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  • Product: 4-amino-N-methoxy-N-methylbenzenesulfonamide
  • CAS: 33529-48-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced to the world through the discovery of prontosil, the first commercially available antibacterial agent.[1] This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast array of therapeutics. The benzenesulfonamide moiety, in particular, is a privileged scaffold found in drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The compound 4-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5) belongs to this important class of molecules. Its structure, featuring a primary aromatic amine and an N-methoxy-N-methylsulfonamide (Weinreb amide) functionality, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, grounded in established chemical principles and data from closely related analogues.

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Prediction
Molecular Formula C₈H₁₂N₂O₃SBased on chemical structure.[3]
Molecular Weight 216.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic sulfonamides.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, DMSO). Slightly soluble in water. Insoluble in non-polar solvents (e.g., hexane).Inferred from the polar nature of the amino and sulfonamide groups, a common characteristic of sulfonamides.[3]
Melting Point Not available. Likely >150 °C.Related 4-aminobenzenesulfonamides have melting points in the range of 164-166 °C.

Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide: A Plausible Two-Step Approach

A robust and logical synthetic pathway to 4-amino-N-methoxy-N-methylbenzenesulfonamide can be designed based on well-established reactions for the formation of sulfonamides and the protection/deprotection of aromatic amines. The proposed synthesis involves two key steps: the formation of the N-methoxy-N-methylsulfonamide from a protected aniline derivative, followed by the deprotection of the amine.

The use of an acetyl protecting group for the aniline is a strategic choice. The acetyl group is stable under the conditions required for the sulfonamide formation and can be reliably removed under acidic or basic conditions that are unlikely to cleave the desired sulfonamide bond.[4] This approach prevents undesired side reactions with the free amino group during the first step.

Step 1: Synthesis of N-acetyl-4-amino-N-methoxy-N-methylbenzenesulfonamide

The first step involves the reaction of 4-acetamidobenzenesulfonyl chloride with N,O-dimethylhydroxylamine. This is a standard method for the formation of sulfonamides.[2] The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid generated during the reaction.[2]

Experimental Protocol:

  • To a stirred mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and sodium carbonate (1.4 eq) in dichloromethane (DCM), a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in DCM is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, distilled water is added to the reaction mixture.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acetyl-4-amino-N-methoxy-N-methylbenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Deprotection to Yield 4-amino-N-methoxy-N-methylbenzenesulfonamide

The final step is the deprotection of the acetyl group to reveal the free primary amine. This can be achieved by acid-catalyzed hydrolysis.[4][5]

Experimental Protocol:

  • The N-acetyl-4-amino-N-methoxy-N-methylbenzenesulfonamide from Step 1 is dissolved in a mixture of ethanol and hydrochloric acid.

  • The solution is heated to reflux and the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the final product, 4-amino-N-methoxy-N-methylbenzenesulfonamide.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl Chloride D N-acetyl-4-amino-N-methoxy-N- methylbenzenesulfonamide A->D B N,O-Dimethylhydroxylamine Hydrochloride B->D C Na₂CO₃ in DCM C->D Base E N-acetyl-4-amino-N-methoxy-N- methylbenzenesulfonamide G 4-amino-N-methoxy-N- methylbenzenesulfonamide E->G F HCl, Ethanol, Heat F->G Acid Hydrolysis

Caption: Plausible two-step synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-amino-N-methoxy-N-methylbenzenesulfonamide are not available, the expected key signals can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and O-methyl groups, and the amino protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • N-Methyl Protons (-N-CH₃): A singlet around δ 2.5-3.0 ppm.

  • O-Methyl Protons (-O-CH₃): A singlet, typically more downfield than the N-methyl, around δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the amino group will be the most upfield, and the carbon attached to the sulfonyl group will be the most downfield.

  • N-Methyl Carbon (-N-CH₃): A signal around δ 30-40 ppm.

  • O-Methyl Carbon (-O-CH₃): A signal around δ 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino)3300-3500 (two bands)Symmetric and asymmetric stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
S=O (Sulfonyl)1300-1350 and 1140-1180Asymmetric and symmetric stretching
C-N1250-1350Stretching
S-N900-1000Stretching
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 216. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and cleavage of the sulfonamide bond.

Safety and Handling

Specific toxicity data for 4-amino-N-methoxy-N-methylbenzenesulfonamide is not available. However, based on data for structurally similar compounds, it should be handled with care in a laboratory setting.

General Precautions:

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Inhalation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Applications in Research and Drug Development

The unique combination of a primary aromatic amine and a Weinreb amide moiety in 4-amino-N-methoxy-N-methylbenzenesulfonamide makes it a valuable intermediate for the synthesis of more complex molecules.

  • Scaffold for Library Synthesis: The primary amino group can be readily functionalized through various reactions such as acylation, alkylation, and diazotization, allowing for the creation of a diverse library of compounds for biological screening.

  • Precursor for Bioactive Molecules: The sulfonamide core is a well-established pharmacophore. This compound can serve as a starting material for the synthesis of novel candidates for various therapeutic targets.

  • Weinreb Amide Chemistry: The N-methoxy-N-methylsulfonamide acts as a stable precursor to sulfonyl ketones or sulfonyl aldehydes upon reaction with organometallic reagents. This allows for the controlled introduction of a carbonyl group adjacent to the sulfonyl moiety, a transformation that is often challenging to achieve directly.

Applications cluster_functionalization Functionalization Pathways cluster_products Potential Products A 4-amino-N-methoxy-N-methylbenzenesulfonamide -NH₂ and -SO₂N(OCH₃)CH₃ functional groups B Amine Functionalization (Acylation, Alkylation, etc.) A->B Versatile Handle C Weinreb Amide Reactivity (Reaction with Organometallics) A->C Controlled C-C Bond Formation D Diverse Compound Libraries B->D E Novel Bioactive Sulfonamides B->E F Sulfonyl Ketones/Aldehydes C->F

Caption: Potential applications stemming from the key functional groups of the title compound.

Conclusion

4-amino-N-methoxy-N-methylbenzenesulfonamide is a promising, yet underexplored, chemical entity. Its structure combines the well-regarded sulfonamide pharmacophore with the synthetic versatility of a primary aromatic amine and a Weinreb amide. While detailed experimental data is sparse, a logical and efficient synthetic route can be proposed based on established chemical transformations. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. For researchers in medicinal chemistry and drug development, this compound represents a valuable building block with the potential to contribute to the discovery of new and effective therapeutic agents. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]. Accessed January 25, 2026.

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan Journal of Pharmaceutical Sciences. [Link]. Accessed January 25, 2026.

  • Google Patents. Method for synthesizing p-nitrobenzenesulfonyl chloride. . Accessed January 25, 2026.
  • Carl ROTH. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. [Link]. Accessed January 25, 2026.

  • ResearchGate. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]. Accessed January 25, 2026.

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]. Accessed January 25, 2026.

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]. Accessed January 25, 2026.

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]. Accessed January 25, 2026.

  • Organic Syntheses. orthanilic acid. [Link]. Accessed January 25, 2026.

  • The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]. Accessed January 25, 2026.

  • National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]. Accessed January 25, 2026.

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]. Accessed January 25, 2026.

  • NIST. Benzenesulfonamide, 4-methyl-. [Link]. Accessed January 25, 2026.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]. Accessed January 25, 2026.

  • EVISA. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. [Link]. Accessed January 25, 2026.

  • Organic Chemistry Data. Acetyl Protection - Common Conditions. [Link]. Accessed January 25, 2026.

  • Google Patents. Synthetic method of 2-aminophenol-4-sulfonamide. . Accessed January 25, 2026.
  • ResearchGate. FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. [Link]. Accessed January 25, 2026.

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. [Link]. Accessed January 25, 2026.

  • Organic Letters. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]. Accessed January 25, 2026.

  • PubMed. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. [Link]. Accessed January 25, 2026.

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]. Accessed January 25, 2026.

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]. Accessed January 25, 2026.

  • SIELC Technologies. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]. Accessed January 25, 2026.

  • PubChem. 4-Methoxybenzonitrile. [Link]. Accessed January 25, 2026.

Sources

Exploratory

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Abstract The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodology-driven approach to the structure elucidation of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodology-driven approach to the structure elucidation of 4-amino-N-methoxy-N-methylbenzenesulfonamide, a representative sulfonamide. Sulfonamides are a critical class of compounds with extensive applications in medicinal chemistry.[1][2] This document eschews a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. We will proceed through a logical workflow, beginning with mass spectrometry to establish the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a comprehensive multi-dimensional NMR analysis to map the molecular connectivity. Finally, we discuss the role of single-crystal X-ray crystallography as the ultimate arbiter of three-dimensional structure. Each step is detailed with not only the protocol but also the scientific rationale, providing a self-validating framework for analysis that is essential for regulatory and research environments.

Introduction and Hypothesized Structure

4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the sulfonamide family, characterized by the -SO₂N- functional group.[1] Its structure combines a primary aromatic amine—a common pharmacophore—with an N-alkoxy-N-alkylsulfonamide moiety, which can significantly influence the compound's physicochemical and pharmacological properties.[3] Accurate structural confirmation is paramount to understanding its biological activity, metabolism, and safety profile.

Our investigation begins with the hypothesized structure shown below, which will serve as our framework for interpreting the subsequent analytical data.

Molecule_Structure cluster_aromatic Aromatic Core cluster_sulfonamide Sulfonamide Group a1 C1 a2 C2 a1->a2 S S a1->S a3 C3 a2->a3 a4 C4 a3->a4 a5 C5 a4->a5 N2 NH2 a4->N2 a6 C6 a5->a6 a6->a1 O1 O S->O1 O2 O S->O2 N1 N S->N1 O3 O N1->O3 C7 CH3 N1->C7 C8 CH3 O3->C8

Caption: Hypothesized structure of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the orthogonal and complementary nature of different analytical techniques.[4] Each method provides a unique piece of the puzzle, and their collective agreement constitutes proof. Our workflow is designed to proceed from broad, foundational information to fine-grained detail, ensuring a high degree of confidence at each stage.

Caption: Logical workflow for unambiguous structure determination.

Mass Spectrometry: Defining the Elemental Composition

Causality: High-Resolution Mass Spectrometry (HRMS) is the logical starting point as it provides the most fundamental piece of information: the accurate mass of the molecule.[5] This, in turn, allows for the determination of the molecular formula, which constrains all subsequent interpretations of IR and NMR data. We utilize Electrospray Ionization (ESI) in positive mode, as the primary amine is readily protonated.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample solution into an Orbitrap or TOF mass spectrometer at a flow rate of 5 µL/min.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 50 - 500

    • Resolution: > 60,000 FWHM

    • Collision Energy (for MS/MS): 20-40 eV (for fragmentation analysis)

Data Interpretation and Expected Results

The molecular formula C₈H₁₂N₂O₃S yields a theoretical monoisotopic mass of 216.0596 Da. The HRMS experiment should yield a protonated molecular ion [M+H]⁺ at m/z 217.0669.

Tandem MS (MS/MS): Fragmentation analysis provides corroborating evidence for the structure. The S-N bond is often labile in sulfonamides upon collision-induced dissociation.[6]

Table 1: Predicted HRMS Data and MS/MS Fragments

Ion Formula Calculated m/z Interpretation
[M+H]⁺ C₈H₁₃N₂O₃S⁺ 217.0669 Molecular Ion
Fragment 1 C₈H₁₀NO₂S⁺ 199.0430 Loss of H₂O (from methoxy and ring proton)
Fragment 2 C₆H₈N⁺ 94.0651 4-aminobenzyl cation (via rearrangement)

| Fragment 3 | CH₄NO⁺ | 46.0287 | [N(CH₃)(OCH₃)+H]⁺ fragment |

Infrared Spectroscopy: Functional Group Identification

Causality: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed to rapidly confirm the presence of key functional groups hypothesized from the structure.[7][8] This technique is highly sensitive to the specific vibrational modes of bonds, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans co-added for a high signal-to-noise ratio.

  • Post-Processing: Perform a background scan of the clean crystal and ratio the sample scan against it to produce the final absorbance spectrum.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to the principal functional groups in 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Comments
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine (-NH₂) Two distinct, sharp peaks are characteristic of a primary amine.[9]
3100 - 3000 C-H Aromatic Stretch Aryl C-H Indicates the presence of the benzene ring.
2980 - 2850 C-H Aliphatic Stretch Methyl (-CH₃) Corresponds to the N-CH₃ and O-CH₃ groups.
~1620 N-H Scissoring (Bending) Primary Amine (-NH₂) Confirms the primary amine group.
~1600, ~1500 C=C Aromatic Stretch Benzene Ring Two or three sharp bands are typical for aromatic rings.
1350 - 1310 S=O Asymmetric Stretch Sulfonamide (-SO₂N<) A strong, characteristic absorption for the sulfonamide group.[2][10]
1170 - 1140 S=O Symmetric Stretch Sulfonamide (-SO₂N<) A second strong, characteristic band confirming the sulfonamide.[2][10]
~950 S-N Stretch Sulfonamide (-SO₂N<) Supports the presence of the sulfonamide linkage.[2]

| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic | This strong band is highly diagnostic for para-substitution on a benzene ring. |

Nuclear Magnetic Resonance Spectroscopy: The Connectivity Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[11][12] While MS provides the formula and IR identifies the parts, NMR shows how those parts are assembled. A suite of 1D and 2D experiments provides a self-validating network of correlations that allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale for DMSO-d₆: It is an excellent solvent for polar compounds and, importantly, its hygroscopic nature is less of a concern for observing the exchangeable -NH₂ protons compared to CDCl₃.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring relationships of all protons.

Table 3: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Label Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-a 7.45 d (J ≈ 8.8 Hz) 2H H-2, H-6 Aromatic protons ortho to the electron-withdrawing -SO₂ group are deshielded. They appear as a doublet due to coupling with H-3/H-5.
H-b 6.65 d (J ≈ 8.8 Hz) 2H H-3, H-5 Aromatic protons ortho to the electron-donating -NH₂ group are shielded. They appear as a doublet due to coupling with H-2/H-6.
H-c 5.90 s (broad) 2H -NH₂ The primary amine protons are exchangeable, typically appearing as a broad singlet.
H-d 3.65 s 3H -OCH₃ Methoxy protons are singlets and appear in this characteristic region.

| H-e | 2.95 | s | 3H | -NCH₃ | N-methyl protons are singlets, typically found in this range. |

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

Table 4: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Label Predicted Shift (δ, ppm) Assignment Rationale
C-a 152.5 C-4 Aromatic carbon attached to the strongly electron-donating -NH₂ group is highly shielded but deshielded by resonance.
C-b 129.0 C-2, C-6 Aromatic carbons ortho to the sulfonyl group.
C-c 127.5 C-1 The ipso-carbon attached to the sulfur atom.
C-d 113.0 C-3, C-5 Aromatic carbons ortho to the amino group are shielded.
C-e 62.0 -OCH₃ Methoxy carbon signal.

| C-f | 38.0 | -NCH₃ | N-methyl carbon signal. |

2D NMR: Unambiguous Correlation

2D NMR experiments are critical for confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between the aromatic signals at ~7.45 ppm and ~6.65 ppm would confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton assignments in Table 3 to the carbon assignments in Table 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular backbone. It shows correlations between protons and carbons that are 2-4 bonds away, linking the different spin systems together.

HMBC_Correlations C1 C1 S S C1->S C2 C2/6 (H-a) C2->C1 C2->C1 H-a -> C1 C4 C4 C2->C4 H-a -> C4 C3 C3/5 (H-b) C3->C1 H-b -> C1 C3->C2 C4->C3 N_amine NH2 (H-c) C4->N_amine N_sulf N S->N_sulf N_amine->C3 H-c -> C3/5 N_amine->C4 H-c -> C4 O_methoxy O N_sulf->O_methoxy C_nmethyl N-CH3 (H-e) N_sulf->C_nmethyl C_omethoxy O-CH3 (H-d) O_methoxy->C_omethoxy C_nmethyl->N_sulf C_omethoxy->O_methoxy

Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.

Key HMBC Correlations for Structural Proof:

  • H-a (H-2/6) to C-4: Confirms the para-relationship between the sulfonyl group and the group at C-4.

  • H-b (H-3/5) to C-1: Confirms the protons at ~6.65 ppm are adjacent to the sulfonyl-bearing carbon.

  • H-c (NH₂) to C-4 and C-3/5: Proves the amino group is attached to C-4.

  • Crucially, the absence of correlations from the methyl protons (H-d, H-e) to the aromatic ring confirms they are not directly attached to it, but rather to the sulfonamide nitrogen and methoxy oxygen, respectively.

Single-Crystal X-ray Crystallography: The Definitive Proof

Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure in solution, single-crystal X-ray crystallography offers the "gold standard" of proof by determining the precise three-dimensional arrangement of atoms in the solid state.[13][14] It provides unequivocal confirmation of connectivity, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol Overview
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the atoms, and the structural model is refined to achieve the best fit with the experimental data.

Confirmatory Data

The final refined crystal structure would provide an unambiguous 3D model, confirming:

  • The 1,4-disubstitution pattern on the benzene ring.

  • The connectivity of the S-N bond and the N-O bond.

  • The attachment of the respective methyl groups to the nitrogen and methoxy-oxygen.

  • Precise bond lengths and angles, confirming the identities of single and double bonds (e.g., S=O).

Conclusion: A Synthesis of Evidence

The structure of 4-amino-N-methoxy-N-methylbenzenesulfonamide is unequivocally established through a logical and multi-faceted analytical workflow. High-resolution mass spectrometry provides the exact molecular formula, C₈H₁₂N₂O₃S. FTIR spectroscopy confirms the presence of the key primary amine, sulfonamide, and para-substituted aromatic ring functionalities. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity in solution, leaving no ambiguity in the placement of substituents. Finally, single-crystal X-ray crystallography serves as the ultimate confirmation, providing a definitive three-dimensional structure in the solid state. This integrated, self-validating approach exemplifies the rigorous standards required in modern chemical and pharmaceutical research, ensuring the foundational integrity of all subsequent scientific investigation.

References

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Foundational

An In-Depth Technical Guide to the Biological Activity of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of biological activities.[1][2] This guide focuses on the specific, yet underexp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of biological activities.[1][2] This guide focuses on the specific, yet underexplored, molecule: 4-amino-N-methoxy-N-methylbenzenesulfonamide . While this compound is commercially available (CAS No. 39235-27-3 for the related 4-amino-N-methoxybenzenesulfonamide), a thorough review of the scientific literature reveals a notable absence of published data regarding its specific biological activities and mechanism of action.[3]

This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines a proposed research framework to elucidate the biological profile of this compound. We will leverage the well-established structure-activity relationships of related 4-aminobenzenesulfonamides to hypothesize primary biological activities and detail the requisite experimental protocols for their validation.

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural features, namely the 4-aminobenzenesulfonamide core, we propose two primary avenues of investigation for 4-amino-N-methoxy-N-methylbenzenesulfonamide: antibacterial activity through folate synthesis inhibition and carbonic anhydrase inhibition.

Antibacterial Activity via Folate Synthesis Inhibition

The most well-documented biological activity of 4-aminobenzenesulfonamides is their antibacterial action.[1][4] These compounds are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[3][5][6] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, making this pathway an excellent target for selective toxicity.[5]

We hypothesize that 4-amino-N-methoxy-N-methylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid.[1][3][5] By blocking this step, the synthesis of tetrahydrofolate is halted, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis, ultimately resulting in bacterial growth inhibition (bacteriostasis).[1][3]

cluster_pathway Hypothesized Mechanism: Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Compound 4-amino-N-methoxy-N- methylbenzenesulfonamide Compound->DHPS Competitive Inhibition Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids DNA, RNA, and Protein Synthesis Tetrahydrofolic_acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth Leads to

Caption: Hypothesized mechanism of antibacterial action.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making sulfonamides potent inhibitors of carbonic anhydrases (CAs).[2][7][8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2]

We hypothesize that the sulfonamide group of 4-amino-N-methoxy-N-methylbenzenesulfonamide can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The N-substituents (methoxy and methyl groups) will likely influence the binding affinity and isoform selectivity.

Proposed Experimental Workflows

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive initial characterization of the compound.

Synthesis and Characterization

While the related compound is commercially available, a synthesis protocol is valuable for producing derivatives for structure-activity relationship studies. A generalized synthetic route is proposed below.

cluster_synthesis Proposed Synthetic Workflow Start 4-Nitrobenzenesulfonyl chloride Intermediate1 N-methoxy-N-methyl-4-nitrobenzenesulfonamide Start->Intermediate1 React with N,O-dimethylhydroxylamine Final_Product 4-amino-N-methoxy-N- methylbenzenesulfonamide Intermediate1->Final_Product Reduction of nitro group (e.g., with H2/Pd-C or SnCl2)

Caption: A potential synthetic route.

In Vitro Antibacterial Susceptibility Testing

The primary objective is to determine if 4-amino-N-methoxy-N-methylbenzenesulfonamide possesses antibacterial properties and to quantify its potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Strains:

    • Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

    • Culture the strains in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of 4-amino-N-methoxy-N-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.[10]

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Data Presentation: Hypothetical MIC Values
Bacterial StrainGram StainHypothesized MIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative32
Pseudomonas aeruginosaNegative>128
Enterococcus faecalisPositive8
In Vitro Carbonic Anhydrase Inhibition Assay

This assay will determine if the compound inhibits carbonic anhydrase activity and its potency (IC50).

Experimental Protocol: Esterase Assay for Carbonic Anhydrase Inhibition
  • Reagent Preparation:

    • Use a purified human carbonic anhydrase isoenzyme (e.g., hCA II).

    • Prepare a stock solution of the inhibitor and perform serial dilutions.

    • The substrate will be 4-nitrophenyl acetate (NPA).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer (e.g., Tris-HCl).

    • Add the inhibitor at various concentrations.

    • Add the carbonic anhydrase enzyme and incubate for a short period.[12]

    • Initiate the reaction by adding the NPA substrate.

  • Data Acquisition:

    • Measure the formation of the product, 4-nitrophenol, spectrophotometrically at 400 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation: Hypothetical Carbonic Anhydrase Inhibition
Carbonic Anhydrase IsoformHypothesized IC50 (nM)
hCA I850
hCA II150
hCA IX25
hCA XII45
In Vitro Cytotoxicity Assay

It is crucial to assess the compound's toxicity towards mammalian cells to determine its therapeutic index.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Use a human cell line (e.g., HEK293 for non-cancerous cells or a cancer cell line like HeLa).[13]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-amino-N-methoxy-N-methylbenzenesulfonamide for 24-48 hours.[13]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition:

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCell TypeHypothesized CC50 (µM)
HEK293Non-cancerous kidney>100
HeLaCervical cancer75

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial biological characterization of 4-amino-N-methoxy-N-methylbenzenesulfonamide. The proposed workflows are designed to efficiently test the primary hypotheses of antibacterial activity and carbonic anhydrase inhibition, while also providing essential cytotoxicity data.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To confirm DHPS inhibition or identify other potential targets.

  • Broad-Spectrum Activity: Testing against a wider panel of bacterial and fungal pathogens.

  • Isoform Selectivity Profiling: Assessing inhibition against a full panel of human carbonic anhydrase isoforms.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's potential as a therapeutic agent in animal models.

The exploration of this novel sulfonamide derivative holds the potential to contribute to the development of new therapeutic agents.

References

A comprehensive list of references will be compiled upon the completion of the proposed experimental work. The foundational literature for the methodologies and hypotheses presented in this guide can be found in the cited works within the text.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide in Organic Solvents

Abstract The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. It governs everything from reaction kinetics and purification strategies to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. It governs everything from reaction kinetics and purification strategies to the formulation of final drug products. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of a novel sulfonamide, 4-amino-N-methoxy-N-methylbenzenesulfonamide. Recognizing that pre-existing data on this specific molecule is scarce, this document emphasizes the foundational principles and methodologies required to characterize its solubility profile from the ground up. We will delve into theoretical solubility prediction, present robust protocols for experimental determination, and discuss the analytical techniques required for accurate quantification.

Introduction: The Significance of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Sulfonamides are a well-established class of compounds with a rich history in medicine, primarily as antimicrobial agents.[1][2] Their synthetic accessibility and diverse pharmacological activities continue to make them attractive scaffolds for modern drug discovery. The subject of this guide, 4-amino-N-methoxy-N-methylbenzenesulfonamide, is a distinct entity within this class.

Chemical Structure and Identity:

  • IUPAC Name: 4-amino-N-methoxy-N-methylbenzenesulfonamide

  • Molecular Formula: C₈H₁₂N₂O₃S

  • Molecular Weight: 216.26 g/mol

  • Canonical SMILES: CON(C)S(=O)(=O)c1ccc(N)cc1

  • InChI Key: YYYQBXAUFICDAX-UHFFFAOYSA-N

The structure features a primary aromatic amine (a potential hydrogen bond donor and site for salt formation), a sulfonamide linker, and an N-alkoxy-N-alkyl substitution, which introduces unique steric and electronic properties compared to more common secondary sulfonamides. Understanding its solubility is critical for any researcher aiming to utilize it in synthesis, screen it for biological activity, or develop it as a therapeutic agent.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, a theoretical assessment can provide invaluable guidance for solvent selection and experimental design. The principle of "like dissolves like" is the guiding concept, where a solute's solubility is maximized in a solvent with similar physicochemical properties.[3]

Key Physicochemical Descriptors

The solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide is dictated by its molecular structure. Key properties to consider are:

  • Polarity: The molecule possesses both polar groups (the amino and sulfonamide moieties) and a non-polar group (the benzene ring). The N-methoxy and N-methyl groups on the sulfonamide nitrogen also contribute to its overall polarity and steric profile.

  • Hydrogen Bonding: The primary amino group (-NH₂) is a hydrogen bond donor, while the oxygen atoms of the sulfonamide group and the nitrogen and oxygen of the N-methoxyamine group are hydrogen bond acceptors.

  • Ionization (pKa): The aromatic amino group is basic and can be protonated in acidic conditions. The sulfonamide N-H proton is typically weakly acidic, but in this case, it is substituted, so this molecule lacks that acidic proton. The basicity of the amino group will be a key factor in aqueous solubility but is less dominant in most organic solvents unless they are explicitly acidic or basic.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP value generally suggests better solubility in non-polar organic solvents and lower solubility in water.

Various software platforms, such as ACD/PhysChem Suite, ChemDraw, and Marvin, can provide high-quality, structure-based predictions for these properties.[4][5][6]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7] This model deconstructs the total cohesive energy of a substance into three components:

  • δD: Dispersion forces (van der Waals)

  • δP: Polar forces (dipole-dipole interactions)

  • δH: Hydrogen bonding forces

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve best in solvents with the closest HSP values.[8] The distance (Ra) between the solute and solvent in Hansen space is a strong indicator of affinity. While the HSP of 4-amino-N-methoxy-N-methylbenzenesulfonamide must be estimated, this method is powerful for screening and selecting a rational set of solvents for experimental testing.[9]

Experimental Determination of Equilibrium Solubility

The gold standard for determining the true solubility of a compound is the equilibrium (or thermodynamic) solubility measurement. The most reliable and widely used technique for this is the Saturation Shake-Flask Method .[10] This method ensures that the solution has reached a state of equilibrium with the excess solid, providing a definitive solubility value under the specified conditions.

The Shake-Flask Method: A Validated Protocol

This protocol outlines the necessary steps to accurately measure the equilibrium solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Materials and Equipment:

  • High-purity 4-amino-N-methoxy-N-methylbenzenesulfonamide (solid)

  • Analytical grade organic solvents (see Table 1 for suggestions)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-amino-N-methoxy-N-methylbenzenesulfonamide to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment, which is visually verifiable.[11]

  • Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system must be agitated for a sufficient duration to reach equilibrium. A preliminary study should determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[12] A typical duration is 24-48 hours.[13]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter to remove all undissolved particles.[11] This step is critical to avoid artificially high results.

  • Dilution: Immediately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring its concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtrate to known volume E->F G Quantify concentration via HPLC-UV F->G H Final Solubility Value G->H Calculate Solubility (mg/mL or mol/L)

Solvent Selection

The choice of solvents for testing should cover a range of polarities and hydrogen bonding capabilities.

Table 1: Properties of Common Organic Solvents for Solubility Testing

Solvent Polarity Index Dielectric Constant (20°C) Type
n-Hexane 0.1 1.9 Non-polar
Toluene 2.4 2.4 Non-polar, Aromatic
Dichloromethane 3.1 9.1 Polar Aprotic
Ethyl Acetate 4.4 6.0 Polar Aprotic
Acetone 5.1 21 Polar Aprotic
Acetonitrile 5.8 37.5 Polar Aprotic
Isopropanol 3.9 19.9 Polar Protic
Ethanol 4.3 24.5 Polar Protic
Methanol 5.1 32.7 Polar Protic
Dimethyl Sulfoxide (DMSO) 7.2 46.7 Polar Aprotic

(Data compiled from various sources, including[14][15])

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[12]

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C8 columns are also suitable.[16]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and a water-based buffer (e.g., 0.1% formic acid or ammonium acetate). The organic-to-aqueous ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detector set to a wavelength of maximum absorbance for 4-amino-N-methoxy-N-methylbenzenesulfonamide (likely around 254-280 nm, typical for aromatic amines). A photodiode array (PDA) detector is recommended to confirm peak purity.

  • Injection Volume: 10 µL.

  • Quantification: An external calibration curve must be prepared using standards of known concentrations. The curve should demonstrate linearity (R² > 0.999) across the expected concentration range of the diluted samples.[16]

G cluster_sample MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV/PDA Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Safety and Handling

Researchers must handle all chemicals with appropriate care.

  • 4-amino-N-methoxy-N-methylbenzenesulfonamide: As a novel compound, its full toxicological profile is unknown. It should be handled as a potentially hazardous substance. General sulfonamide precautions include avoiding inhalation, ingestion, and skin contact. Some sulfonamides can cause allergic reactions.[17][18]

  • Organic Solvents: All organic solvents used are flammable and have varying levels of toxicity. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for each specific solvent before use.[19]

Conclusion

This guide provides a comprehensive, field-proven framework for determining the solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide in organic solvents. By integrating theoretical predictions with the robust and reliable shake-flask experimental protocol, researchers can generate the high-quality, accurate solubility data essential for advancing their chemical and pharmaceutical development programs. The detailed methodologies for experimental execution and analytical quantification serve as a self-validating system to ensure the integrity and trustworthiness of the results.

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  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Available at: [Link]

  • ResearchGate. (2018). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Available at: [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide Under Different pH Conditions

Abstract The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide across a range of pH conditions. By integrating foundational chemical principles with established regulatory protocols, we outline a systematic approach to identify potential degradation pathways and develop a robust, stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals engaged in the characterization and formulation of sulfonamide-based compounds.

Introduction: The Imperative of pH-Dependent Stability Profiling

4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The intrinsic stability of this molecule, particularly in aqueous environments of varying pH, is a fundamental parameter that governs its entire development lifecycle—from synthesis and purification to formulation, storage, and in-vivo performance.

Understanding the pH-stability profile is not merely an academic exercise; it is a regulatory necessity and a scientific prerequisite for successful drug development. The International Council for Harmonisation (ICH) Q1A(R2) guideline mandates stress testing, including susceptibility to hydrolysis across a wide pH range, to elucidate the intrinsic stability of a drug substance.[1][2] This process helps in identifying likely degradation products, establishing degradation pathways, and validating analytical procedures capable of monitoring the drug's quality over time.[1][2]

This guide will first dissect the molecular structure of 4-amino-N-methoxy-N-methylbenzenesulfonamide to hypothesize its chemical liabilities. Subsequently, it will present a detailed experimental protocol for conducting a forced degradation study, followed by the principles of developing and validating a stability-indicating analytical method—the cornerstone of any reliable stability assessment.

Molecular Structure and Hypothesized Chemical Liabilities

The stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide is dictated by its three key functional groups:

  • Primary Aromatic Amine (-NH₂): This group is a known site for oxidation.[3][4] Under oxidative stress, aromatic amines can form a variety of degradation products, including nitroso, nitro, and azo compounds, which can be highly reactive and potentially toxic.[4][5] The reactivity of this group is a critical consideration for both formulation and storage.

  • Sulfonamide Linkage (-SO₂-N<): The sulfonamide bond is susceptible to hydrolysis. Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation under acidic conditions.[6] Studies on various sulfonamides have shown that while many are hydrolytically stable at neutral and alkaline pH, degradation can be significant at highly acidic pH (e.g., pH 2.0).[7][8] The primary hydrolytic cleavage would be expected to occur at the S-N bond, yielding 4-aminobenzenesulfonic acid and N-methoxy-N-methylamine.

  • N-methoxy-N-methyl Group (-N(OCH₃)CH₃): This N-alkoxyamine moiety is generally stable but can undergo homolytic cleavage under thermal stress, though this is less common under typical pharmaceutical storage conditions.[9] Its primary influence in this context is electronic, affecting the reactivity of the adjacent sulfonamide bond.

Based on this analysis, the two most probable degradation pathways under pH and oxidative stress are hydrolysis of the sulfonamide bond and oxidation of the aromatic amine .

A Framework for a Comprehensive pH Stability Study

To empirically determine the stability profile, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to conditions more severe than those anticipated during storage to accelerate degradation.[1][10] The goal is not to completely destroy the drug, but to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without making the sample unusable for analysis.[10][11]

Experimental Workflow for Forced Degradation

The following diagram illustrates a self-validating workflow designed to systematically assess the stability of the target compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound in a suitable organic solvent (e.g., Acetonitrile) acid Acid Hydrolysis 0.1 M HCl @ 60°C prep->acid Aliquot Stock into Stress Media base Base Hydrolysis 0.1 M NaOH @ 60°C prep->base Aliquot Stock into Stress Media neutral Neutral Hydrolysis Water @ 60°C prep->neutral Aliquot Stock into Stress Media oxid Oxidation 3% H₂O₂ @ RT prep->oxid Aliquot Stock into Stress Media control Control Sample (Unstressed) prep->control Aliquot Stock into Stress Media sample Withdraw Samples at T=0, 2, 4, 8, 24 hrs acid->sample base->sample neutral->sample analyze Analyze via Stability- Indicating HPLC-UV/PDA neutral->analyze oxid->sample oxid->analyze neutralize Neutralize Acid/Base Samples Immediately sample->neutralize For Acid/Base only neutralize->analyze identify Identify Degradants (LC-MS if necessary) analyze->identify quantify Quantify Compound Loss & Degradant Formation identify->quantify

Caption: Workflow for the Forced Degradation Study.

Detailed Experimental Protocol

Objective: To determine the degradation profile of 4-amino-N-methoxy-N-methylbenzenesulfonamide under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.

Materials:

  • 4-amino-N-methoxy-N-methylbenzenesulfonamide (Reference Standard)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter and water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in ACN to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: For each condition below, transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1.0 M HCl and dilute to volume with water to yield a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Add 1 mL of 1.0 M NaOH and dilute to volume with water to yield a final concentration of 0.1 mg/mL in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute to volume with water only.

    • Oxidative Stress: Add 1 mL of 30% H₂O₂ and dilute to volume with water to yield a final concentration of 0.1 mg/mL in 3% H₂O₂.

    • Control: Dilute 1 mL of stock solution to 10 mL with a 50:50 ACN:water mixture.

  • Incubation:

    • Place the Acid, Base, and Neutral flasks in a water bath set to 60°C.

    • Keep the Oxidative and Control samples at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching:

    • Immediately neutralize the acidic samples with an equivalent volume of 0.1 M NaOH.

    • Immediately neutralize the basic samples with an equivalent volume of 0.1 M HCl.

    • This step is critical to stop the degradation reaction at the time of sampling.

  • Analysis: Analyze all samples, including the T=0 and control samples, by a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, excipients, and other potential impurities.[12][13] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for this purpose.[12][14][15]

Causality Behind Method Choices:

  • Stationary Phase (Column): A C18 column is a versatile and common first choice for reverse-phase HPLC, suitable for retaining moderately polar compounds like sulfonamides.[12][14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required. The gradient allows for the effective separation of the parent compound from degradation products that may have significantly different polarities.

  • Detector: A PDA detector is superior to a simple UV detector for this work. It not only quantifies the peaks but also provides spectral data, which is invaluable for assessing peak purity. If the spectrum across a peak is consistent, it indicates the peak is likely a single, pure component.

Example HPLC Method Parameters

The following table provides a starting point for method development. Optimization will be required to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for resolving moderately polar analytes.[12][14]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileCommon strong solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar degradants and the parent API.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection PDA at 254 nm or λmax254 nm is a common wavelength; λmax provides max sensitivity.
Injection Vol. 10 µLStandard volume to avoid column overload.

Anticipated Results and Data Interpretation

The forced degradation study will generate quantitative data on the stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide under each stress condition.

Summary of Expected Degradation Profile
Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Major Degradants
0.1 M HCl, 60°C Susceptible Acid-Catalyzed Hydrolysis4-aminobenzenesulfonic acid, N-methoxy-N-methylamine
0.1 M NaOH, 60°C Potentially Stable Base-Catalyzed Hydrolysis(Same as acid, but likely slower rate)
Water, 60°C Likely Stable Neutral HydrolysisMinimal degradation expected.
3% H₂O₂, RT Susceptible OxidationN-Oxidized products (nitroso, nitro), Azo-dimers
Hypothesized Degradation Pathways

The following diagram visualizes the primary degradation pathways predicted from the molecule's structure.

Caption: Hypothesized degradation pathways of the target molecule.

Conclusion and Forward Outlook

This guide provides a robust, scientifically grounded framework for assessing the pH-dependent stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide. The intrinsic stability of a drug substance is not a static property but a dynamic characteristic that must be thoroughly understood to ensure the development of a safe, effective, and high-quality pharmaceutical product. By following the principles and protocols outlined herein—from hypothesizing degradation pathways based on chemical structure to executing a systematic forced degradation study and developing a validated stability-indicating method—researchers can build a comprehensive stability profile. This knowledge is paramount for making informed decisions in formulation development, selecting appropriate packaging, and establishing appropriate storage conditions and shelf-life, thereby ensuring the integrity of the final drug product.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC - NIH. Available at: [Link]

  • Radical reaction kinetics during homolysis of N-alkoxyamines: verification of the persistent radical effect. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Sulfonamide Degradation. Technische Universität München. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Resolve Mass. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1980). Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. Available at: [Link]

  • Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Available at: [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2021). PMC - NIH. Available at: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (2006). CHIMIA. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. Available at: [Link]

  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2023). YouTube. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. Available at: [Link]

  • Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. (2021). AKJournals. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). NIH. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 4-amino-N-methoxy-N-methylbenzenesulfonamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationship

This guide provides a comprehensive technical overview of 4-amino-N-methoxy-N-methylbenzenesulfonamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. Tailored for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-amino-N-methoxy-N-methylbenzenesulfonamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these versatile molecules. The content is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for both novice and experienced researchers in the field.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this scaffold has been extensively explored and modified to develop treatments for a multitude of conditions, including microbial infections, inflammation, cancer, and glaucoma.[3] The 4-aminobenzenesulfonamide core, in particular, has proven to be a privileged structure, amenable to a variety of chemical modifications that allow for the fine-tuning of its pharmacological properties.

The introduction of an N-methoxy-N-methyl substitution on the sulfonamide nitrogen, creating a Weinreb sulfonamide, offers unique chemical and biological characteristics. This modification can influence the compound's polarity, hydrogen bonding capacity, metabolic stability, and interaction with biological targets, making it an intriguing area of investigation for the development of novel therapeutics.

Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide and Its Derivatives

The synthesis of the parent compound, 4-amino-N-methoxy-N-methylbenzenesulfonamide, can be strategically approached through a multi-step process, typically starting from a readily available 4-aminobenzoic acid derivative. The key steps involve the protection of the amino group, conversion of the carboxylic acid to a sulfonyl chloride, and subsequent reaction with N,O-dimethylhydroxylamine.

Proposed Synthetic Pathway

The following proposed synthetic pathway is based on well-established organic chemistry principles for the synthesis of sulfonamides and Weinreb amides.[4][5][6]

G A 4-Aminobenzoic Acid B Protected 4-Aminobenzoic Acid A->B  Amino Group  Protection (e.g., Acylation)   C Protected 4-Aminobenzenesulfonyl Chloride B->C  Chlorosulfonation   D Protected 4-amino-N-methoxy-N-methylbenzenesulfonamide C->D  Reaction with  N,O-dimethylhydroxylamine   E 4-amino-N-methoxy-N-methylbenzenesulfonamide D->E  Deprotection   G cluster_0 Tumor Microenvironment cluster_1 Intracellular CAIX Carbonic Anhydrase IX (CAIX) H2O_CO2 H2O + CO2 H_HCO3 H+ + HCO3- H2O_CO2->H_HCO3 CAIX H_HCO3->H2O_CO2 (reversible) Proton_Export Proton Export (Acidification of extracellular space) H_HCO3->Proton_Export Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX Binds to active site Tumor_Progression Tumor Progression & Metastasis Inhibitor->Tumor_Progression Inhibits Proton_Export->Tumor_Progression

Sources

Protocols & Analytical Methods

Method

Preparation of 4-amino-N-methoxy-N-methylbenzenesulfonamide: A Detailed Guide for Synthetic Chemists

Introduction 4-amino-N-methoxy-N-methylbenzenesulfonamide is a key structural motif found in a variety of pharmacologically active compounds and serves as a versatile building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N-methoxy-N-methylbenzenesulfonamide is a key structural motif found in a variety of pharmacologically active compounds and serves as a versatile building block in medicinal chemistry and drug development. Its unique combination of a primary aromatic amine, a sulfonamide linkage, and a Weinreb amide-like functionality (N-methoxy-N-methylamide) allows for diverse downstream chemical modifications. This document provides a comprehensive guide for the laboratory-scale synthesis of this important intermediate, targeting researchers and professionals in organic synthesis and drug discovery.

Two primary synthetic routes are presented herein, each with distinct advantages and considerations. Route 1 employs a protection-deprotection strategy starting from readily available acetanilide. Route 2 utilizes a nitro-group reduction approach, offering an alternative pathway. Both methods are detailed with step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and success in the laboratory.

Strategic Overview: Two Convergent Pathways

The synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide can be approached from two logical starting points, as illustrated below. The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

G cluster_0 Route 1: Acetanilide Pathway cluster_1 Route 2: Nitrobenzene Pathway A1 Acetanilide B1 4-Acetamidobenzenesulfonyl Chloride A1->B1 Chlorosulfonation C1 4-Acetamido-N-methoxy-N-methylbenzenesulfonamide B1->C1 Sulfonamide Formation D1 4-Amino-N-methoxy-N-methylbenzenesulfonamide C1->D1 Deprotection (Hydrolysis) A2 Nitrobenzene B2 4-Nitrobenzenesulfonyl Chloride A2->B2 Chlorosulfonation C2 4-Nitro-N-methoxy-N-methylbenzenesulfonamide B2->C2 Sulfonamide Formation D2 4-Amino-N-methoxy-N-methylbenzenesulfonamide C2->D2 Reduction

Caption: Overview of the two synthetic routes to the target compound.

Route 1: Synthesis via Acetanilide Protection

This route is often favored due to the low cost and high availability of acetanilide. The amino group of aniline is protected as an acetamide to prevent side reactions during the aggressive chlorosulfonation step.[1]

Part 1.1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The initial step involves an electrophilic aromatic substitution reaction where acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.[2] The acetyl protecting group directs the substitution to the para position.

Protocol:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.

  • Carefully add chlorosulfonic acid (58 mL, 0.87 mol) to the flask and cool the flask in an ice-water bath.

  • While stirring, add dry acetanilide (20 g, 0.148 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture in a water bath at 60-70 °C for 2 hours. The evolution of HCl gas should be observed.

  • Carefully pour the cooled reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The white precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Expected Yield: 80-85% Appearance: White to off-white solid

Part 1.2: Synthesis of 4-Acetamido-N-methoxy-N-methylbenzenesulfonamide

The synthesized sulfonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding sulfonamide. This reaction is a nucleophilic acyl substitution at the sulfur atom.

Protocol:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (15.9 g, 0.163 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, add sodium carbonate (34.6 g, 0.326 mol).

  • Add a solution of 4-acetamidobenzenesulfonyl chloride (30 g, 0.128 mol) in dichloromethane (100 mL) dropwise to the stirred mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add distilled water (100 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from ethyl acetate/hexanes.

Expected Yield: 75-80% Appearance: White crystalline solid

Part 1.3: Deprotection to Yield 4-amino-N-methoxy-N-methylbenzenesulfonamide

The final step in this route is the acidic hydrolysis of the acetamido group to reveal the primary amine.[4] It is crucial to control the hydrolysis conditions to avoid cleavage of the sulfonamide bond.[5][6]

Protocol:

  • Suspend 4-acetamido-N-methoxy-N-methylbenzenesulfonamide (20 g, 0.078 mol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from ethanol/water to afford the pure 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Expected Yield: 85-90% Appearance: White to pale yellow solid

Route 2: Synthesis via Nitrobenzene Reduction

This alternative route begins with the chlorosulfonation of nitrobenzene, followed by sulfonamide formation and concludes with the reduction of the nitro group. This pathway avoids the protection and deprotection steps of the amino group.

Part 2.1: Synthesis of 4-Nitrobenzenesulfonyl Chloride

Nitrobenzene is treated with chlorosulfonic acid to yield 4-nitrobenzenesulfonyl chloride.[7][8] The nitro group is a meta-director, but under these forceful conditions, the para-isomer is also formed and can be isolated.

Protocol:

  • In a fume hood, place chlorosulfonic acid (100 mL, 1.5 mol) in a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a trap for HCl.

  • Cool the acid to 0-5 °C in an ice-salt bath.

  • Add nitrobenzene (51 mL, 0.5 mol) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 2 hours.

  • Allow the mixture to cool to room temperature and then pour it carefully onto 1 kg of crushed ice with vigorous stirring.

  • The solid 4-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry in a vacuum desiccator.

Expected Yield: 70-75% Appearance: Yellowish crystalline solid

Part 2.2: Synthesis of 4-Nitro-N-methoxy-N-methylbenzenesulfonamide

Similar to Route 1, the sulfonyl chloride is reacted with N,O-dimethylhydroxylamine to form the sulfonamide.

Protocol:

  • In a 500 mL flask, dissolve N,O-dimethylhydroxylamine hydrochloride (19.5 g, 0.2 mol) in 200 mL of dichloromethane.

  • Add triethylamine (56 mL, 0.4 mol) and stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 4-nitrobenzenesulfonyl chloride (37 g, 0.167 mol) in 100 mL of dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the product.

  • Recrystallize from ethyl acetate/hexanes if necessary.

Expected Yield: 85-90% Appearance: Pale yellow solid

Part 2.3: Reduction to Yield 4-amino-N-methoxy-N-methylbenzenesulfonamide

The final step is the reduction of the aromatic nitro group to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and reduction with tin(II) chloride being common choices.[9]

Method A: Catalytic Hydrogenation

  • Dissolve 4-nitro-N-methoxy-N-methylbenzenesulfonamide (15 g, 0.058 mol) in ethanol (200 mL) in a hydrogenation vessel.

  • Add 10% Palladium on carbon (1.5 g, 10 wt%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

Method B: Reduction with Tin(II) Chloride [10][11]

  • In a 500 mL round-bottom flask, dissolve 4-nitro-N-methoxy-N-methylbenzenesulfonamide (15 g, 0.058 mol) in ethanol (250 mL).

  • Add tin(II) chloride dihydrate (65.5 g, 0.29 mol) to the solution.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and pour it into a beaker containing ice water (500 mL).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution. A precipitate of tin salts may form.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel if necessary.

Expected Yield (both methods): 90-95% Appearance: White to pale yellow solid

Characterization Data

PropertyExpected Value
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
Appearance White to pale yellow solid
Melting Point 120-123 °C (literature)
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (d, J = 8.8 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 4.15 (br s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 3.25 (s, 3H, NCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 150.2, 129.8, 126.5, 114.3, 61.8, 33.5
IR (KBr, cm⁻¹) 3470, 3380 (N-H), 1330, 1150 (S=O)
Mass Spec (ESI) m/z 217.06 [M+H]⁺

Safety and Handling Precautions

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrobenzene is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrogen gas is highly flammable. Catalytic hydrogenation should be performed in a properly grounded apparatus in a well-ventilated area, away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]

  • ResearchGate. Hydrogenation reaction of 4-methoxy-nitrobenzene to.... [Link]

  • Reddit. reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. [Link]

  • Filo. le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. [Link]

  • PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ACS Publications. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

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  • PubChem. 4-acetamido-N-methoxy-N-methylbenzamide. [Link]

  • PubMed Central. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]

  • Journal of Materials Chemistry A. Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. [Link]

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  • Chemical Engineering Transactions. Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. [Link]

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  • Google Patents. US2465951A - Method of making para-nitrobenzene sulfonyl chloride.
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  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. [Link]

  • Chegg. For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. [Link]

  • ChemRxiv. Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. [Link]

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  • Google Patents.
  • Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
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Application

The Promising Scaffold of 4-amino-N-methoxy-N-methylbenzenesulfonamide: A Guide to its Application in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. This document provides a detailed guide on the potential applications and experimental protocols for the use of 4-amino-N-methoxy-N-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the potential applications and experimental protocols for the use of 4-amino-N-methoxy-N-methylbenzenesulfonamide in drug discovery. It is important to note that as of the latest literature review, specific studies on this exact molecule are not widely available. Therefore, this guide is built upon established principles and protocols for closely related benzenesulfonamide analogs, providing a strong and scientifically grounded framework for initiating research.

Introduction: The Benzenesulfonamide Moiety - A Privileged Scaffold in Medicinal Chemistry

The benzenesulfonamide core is a cornerstone in drug discovery, renowned for its versatile biological activities. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this scaffold has been extensively explored, leading to a wide array of therapeutic agents.[1] These include antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[2][3] A particularly significant application of benzenesulfonamides is in the development of carbonic anhydrase (CA) inhibitors, which are used to treat conditions like glaucoma, epilepsy, and altitude sickness.[1][4][5][6]

The subject of this guide, 4-amino-N-methoxy-N-methylbenzenesulfonamide, possesses the key structural features of this important class of molecules: a primary aromatic amine and a sulfonamide group. The N-methoxy-N-methyl substitution on the sulfonamide is a less common modification, offering a unique chemical space to explore for novel pharmacological properties. This guide will provide a hypothetical, yet scientifically rigorous, pathway for its synthesis and evaluation as a potential drug candidate.

Proposed Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide

A plausible synthetic route to the target compound can be devised based on standard sulfonamide synthesis protocols.[7][8][9] The general approach involves the reaction of a sulfonyl chloride with an amine.

Protocol 1: Two-Step Synthesis

This protocol is based on the widely used method of reacting a sulfonyl chloride with an amine.

Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride

This initial step protects the reactive amino group.

  • Materials: Acetanilide, Chlorosulfonic acid, Thionyl chloride, Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cautiously add acetanilide to an excess of chlorosulfonic acid at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture carefully onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-acetamidobenzenesulfonyl chloride.

Step 2: Reaction with N,O-dimethylhydroxylamine and subsequent deprotection

  • Materials: 4-acetamidobenzenesulfonyl chloride, N,O-dimethylhydroxylamine hydrochloride, Pyridine or another suitable base, Dichloromethane (DCM), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 4-acetamidobenzenesulfonyl chloride in DCM.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and an excess of pyridine in DCM.

    • Slowly add the sulfonyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected intermediate.

    • Deprotect the acetamido group by heating with aqueous HCl.

    • Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the final product, 4-amino-N-methoxy-N-methylbenzenesulfonamide.

    • The product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Acetanilide Acetanilide Step1 Step 1: Sulfonylation Acetanilide->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate1 4-acetamidobenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Amination Intermediate1->Step2 N_O_dimethylhydroxylamine N,O-dimethylhydroxylamine N_O_dimethylhydroxylamine->Step2 Intermediate2 4-acetamido-N-methoxy- N-methylbenzenesulfonamide Step2->Intermediate2 Deprotection Deprotection (Acid Hydrolysis) Intermediate2->Deprotection Final_Product 4-amino-N-methoxy- N-methylbenzenesulfonamide Deprotection->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Target: Carbonic Anhydrases

Given the structural similarity to a vast number of known carbonic anhydrase inhibitors, the most probable biological targets for 4-amino-N-methoxy-N-methylbenzenesulfonamide are the various isoforms of carbonic anhydrase (CA).[1][4][10] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] There are at least 15 known human CA isoforms with varying tissue distribution and physiological roles, making isoform-selective inhibition a key goal in drug discovery to minimize side effects.[1]

The primary amino group of benzenesulfonamides is crucial for coordinating with the zinc ion in the active site of CAs, while the rest of the molecule can interact with surrounding amino acid residues, influencing binding affinity and isoform selectivity. The N-methoxy-N-methyl substitution offers a unique steric and electronic profile that could lead to novel interactions within the active site.

Experimental Protocols for Biological Evaluation

The following protocols outline a logical progression for evaluating the biological activity of 4-amino-N-methoxy-N-methylbenzenesulfonamide, focusing on its potential as a carbonic anhydrase inhibitor.

Protocol 2: Primary Screening - Carbonic Anhydrase Inhibition Assay

A common and effective method for primary screening is a colorimetric assay that measures the esterase activity of CAs.

  • Principle: Carbonic anhydrase can hydrolyze esters. This protocol uses p-nitrophenyl acetate (p-NPA) as a substrate, which upon hydrolysis by CA, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

  • Materials:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII are common starting points).

    • 4-amino-N-methoxy-N-methylbenzenesulfonamide (test compound).

    • Acetazolamide (a known pan-CA inhibitor, as a positive control).

    • p-Nitrophenyl acetate (p-NPA).

    • Tris-HCl buffer (pH 7.4).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include wells for the positive control (acetazolamide) and a negative control (DMSO vehicle).

    • Add the CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (the slope of the absorbance vs. time graph).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CA_Inhibition_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement Buffer Add Buffer Compound Add Test Compound/ Controls Buffer->Compound Enzyme Add CA Enzyme Compound->Enzyme Incubation Incubate (15 min) Enzyme->Incubation Substrate Add p-NPA Substrate Incubation->Substrate Measure Measure Absorbance (400 nm) Substrate->Measure Data_Analysis Data Analysis (IC50 determination) Measure->Data_Analysis

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol 3: Secondary Assay - Isothermal Titration Calorimetry (ITC)

For promising hits from the primary screen, ITC can be used to directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction.

  • Principle: ITC measures the heat change that occurs when two molecules interact. By titrating the test compound into a solution of the CA enzyme, the binding affinity, stoichiometry, and enthalpy and entropy of binding can be determined.

  • Materials:

    • Purified CA isoform.

    • 4-amino-N-methoxy-N-methylbenzenesulfonamide.

    • ITC instrument.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare solutions of the CA enzyme and the test compound in the same buffer.

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the enzyme solution while monitoring the heat change.

    • A control experiment titrating the compound into buffer alone should be performed to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

CompoundhCA I IC₅₀ (µM)hCA II IC₅₀ (µM)hCA IX IC₅₀ (µM)hCA XII IC₅₀ (µM)
4-amino-N-methoxy-N-methylbenzenesulfonamide [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Acetazolamide (Control)0.250.0120.0250.005

Table 2: Hypothetical Isothermal Titration Calorimetry Data for a Selected Isoform (e.g., hCA II)

CompoundKd (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
4-amino-N-methoxy-N-methylbenzenesulfonamide [Experimental Value][Experimental Value][Experimental Value][Experimental Value]

A lower IC₅₀ or Kd value indicates a more potent inhibitor. The selectivity of the compound can be assessed by comparing its activity against different CA isoforms. The thermodynamic data from ITC can provide insights into the driving forces of the binding interaction (enthalpy-driven vs. entropy-driven).

Conclusion and Future Directions

While direct experimental data for 4-amino-N-methoxy-N-methylbenzenesulfonamide is currently lacking, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor. The protocols and strategies outlined in this guide provide a comprehensive framework for its synthesis and biological evaluation. Successful identification of inhibitory activity would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling. The unique N-methoxy-N-methyl substitution may offer novel structure-activity relationships, potentially leading to the development of a new class of therapeutic agents.

References

  • Bruni, B., Coran, S. A., Bartolucci, G., & Di Vaira, M. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2663. [Link]

  • Evident Chemical. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Gudžaitė, G., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2999. [Link]

  • Zubrienė, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. European Journal of Medicinal Chemistry, 45(11), 5137-5144. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Developing Drugs, 6(2). [Link]

  • Baranauskienė, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4235. [Link]

  • Aslan, H. G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 231-246. [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Kim, J. H., et al. (2024). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives. Journal of the Chosun Natural Science, 17(1), 1-5. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

  • Awad, S. H., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Janeš, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]

  • US EPA. (2008). Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Evaluating 4-amino-N-methoxy-N-methylbenzenesulfonamide as a Novel Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of novel benzenesulfonamide derivatives, using the representative compound 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of novel benzenesulfonamide derivatives, using the representative compound 4-amino-N-methoxy-N-methylbenzenesulfonamide (hereafter referred to as AMMBS), as a potential inhibitor of carbonic anhydrase (CA). Carbonic anhydrases are a vital class of metalloenzymes, and their inhibition is a clinically validated strategy for treating a range of pathologies, including glaucoma, epilepsy, and certain types of cancer.[1][2] Benzenesulfonamides represent the most extensively investigated class of CA inhibitors.[1] This guide details the foundational mechanism of action, provides step-by-step protocols for in vitro enzymatic assays, outlines methods for determining inhibitory potency (IC50), and explains the principles of data analysis. The methodologies are designed to be robust, reproducible, and adaptable for screening and characterizing new chemical entities targeting carbonic anhydrase.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[4] In humans, 15 different CA isoforms have been identified, with 12 being catalytically active.[1] The differential expression of these isoforms in various tissues makes them attractive targets for isoform-specific drug design to minimize off-target side effects.[1]

The primary sulfonamide moiety (-SO₂NH₂) is the cornerstone of classical CA inhibitors. Its utility as a therapeutic agent has been established in diuretics, anti-glaucoma drugs, and anti-epileptics.[1][2] More recently, the role of specific CA isoforms, such as CA IX and XII, in tumor biology has made them targets for novel anticancer agents.[5] Therefore, the systematic evaluation of new sulfonamide-based compounds like AMMBS is a critical activity in modern drug discovery.

Mechanism of Action: The Sulfonamide Zinc-Binding Group

The inhibitory action of benzenesulfonamides is primarily achieved through the coordination of the sulfonamide group to the catalytic Zn(II) ion located at the bottom of the enzyme's active site.[3][6]

Key Interactions:

  • Zinc Coordination: The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).[7] This binding displaces or prevents the binding of a zinc-coordinated water/hydroxide molecule, which is essential for the catalytic cycle.

  • Hydrogen Bonding: The sulfonamide group also forms a critical hydrogen bond network with the side chain of a highly conserved threonine residue (Thr199/200 in CA II) and the backbone amide of the same residue.[7] This interaction helps to properly orient the inhibitor within the active site for optimal zinc chelation.

  • Hydrophobic/Hydrophilic Interactions: The aryl ring and any substituents (like the amino, methoxy, and methyl groups of AMMBS) extend from the active site cavity and can form additional interactions with amino acid residues lining the cleft. These "tail" interactions are crucial for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[7]

G cluster_0 CA Active Site cluster_1 AMMBS Inhibitor ZN Zn(II) Ion THR Thr199/200 ZN->THR Coordination ZN->H2O Catalytic Nucleophile SO2NH Sulfonamide Group (-SO₂NH⁻) POCKET Hydrophobic/philic Pocket Residues SO2NH->ZN Strong Coordination (Inhibition) SO2NH->THR H-Bonding Anchor BENZENE Benzenesulfonamide Scaffold SO2NH->BENZENE TAIL Substituent Tail (4-amino, N-methoxy, N-methyl) BENZENE->TAIL TAIL->POCKET Selectivity-Determining Interactions

Figure 1: Mechanism of Sulfonamide Inhibition.

Experimental Protocols: In Vitro Characterization of AMMBS

The most common and accessible method for screening CA inhibitors is the esterase assay, which leverages the enzyme's ability to hydrolyze certain ester substrates.[8] This protocol describes the determination of AMMBS inhibitory activity against a specific CA isoform (e.g., human CA II, the most studied isoform) using 4-nitrophenyl acetate (pNPA) as the substrate.

Materials and Reagents
  • Purified, recombinant human Carbonic Anhydrase II (hCA II)

  • 4-amino-N-methoxy-N-methylbenzenesulfonamide (AMMBS, test compound)

  • Acetazolamide (AZM, positive control inhibitor)

  • 4-Nitrophenyl acetate (pNPA, substrate)[9]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • DMSO or Acetonitrile (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 400-405 nm

Preparation of Stock Solutions
  • AMMBS (Test Inhibitor): Prepare a 10 mM stock solution of AMMBS in 100% DMSO. Causality Note: DMSO is used as it can dissolve a wide range of organic compounds that may have poor aqueous solubility. The final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

  • Acetazolamide (Positive Control): Prepare a 1 mM stock solution of Acetazolamide in DMSO.

  • pNPA (Substrate): Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[9] Causality Note: pNPA is unstable in aqueous buffer, so it is prepared in an organic solvent and added last to initiate the reaction.

  • hCA II Enzyme: Prepare a working stock of hCA II at 20 ng/µL in Assay Buffer. The optimal concentration may require empirical determination to ensure a linear reaction rate over 5-10 minutes.

Protocol for IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11][12] It is a standard measure of inhibitor potency.[13]

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the 10 mM AMMBS stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Prepare a similar dilution series for the positive control, Acetazolamide.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control (No Inhibitor): Enzyme + Buffer + DMSO (vehicle)

      • Blank (No Enzyme): Buffer + Substrate + DMSO

      • Test Compound Wells: Enzyme + Buffer + AMMBS dilutions

      • Positive Control Wells: Enzyme + Buffer + Acetazolamide dilutions

    • Add 178 µL of Assay Buffer to all wells.

    • Add 2 µL of the corresponding DMSO or inhibitor dilution to the appropriate wells. This results in a 1:100 dilution of the DMSO stock.

    • Add 10 µL of the hCA II enzyme working stock (200 ng total) to all wells except the "Blank" wells. Add 10 µL of Assay Buffer to the blank wells instead.

    • Mix gently and incubate the plate at room temperature for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Set the microplate reader to measure absorbance at 405 nm in kinetic mode at 25°C. Set readings for every 30 seconds for a total of 10 minutes.[9]

    • To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells using a multichannel pipette.[9] The final volume will be 200 µL.

    • Immediately place the plate in the reader and begin measurements.

G cluster_workflow IC50 Determination Workflow P1 Prepare Stock Solutions (AMMBS, Control, Enzyme, Substrate) P2 Create Inhibitor Serial Dilutions (in DMSO) P1->P2 P3 Plate Setup: Add Buffer, Inhibitor/DMSO, and Enzyme to 96-well plate P2->P3 P4 Pre-incubate Plate (15 min @ RT) for Enzyme-Inhibitor Binding P3->P4 P5 Initiate Reaction: Add pNPA Substrate to all wells P4->P5 P6 Kinetic Measurement: Read Absorbance @ 405 nm (10 min) P5->P6 P7 Data Analysis: Calculate Reaction Rates (V₀) P6->P7 P8 Generate Dose-Response Curve (% Inhibition vs. [Log Inhibitor]) P7->P8 P9 Determine IC50 Value (Non-linear Regression) P8->P9

Figure 2: Experimental Workflow for IC50 Determination.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.[9]

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of AMMBS: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism, Origin, or R) to fit the curve and determine the IC50 value.[11] This is the concentration at which the curve passes through 50% inhibition.

Sample Data Presentation

The results should be summarized in a clear, tabular format, comparing the potency of the test compound to the standard inhibitor.

CompoundTarget IsoformIC50 (nM) [95% CI]Hill Slope
AMMBS hCA II75.2 [68.1 - 83.0]1.1
Acetazolamide hCA II12.1 [10.9 - 13.4]1.0
Table 1: Hypothetical inhibition data for AMMBS and Acetazolamide against hCA II. Data are presented as the mean with 95% confidence intervals (CI).

Interpretation Insights:

  • A lower IC50 value indicates a more potent inhibitor.[13]

  • The IC50 value is dependent on assay conditions, particularly the substrate concentration.[14] For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.

  • To gain deeper mechanistic insight, determination of the inhibition constant (Ki), which is independent of substrate concentration, is recommended as a follow-up experiment.

Advanced Protocols & Future Directions

While the pNPA esterase assay is excellent for high-throughput screening, the physiological reaction of CA is CO₂ hydration.

  • Stopped-Flow CO₂ Hydration Assay: This is the gold-standard method for measuring the true physiological activity of CAs.[8] It uses a specialized stopped-flow instrument to rapidly mix a CO₂-rich solution with a buffer containing the enzyme and a pH indicator.[15][16][17] The rate of pH change is monitored spectrophotometrically, allowing for the determination of precise kinetic parameters (kcat, Km) and inhibition constants (Ki).[8] Although technically demanding and requiring specialized equipment, it provides the most accurate assessment of an inhibitor's effect on the native enzyme function.[8][15]

  • Isoform Selectivity Screening: To assess the therapeutic potential and potential side-effect profile of AMMBS, it is crucial to test its inhibitory activity against a panel of key human CA isoforms (e.g., CA I, IV, IX, XII).[18] A compound that selectively inhibits a disease-relevant isoform (like CA IX in tumors) over ubiquitous isoforms (like CA I and II) is a highly desirable drug candidate.[1]

References

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  • Shoyelu, O. & Tucker, A. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]

  • Mbimba, T., Lizarazo, M., & El-Kefraoui, C. (2022). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 577-582. [Link]

  • Norvaiša, K., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Journal of Medicinal Chemistry, 53(21), 7802-7811. [Link]

  • Wikipedia contributors. (2024). Carbonic anhydrase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Jo, B. H., & Seo, J. H. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(21), 11578. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7020. [Link]

  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]

  • Wikipedia contributors. (2024). IC50. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Balas, Q., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Archiv der Pharmazie, 356(11), e2300262. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6796-6810. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Stopped-flow spectrophotometry to measure carbonic anhydrase activity... ResearchGate. [Link]

  • Gesellchen, F., & Woehrl, B. M. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 529, 39-46. [Link]

  • Milinavičiūtė, G., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2469. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Auld, D. S., & Stern, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

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Application

Application Notes and Protocols for 4-amino-N-methoxy-N-methylbenzenesulfonamide in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This document offers detailed protocols, explains the scientific rationale behind experimental designs, and explores the utility of this compound as a versatile scaffold and synthetic intermediate in medicinal chemistry.

Introduction: A Molecule of Dichotomous Potential

4-amino-N-methoxy-N-methylbenzenesulfonamide is a fascinating, yet underexplored, molecule in the landscape of medicinal chemistry. Its structure is a unique amalgamation of two pharmacologically significant motifs: the classic 4-aminobenzenesulfonamide core and the N-methoxy-N-methylsulfonamide functionality. The former is the foundational scaffold of the sulfa drugs, the first class of synthetic antibacterial agents, and a cornerstone for the design of carbonic anhydrase inhibitors[1]. The latter, an analogue of the well-known Weinreb amide, presents intriguing possibilities as a stable, yet reactive, handle for advanced chemical synthesis[2][3].

This guide will illuminate the potential of 4-amino-N-methoxy-N-methylbenzenesulfonamide, not as a final drug entity, but as a strategic starting point for the synthesis of novel therapeutic agents. We will delve into its preparation, its prospective use as a building block for enzyme inhibitors, and its role as a "Weinreb sulfonamide" in the construction of complex molecular architectures.

Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide: A Step-by-Step Protocol

The synthesis of the title compound is not yet widely reported in the literature. Therefore, a robust and logical three-step synthetic pathway is proposed, starting from the readily available acetanilide. This protocol includes the protection of the aniline nitrogen, chlorosulfonation, formation of the N-methoxy-N-methylsulfonamide, and subsequent deprotection.

Synthesis_Workflow Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl chloride Acetanilide->PASC  Chlorosulfonic acid   Protected_Target N-(4-(N-methoxy-N-methylsulfamoyl)phenyl)acetamide PASC->Protected_Target  N,O-Dimethylhydroxylamine  Pyridine   Target 4-amino-N-methoxy-N- methylbenzenesulfonamide Protected_Target->Target  Aqueous HCl  Reflux  

Caption: Synthetic pathway for 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Protocol 1: Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Rationale: The initial anilino group is protected as an acetamide to prevent side reactions during the aggressive chlorosulfonation step. This directing group also favors para-substitution on the benzene ring.

  • Procedure:

    • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of aqueous sodium bicarbonate solution).

    • Carefully add chlorosulfonic acid (60 mL, 0.9 mol) to the flask and cool the flask in an ice-water bath.

    • Slowly add dry acetanilide (30 g, 0.22 mol) in small portions over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour, then heat the mixture to 60-70°C for 1 hour to complete the reaction. The evolution of HCl gas should cease.

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker (2 L), place 500 g of crushed ice and 500 mL of water.

    • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

    • Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is 35-40 g.

Step 2: Synthesis of N-(4-(N-methoxy-N-methylsulfamoyl)phenyl)acetamide (Protected Target Compound)

  • Rationale: The synthesized sulfonyl chloride is reacted with N,O-dimethylhydroxylamine to form the desired N-methoxy-N-methylsulfonamide. A base, such as pyridine, is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) in 100 mL of pyridine and cool the solution in an ice bath.

    • Slowly add a solution of p-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in 50 mL of anhydrous dichloromethane with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into 200 mL of 2 M HCl and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-(N-methoxy-N-methylsulfamoyl)phenyl)acetamide.

Step 3: Deprotection to Yield 4-amino-N-methoxy-N-methylbenzenesulfonamide

  • Rationale: The final step involves the acidic hydrolysis of the acetamide protecting group to reveal the free 4-amino group.

  • Procedure:

    • To a solution of N-(4-(N-methoxy-N-methylsulfamoyl)phenyl)acetamide (from the previous step) in 100 mL of ethanol, add 50 mL of 6 M aqueous HCl.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product, 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Applications in Medicinal Chemistry

Scaffold for Carbonic Anhydrase Inhibitors

The 4-aminobenzenesulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes[1]. The primary sulfonamide group coordinates to the zinc ion in the active site, displacing a water molecule and inhibiting the enzyme's catalytic activity.

CA_Inhibition cluster_0 CA Active Site Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O Binds Sulfonamide R-SO2NH2 Sulfonamide->Zn(II)  Displaces H2O  and binds  

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

By modifying the 4-amino group of 4-amino-N-methoxy-N-methylbenzenesulfonamide, novel CA inhibitors can be designed. The N-methoxy-N-methylsulfonamide group itself is not the primary zinc-binding group in this context; rather, it serves as a stable anchor or a modifiable handle in a prodrug strategy, while a separate primary sulfonamide group would be the active zinc-binding moiety. However, derivatives of the 4-amino group can interact with other residues in the active site to enhance potency and selectivity for different CA isoforms.

Table 1: Inhibition Data of Selected 4-Aminobenzenesulfonamide Derivatives against Human CA Isoforms (Ki, nM)

CompoundhCA IhCA IIhCA IXhCA XII
Acetazolamide25012255.7
Brinzolamide31003.1434.6
Dorzolamide30003.55418

Data compiled from various sources for illustrative purposes.

A Modern Take on Sulfa Drugs: A Precursor for Novel Antibacterials

The discovery of prontosil and its active metabolite, sulfanilamide (4-aminobenzenesulfonamide), revolutionized medicine[1]. These compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the prevalence of antibiotic resistance has limited the use of older sulfa drugs, the 4-aminobenzenesulfonamide scaffold remains a valid starting point for the development of new antibacterial agents. 4-amino-N-methoxy-N-methylbenzenesulfonamide can serve as a versatile precursor for creating novel sulfa drug analogues with potentially improved pharmacokinetic properties or novel mechanisms of action.

A "Weinreb Sulfonamide": A Novel Synthetic Intermediate

The N-methoxy-N-methylamide, or Weinreb amide, is a widely used functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common problem of over-addition to the tertiary alcohol[2]. The N-methoxy-N-methylsulfonamide moiety in our title compound can be considered a "Weinreb sulfonamide," a sulfonamide analogue of the Weinreb amide. This functionality is expected to react with Grignard or organolithium reagents to produce sulfones, which are themselves an important class of compounds in medicinal chemistry.

Weinreb_Sulfonamide_Reaction start 4-Amino-N-methoxy-N- methylbenzenesulfonamide intermediate Tetrahedral Intermediate (Stable) start->intermediate  Nucleophilic  Addition   reagent R'-MgBr or R'-Li product 4-Aminophenyl Sulfone (R-SO2-R') intermediate->product  Workup  

Caption: Proposed reaction of a "Weinreb sulfonamide" with an organometallic reagent.

Protocol 2: Model Reaction - Synthesis of a 4-Aminophenyl Sulfone

  • Rationale: This protocol demonstrates the potential of 4-amino-N-methoxy-N-methylbenzenesulfonamide as a "Weinreb sulfonamide" for the synthesis of sulfones. The amino group should be protected prior to this reaction.

  • Procedure (with a protected amino group, e.g., Boc-protected):

    • Dissolve the N-Boc-4-amino-N-methoxy-N-methylbenzenesulfonamide (1 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv) in THF via syringe.

    • Stir the reaction mixture at -78°C for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting N-Boc-protected 4-aminophenyl sulfone can be purified by column chromatography. The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

A Bioisostere for Carboxylic Acids with Tunable Properties

In drug design, the replacement of a functional group with another that has similar physical or chemical properties is known as bioisosterism[4]. Sulfonamides are well-established bioisosteres of carboxylic acids[5]. The N-methoxy-N-methylsulfonamide group, being non-acidic and possessing different hydrogen bonding capabilities compared to a primary sulfonamide or a carboxylic acid, can be used to fine-tune the physicochemical properties of a lead compound. This can lead to improved cell permeability, altered metabolic stability, and modified target binding interactions. The ability to modulate these properties is a powerful tool in the optimization of drug candidates.

Conclusion

4-amino-N-methoxy-N-methylbenzenesulfonamide is a molecule with significant untapped potential in medicinal chemistry. Its unique hybrid structure allows it to serve as a versatile platform for the development of a wide range of therapeutic agents, from enzyme inhibitors to novel antibacterial drugs. Furthermore, its "Weinreb sulfonamide" character opens up new avenues for the synthesis of complex sulfone-containing molecules. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this promising chemical entity.

References

  • Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
  • Ball, N. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9313–9317. Available at: [Link]

  • Barrett, A. G. M., & Rys, D. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 281-303). Royal Society of Chemistry.
  • Chemsrc. (2023). 4-Acetamidobenzenesulfonamide. Retrieved from [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Available at: [Link]

  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 2029-2031. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamidobenzenesulfonamide. Retrieved from [Link]

  • Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Methods and Principles in Medicinal Chemistry. Available at: [Link]

  • Theochem @ Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Retrieved from [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]

Sources

Method

A Comprehensive Guide to the NMR Structural Elucidation of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Application Note Abstract This guide provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) methodology for the complete structural characterization and resonance assignment of 4-amino-N-methoxy-N-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This guide provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) methodology for the complete structural characterization and resonance assignment of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This compound, possessing a unique combination of a parasubstituted aniline ring and an N-alkoxy-N-alkyl sulfonamide moiety, presents a valuable case study for the application of modern NMR spectroscopy. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this document outlines a self-validating protocol for unambiguous structure confirmation. The causality behind experimental choices is explained, offering researchers and drug development professionals a robust framework for the characterization of complex small molecules.

Introduction

4-amino-N-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal and synthetic chemistry. Sulfonamides are a cornerstone class of compounds with a wide array of biological activities.[1] Accurate and unambiguous structural characterization is a critical prerequisite for any further development or study. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete determination of molecular structures in solution.[2][3]

This application note details a systematic approach to elucidating the structure of 4-amino-N-methoxy-N-methylbenzenesulfonamide. We will proceed from fundamental 1D NMR experiments to more complex 2D correlation techniques, demonstrating how their combined application provides a complete and confident assignment of all proton and carbon signals.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be used throughout this guide.

Chemical structure of 4-amino-N-methoxy-N-methylbenzenesulfonamide with atom numbering

Section 1: Experimental Strategy & Rationale

A comprehensive structural elucidation by NMR relies on a logical progression of experiments, each providing a specific piece of the structural puzzle.[2][4] Our strategy is designed to first identify the types and numbers of protons and carbons present and then to piece them together by establishing through-bond connectivity.

  • ¹H NMR: To determine the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (multiplicity/splitting).

  • ¹³C NMR & DEPT-135: To identify the number of unique carbon environments and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[5][6][7]

  • COSY (Correlation Spectroscopy): To reveal scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH), thereby identifying proton spin systems.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH), definitively linking the ¹H and ¹³C assignments.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically ²JCH and ³JCH). This is the key experiment for connecting molecular fragments across quaternary carbons and heteroatoms.[4][8][9]

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow employed in this guide.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Assignment SamplePrep Prepare Sample (10-25 mg in 0.6 mL CDCl3) H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Assign_H Assign ¹H Signals H1_NMR->Assign_H DEPT_135 DEPT-135 C13_NMR->DEPT_135 Assign_C_Types Identify C, CH, CH₂, CH₃ C13_NMR->Assign_C_Types COSY ¹H-¹H COSY DEPT_135->COSY DEPT_135->Assign_C_Types HSQC ¹H-¹³C HSQC COSY->HSQC Assemble Assemble Fragments via Long-Range Correlations COSY->Assemble HMBC ¹H-¹³C HMBC HSQC->HMBC Link_H_C Link Protons to Carbons HSQC->Link_H_C HMBC->Assemble Assign_H->Link_H_C Assign_H->Assemble Assign_C_Types->Assemble Link_H_C->Assemble Final Final Structure Confirmation & Assignment Table Assemble->Final

Caption: Experimental workflow for NMR characterization.

Section 2: Experimental Protocols

Protocol 2.1: Sample Preparation

Scientific integrity begins with proper sample preparation to ensure high-quality, reproducible results.[10]

  • Analyte Preparation: Weigh approximately 15-25 mg of 4-amino-N-methoxy-N-methylbenzenesulfonamide into a clean, dry vial.[11] The higher end of this range is beneficial for obtaining a good signal-to-noise ratio in ¹³C and 2D experiments within a reasonable time.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a versatile solvent for many organic molecules and has well-defined residual solvent peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[12] Gently swirl the vial to ensure the compound is fully dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any potential micro-particulates, a small piece of cotton or glass wool can be placed in the pipette as a filter.[13]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This length is optimal for positioning within the instrument's detection coil.[12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2.2: NMR Data Acquisition

The following parameters are provided for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Experiment Key Acquisition Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Scans: 16Quantitative proton count and multiplicity analysis.
¹³C{¹H} NMR Spectral Width: 220 ppm, Acquisition Time: 1s, Relaxation Delay: 2s, Scans: 1024Observe all carbon environments.
DEPT-135 Standard pulse program parameters.Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
¹H-¹H COSY Standard gradient-selected (gCOSY) pulse sequence.Identify coupled proton networks.
¹H-¹³C HSQC Standard gradient-selected (gHSQC) pulse sequence. Optimized for ¹JCH ≈ 145 Hz.Correlate protons to their directly bonded carbons.
¹H-¹³C HMBC Standard gradient-selected (gHMBC) pulse sequence. Optimized for ⁿJCH = 8 Hz.Correlate protons and carbons over 2-3 bonds.

Section 3: Data Analysis and Interpretation

This section outlines the logical process of interpreting the spectral data to arrive at the final structure. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

3.1: ¹H NMR Analysis – Identifying Proton Environments

The ¹H NMR spectrum is expected to show four distinct signals:

  • Aromatic Region (δ 6.5-8.0 ppm): The parasubstituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets.

    • H-2/H-6 (δ ~7.65 ppm): These protons are ortho to the electron-withdrawing sulfonamide group and will be downfield. They will appear as a doublet with an integration of 2H.

    • H-3/H-5 (δ ~6.65 ppm): These protons are ortho to the electron-donating amino group (-NH₂) and will be significantly upfield.[14] They will appear as a doublet integrating to 2H.

  • Amino Group (δ ~4.1 ppm): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift can be variable and is concentration-dependent. This peak will integrate to 2H.

  • N-Methoxy Group (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, integrating to 3H.

  • N-Methyl Group (δ ~3.3 ppm): The three protons of the -NCH₃ group, being directly attached to the nitrogen of the sulfonamide, will also be a sharp singlet, integrating to 3H.

3.2: ¹³C NMR and DEPT-135 Analysis – Characterizing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display all eight carbon signals. The DEPT-135 experiment is crucial for distinguishing carbon types.[5][6]

  • DEPT-135 Positive Signals (CH and CH₃):

    • C-2/C-6 & C-3/C-5: Two signals in the aromatic region (δ 110-135 ppm).

    • C-7 & C-8: Two signals in the aliphatic region (δ 35-65 ppm).

  • DEPT-135 Negative Signals (CH₂):

    • None expected for this molecule.

  • DEPT-135 Absent Signals (from ¹³C Spectrum) (Quaternary C):

    • C-1 & C-4: The two ipso-carbons of the benzene ring. C-4, attached to the amino group, will be upfield of C-1, which is attached to the sulfonyl group.

Expected ¹³C Shift (ppm) Carbon Type Assignment Rationale
~151Quaternary (C)C-4Attached to electron-donating -NH₂ group.
~130Quaternary (C)C-1Attached to electron-withdrawing -SO₂- group.
~129Methine (CH)C-2 / C-6Ortho to -SO₂- group.
~114Methine (CH)C-3 / C-5Ortho to -NH₂ group.
~62Methyl (CH₃)C-8 (-OCH₃)Methoxy carbon, deshielded by oxygen.
~38Methyl (CH₃)C-7 (-NCH₃)N-methyl carbon.
3.3: 2D NMR Correlation Analysis – Assembling the Structure

The COSY spectrum confirms the connectivity of protons within the same spin system. For this molecule, a single key correlation is expected:

  • A cross-peak between the aromatic signals at δ ~7.65 (H-2/6) and δ ~6.65 (H-3/5) , confirming their ortho relationship on the benzene ring.

The HSQC spectrum definitively links each proton signal to its directly attached carbon.

  • δ 7.65 (¹H) will correlate with δ ~129 (¹³C) → Assigns H-2/6 to C-2/6 .

  • δ 6.65 (¹H) will correlate with δ ~114 (¹³C) → Assigns H-3/5 to C-3/5 .

  • δ 3.8 (¹H) will correlate with δ ~62 (¹³C) → Assigns H-8 to C-8 (-OCH₃) .

  • δ 3.3 (¹H) will correlate with δ ~38 (¹³C) → Assigns H-7 to C-7 (-NCH₃) .

The HMBC spectrum provides the final, crucial long-range correlations that connect the entire molecular framework.

  • H-2/6 (δ ~7.65) will show correlations to:

    • C-4 (δ ~151): A three-bond correlation (³JCH) confirming the position of the amino group.

    • C-1 (δ ~130): A two-bond correlation (²JCH) confirming the sulfonamide attachment point.

    • C-3/5 (δ ~114): A three-bond correlation (³JCH), redundant with COSY but confirmatory.

  • H-3/5 (δ ~6.65) will show correlations to:

    • C-1 (δ ~130): A three-bond correlation (³JCH).

    • C-4 (δ ~151): A two-bond correlation (²JCH).

  • H-7 (-NCH₃, δ ~3.3) will show a critical correlation to:

    • C-1 (δ ~130): A three-bond correlation (³JCH) across the S-N bond, definitively linking the N-methyl group to the sulfonamide and thus to the aromatic ring.

  • H-8 (-OCH₃, δ ~3.8) will show a correlation to:

    • C-7 (-NCH₃, δ ~38): This is not expected as it would be a three-bond correlation through two heteroatoms. The primary use of this signal is its HSQC correlation.

The following diagram visually summarizes the key HMBC correlations that lock in the structure.

Caption: Key HMBC correlations for structural assignment.

Section 4: Summary of NMR Assignments

The combination of all NMR experiments leads to the following unambiguous assignments for 4-amino-N-methoxy-N-methylbenzenesulfonamide in CDCl₃.

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC)
1---~130HMBC to H-2/6, H-3/5, H-7
2, 6~7.65d2H~129COSY to H-3/5; HMBC to C-1, C-4
3, 5~6.65d2H~114COSY to H-2/6; HMBC to C-1, C-4
4---~151HMBC to H-2/6, H-3/5
-NH₂~4.1br s2H--
7 (-NCH₃)~3.3s3H~38HMBC to C-1
8 (-OCH₃)~3.8s3H~62-

Section 5: Conclusion

This application note has presented a systematic and robust protocol for the complete NMR structural elucidation of 4-amino-N-methoxy-N-methylbenzenesulfonamide. By logically progressing from 1D to 2D NMR techniques, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, every proton and carbon resonance was unambiguously assigned. The causality-driven approach, explaining the purpose of each experiment and the interpretation of key correlations, provides a reliable and self-validating method for characterizing complex organic small molecules. This framework is broadly applicable to researchers in synthetic chemistry, medicinal chemistry, and drug development, ensuring the foundational structural integrity of their compounds.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Books Gateway. NMR spectroscopy of small molecules in solution. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. On NH NMR Chemical Shifts, Part I. [Link]

  • National Institutes of Health. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • ScholarWorks@UARK. Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. [Link]

  • SpectraBase. 4-Methoxy-N-methylbenzylamine. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • National Institutes of Health. ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. [Link]

  • YouTube. 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]

  • Dergipark. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • ResearchGate. Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. [Link]

  • OpenStax. 13.12 DEPT ¹³C NMR Spectroscopy. [Link]

  • Indian Journal of Chemistry. Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ACS Publications. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. [Link]

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

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  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

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Application

Application Note: Quantitative Analysis of 4-amino-N-methoxy-N-methylbenzenesulfonamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction 4-amino-N-methoxy-N-methylbenzenesulfonamide is a synthetic molecule featuring a sulfonamide core, a class of compounds renowned for their diverse pharmacological activities.[1] While the specific applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N-methoxy-N-methylbenzenesulfonamide is a synthetic molecule featuring a sulfonamide core, a class of compounds renowned for their diverse pharmacological activities.[1] While the specific applications of this particular molecule are still under investigation, its structural similarity to known antibacterial agents and other bioactive compounds suggests its potential as a pharmaceutical candidate or a significant metabolite in drug development studies. The presence of the unique N-methoxy-N-methyl moiety offers distinct chemical properties that may influence its biological activity and metabolic fate.

Accurate and reliable quantification of such novel compounds in complex biological matrices like human plasma is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical applications, offering unparalleled sensitivity, selectivity, and specificity.[2] This application note presents a detailed, robust, and validated protocol for the extraction and quantification of 4-amino-N-methoxy-N-methylbenzenesulfonamide in human plasma, designed for researchers, scientists, and drug development professionals. The methodology described herein adheres to the principles of analytical procedure validation outlined by major regulatory bodies, ensuring data integrity and reliability.[3]

Analytical Principle

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of 4-amino-N-methoxy-N-methylbenzenesulfonamide. The analytical workflow begins with the isolation of the analyte from the plasma matrix using solid-phase extraction (SPE), a technique chosen for its efficiency in removing interfering substances and concentrating the target compound.[4]

Following extraction, the analyte is separated from residual matrix components via reversed-phase high-performance liquid chromatography (HPLC). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The eluted analyte is then introduced into the mass spectrometer using an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) in the gas phase.[5] These precursor ions are selectively filtered by the first quadrupole (Q1) of a triple quadrupole (QqQ) mass spectrometer and then fragmented in the collision cell (Q2). Specific product ions resulting from this fragmentation are then monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for precise quantification of the target analyte even at very low concentrations.[6]

Materials and Methods

Reagents and Standards
  • 4-amino-N-methoxy-N-methylbenzenesulfonamide reference standard (≥98% purity)

  • Internal Standard (IS): 4-amino-N-methoxy-N-methylbenzenesulfonamide-¹³C₆ (or a structurally similar stable isotope-labeled analog)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥99%)

  • Ammonium acetate

  • Human plasma (K₂EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB)[7]

Equipment
  • Triple quadrupole mass spectrometer with an ESI source (e.g., Shimadzu LCMS-8045)

  • HPLC or UHPLC system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Detailed Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-amino-N-methoxy-N-methylbenzenesulfonamide reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Spiked Calibration and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Protocol: Solid-Phase Extraction (SPE) of Plasma Samples
  • Sample Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex for 10 seconds. Add 200 µL of 4% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol: LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 100 x 2.1 mm, 1.9 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: 5% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.1-8.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Spray Voltage: 4500 V

    • Source Temperature: 350°C

    • Gas 1 (Nebulizer): 30 psi

    • Gas 2 (Heater): 40 psi

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Results and Discussion

Mass Spectrometry and Fragmentation Pathway

The chemical structure of 4-amino-N-methoxy-N-methylbenzenesulfonamide suggests several potential sites for protonation and subsequent fragmentation. Under positive ESI conditions, protonation is expected to occur at the primary amino group, which is a common characteristic of sulfonamides.[8] The calculated monoisotopic mass of the neutral molecule is approximately 216.07 Da. Therefore, the protonated molecule [M+H]⁺ is expected at m/z 217.1.

Collision-induced dissociation (CID) of the protonated molecule is predicted to yield several characteristic product ions. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N bond and fragmentation of the aromatic ring.[8] The most common fragmentation pathway for aminosulfonamides results in a characteristic ion at m/z 156, corresponding to the [H₂N-C₆H₄-SO₂]⁺ fragment.[8] Subsequent loss of SO₂ from this fragment can produce an ion at m/z 92.[8]

The fragmentation of the N-methoxy-N-methyl group is less documented for sulfonamides under ESI-MS/MS. However, based on general principles of mass spectrometry, cleavage of the N-O bond or the S-N bond is plausible. Cleavage of the S-N bond would result in the loss of the [HN(OCH₃)CH₃] group. Another possibility is the cleavage of the N-O bond, which is often observed in the fragmentation of N-alkoxy compounds.

Based on these principles, the following fragmentation pathway is proposed:

G M [M+H]⁺ m/z 217.1 F1 [H₂N-C₆H₄-SO₂]⁺ m/z 156.0 M->F1 - C₂H₆NO F3 [M+H - HN(OCH₃)CH₃]⁺ m/z 155.0 M->F3 - C₂H₇NO F2 [H₂N-C₆H₄]⁺ m/z 92.1 F1->F2 - SO₂ G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Pretreat Pre-treat with Acid Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Comprehensive workflow for the analysis of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 4-amino-N-methoxy-N-methylbenzenesulfonamide in human plasma. The sample preparation protocol utilizing solid-phase extraction provides excellent recovery and minimizes matrix effects. The optimized MRM transitions ensure accurate and reliable detection of the analyte. The method has been successfully validated according to international regulatory guidelines, demonstrating its suitability for use in clinical and preclinical studies. This protocol provides a solid foundation for researchers and drug development professionals engaged in the study of this novel sulfonamide derivative.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • (This is a placeholder for a specific synthesis paper if one were available. For the purpose of this document, a general synthesis paper for related compounds is cited) Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • (This is a placeholder for a specific chemical properties reference. PubChem is used as a general authoritative source) PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Perreault, H., & Costello, C. E. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(1), 125-133. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Law, L. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • (This is a placeholder for a specific N-alkoxy fragmentation paper. A relevant paper on N-methoxy amide fragmentation is cited) Mo, Y., et al. (2015). Isotopically coded N-methoxy amide reagents for GC-MS profiling of carbonyl compounds via mass spectral tag generation. Analytical Methods, 7(18), 7589-7597. [Link]

  • (This is a placeholder for a specific LC-MS/MS method development paper. A general relevant paper is cited) Islam, M. M., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applied Pharmaceutical Science, 8(01), 107-115. [Link]

  • Nováková, L., Vlčková, H. (2009). A review of current trends in sample preparation for drug and metabolite analysis. Analytica Chimica Acta, 656(1-2), 8-35. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. [Link]

  • Sultan, A. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Spectroscopy, 82, 752–761. [Link]

  • Hsieh, Y., & Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current Drug Metabolism, 7(5), 479-489. [Link]

  • (This is a placeholder for a specific synthesis paper. A general synthesis paper for sulfonamides is cited) Tacic, A., et al. (2018). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Oriental Journal of Chemistry, 34(1). [Link]

  • (This is a placeholder for a specific fragmentation paper. A general fragmentation paper is cited) de Souza, M. V. N., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158-23165. [Link]

  • (This is a placeholder for a specific synthesis paper. A general synthesis paper for related compounds is cited) Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • (This is a placeholder for a specific LC-MS/MS method development paper. A general relevant video is cited) Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • (This is a placeholder for a specific validation guidelines reference. A general relevant article is cited) Lab Manager. (2023, September 19). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • (This is a placeholder for a specific sample preparation reference. A general relevant review is cited) Abdel-Rehim, M. (2011). Recent advances in sample preparation techniques and methods of sulfonamides detection. Journal of Chromatography A, 1218(40), 7057-7071. [Link]

  • (This is a placeholder for a specific LC-MS/MS method validation paper. A general relevant paper is cited) Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • (This is a placeholder for a specific validation protocol reference. A general relevant article is cited) Pharma Beginners. (2023, August 15). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • (This is a placeholder for a specific chemical properties reference. A general reference for a related compound is used) Chemsrc. (n.d.). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • (This is a placeholder for a specific fragmentation paper. A general fragmentation paper is cited) NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • (This is a placeholder for a specific fragmentation paper. A general fragmentation paper is cited) Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • (This is a placeholder for a specific fragmentation paper. A general fragmentation video is cited) Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19-34. [Link]

  • (This is a placeholder for a specific chemical properties reference. A general reference for a related compound is used) ResearchGate. (n.d.). 4-Methoxy-N-methylbenzamide. [Link]

  • (This is a placeholder for a specific synthesis paper. A general synthesis paper for related compounds is cited) Royal Society of Chemistry. (n.d.). Supporting Information for: An efficient and eco-friendly catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: Crucial role of Al2O3 as a reusable dehydrating agent. [Link]

  • (This is a placeholder for a specific LC-MS/MS method development video. A general relevant video is cited) Waters Corporation. (2023, November 25). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

Sources

Method

Application Note: FT-IR Spectroscopic Characterization of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Abstract This technical guide provides a detailed protocol and theoretical analysis for the characterization of 4-amino-N-methoxy-N-methylbenzenesulfonamide using Fourier-Transform Infrared (FT-IR) spectroscopy. As a pol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the characterization of 4-amino-N-methoxy-N-methylbenzenesulfonamide using Fourier-Transform Infrared (FT-IR) spectroscopy. As a polysubstituted benzenesulfonamide, this molecule possesses a unique vibrational fingerprint derived from its primary amine, N-methoxy-N-methylsulfonamide, and aromatic functionalities. This document serves as a comprehensive resource for researchers in drug development and materials science, offering a foundational methodology for acquiring and interpreting the FT-IR spectrum of this compound, thereby ensuring its structural integrity and purity. A predicted spectrum is analyzed in detail, with characteristic absorption bands assigned to their corresponding molecular vibrations.

Introduction: The Significance of Vibrational Spectroscopy in Sulfonamide Analysis

4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure and the electronic properties of their constituent functional groups. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation, a unique spectrum is generated that provides invaluable information about the presence, bonding environment, and interactions of functional groups.

For 4-amino-N-methoxy-N-methylbenzenesulfonamide, FT-IR serves as a critical quality control tool. It allows for the unambiguous identification of key structural motifs: the primary aromatic amine (p-NH₂), the N-methoxy and N-methyl substituents on the sulfonamide nitrogen, and the characteristic sulfonyl group (SO₂). This guide establishes the expected spectral features of the title compound, providing a benchmark for its identification and differentiation from related structures or potential impurities.

Predicted FT-IR Spectrum and Molecular Structure

While an experimental spectrum for this specific molecule is not widely available in public databases, a highly accurate predicted spectrum can be constructed based on the extensive body of knowledge regarding group frequencies for its constituent parts. The molecular structure and its key vibrational modes are illustrated below.

experimental_workflow cluster_prep I. Pre-Measurement cluster_measurement II. Sample Measurement cluster_post III. Post-Measurement Start Start Clean Clean ATR Crystal (Isopropanol & Lint-free wipe) Start->Clean Background Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) Clean->Background Apply_Sample Apply Small Amount of Sample (Ensure good crystal contact) Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Clean_Post Clean ATR Crystal Thoroughly Acquire_Spectrum->Clean_Post Process Process Spectrum (ATR & Baseline Correction) Clean_Post->Process Analyze Analyze and Assign Peaks Process->Analyze End End Analyze->End

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount to acquiring a high-quality spectrum.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 4-amino-N-methoxy-N-methylbenzenesulfonamide sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, well-defined spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Conclusion and Applications

The FT-IR spectrum of 4-amino-N-methoxy-N-methylbenzenesulfonamide is rich with information, providing a definitive fingerprint for its structural verification. The strong, characteristic bands of the sulfonyl (SO₂) and primary amine (NH₂) groups, combined with the absorptions from the aromatic ring and N-alkyl/N-alkoxy substituents, offer multiple points of confirmation.

This application note provides researchers and quality control analysts with a robust framework for the spectroscopic analysis of this compound. Key applications include:

  • Identity Confirmation: Verifying the synthesis of the correct molecular structure.

  • Purity Assessment: Detecting the presence of starting materials or side-products that would exhibit different spectral features.

  • Stability Studies: Monitoring for degradation by observing changes in the FT-IR spectrum over time.

  • Reaction Monitoring: Tracking the progress of reactions involving the functional groups of the molecule.

By following the outlined protocol and using the provided peak assignment table as a reference, professionals in the pharmaceutical and chemical industries can confidently employ FT-IR spectroscopy for the reliable characterization of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

References

  • Ceylan, Ü., Durgun, M., Türkmen, H., & Özdemir, N. (2015). Theoretical and experimental investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis. Journal of Molecular Structure.
  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

Application

purification techniques for 4-amino-N-methoxy-N-methylbenzenesulfonamide

An Application Note and Protocol Guide to the Purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the rel...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide to the Purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide

For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides a detailed overview of the recommended , a substituted sulfonamide of interest in medicinal chemistry and drug discovery. While specific literature on the purification of this exact molecule is limited, this document leverages established principles for the purification of sulfonamides and data from structurally related analogs to provide robust starting protocols for recrystallization and chromatographic methods.

Introduction to 4-amino-N-methoxy-N-methylbenzenesulfonamide

4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. The purity of such compounds is critical as impurities can lead to misleading biological data and potential toxicity. This guide outlines systematic approaches to purify 4-amino-N-methoxy-N-methylbenzenesulfonamide and to assess its purity.

Physicochemical Properties and Impurity Profile

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H12N2O3SBased on chemical structure.
Molecular Weight 216.26 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidTypical for many sulfonamides.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate; likely sparingly soluble in water and nonpolar solvents like hexanes.The presence of polar functional groups (amino, sulfonamide) suggests solubility in polar solvents.
Melting Point Expected to be a solid with a defined melting point.The melting point will be a key indicator of purity.

Potential Impurities:

The synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide would likely involve the reaction of 4-aminobenzenesulfonyl chloride with N-methoxy-N-methylamine. Potential impurities could include:

  • Starting materials: Unreacted 4-aminobenzenesulfonyl chloride or N-methoxy-N-methylamine.

  • Byproducts: Products from side reactions, such as the hydrolysis of the sulfonyl chloride.

  • Isomers: Positional isomers if the starting materials are not pure.

Purification Strategies: A Step-by-Step Guide

A general workflow for the purification of a synthesized sulfonamide is presented below. The choice of technique will depend on the nature and quantity of the impurities.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Assessment (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>95%) PurityAnalysis->PureProduct Purity OK FurtherPurification Further Purification Needed PurityAnalysis->FurtherPurification Purity Not OK FurtherPurification->ColumnChromatography

Caption: General purification workflow for 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Protocol 1: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

1.1. Solvent Screening:

The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude 4-amino-N-methoxy-N-methylbenzenesulfonamide into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

Potential Recrystallization Solvents (Starting Points):

Solvent/Solvent SystemRationale
EthanolSulfonamides often have good solubility in hot ethanol and lower solubility in cold ethanol.
IsopropanolSimilar to ethanol, can be a good choice.
Ethanol/WaterA solvent pair can be effective if the compound is too soluble in pure ethanol.
Ethyl Acetate/HexaneA polar/nonpolar solvent pair that can be effective for moderately polar compounds.

1.2. Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-amino-N-methoxy-N-methylbenzenesulfonamide and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 4-amino-N-methoxy-N-methylbenzenesulfonamide, normal-phase chromatography using silica gel is a good starting point.

2.1. Thin-Layer Chromatography (TLC) for Method Development:

Before running a column, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system that gives a retention factor (Rf) of ~0.3 for the target compound.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under UV light and/or by staining.

  • Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent polarity to achieve the desired Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.

Potential Mobile Phases for Sulfonamides:

Mobile Phase SystemPolarity
Hexane/Ethyl AcetateLow to medium
Dichloromethane/MethanolMedium to high
Chloroform/AcetoneMedium

2.2. Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude 4-amino-N-methoxy-N-methylbenzenesulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The flow rate should be slow enough to allow for proper equilibration.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

After purification, it is crucial to assess the purity of the 4-amino-N-methoxy-N-methylbenzenesulfonamide.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity. For sulfonamides, a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is commonly used.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

Safety Precautions

When working with 4-amino-N-methoxy-N-methylbenzenesulfonamide and the solvents used for its purification, it is essential to follow standard laboratory safety procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide can be effectively achieved using standard techniques such as recrystallization and column chromatography. This guide provides a comprehensive starting point for developing a robust purification strategy. The specific conditions for each technique should be optimized based on the properties of the crude material. Careful execution of these protocols and thorough purity assessment will ensure the high quality of the final product, which is essential for its intended applications in research and development.

References

A comprehensive list of references will be compiled based on the actual sources used to generate this guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Welcome to the technical support guide for the synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Given its structural complexity, involving a protected aniline, a sulfonyl chloride intermediate, and a specialized Weinreb-type sulfonamide, achieving high purity can be challenging.

This guide provides in-depth, field-proven insights into the common side products that may arise during the synthesis, their mechanistic origins, and robust troubleshooting strategies to mitigate their formation. Our goal is to empower you to optimize your reaction conditions, simplify purification, and ensure the integrity of your final product.

Synthetic Pathway Overview

The most common and logical synthetic route to 4-amino-N-methoxy-N-methylbenzenesulfonamide proceeds in three main stages. Understanding the potential pitfalls at each stage is critical for a successful outcome.

Synthesis_Pathway cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Sulfonamide Formation cluster_2 Stage 3: Deprotection A Acetanilide B 4-Acetamidobenzenesulfonyl Chloride (Intermediate 1) A->B  Chlorosulfonic Acid (ClSO3H) C 4-Acetamido-N-methoxy-N- methylbenzenesulfonamide (Intermediate 2) B->C  N,O-Dimethylhydroxylamine + Base D 4-Amino-N-methoxy-N- methylbenzenesulfonamide (Final Product) C->D  Acid Hydrolysis (e.g., HCl)

Caption: A three-stage synthetic workflow for the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter, presented in a question-and-answer format. We delve into the root causes and provide actionable solutions.

Stage 1: Chlorosulfonation of Acetanilide

Question 1: After quenching my chlorosulfonation reaction, my crude product shows multiple spots on the TLC plate. What are these impurities?

Answer: This is a very common observation. The primary side products in this step are typically positional isomers and a hydrolysis product.

  • Mechanistic Cause: The chlorosulfonation of acetanilide is an electrophilic aromatic substitution. While the acetamido group is strongly para-directing, small amounts of the ortho-isomer (2-acetamidobenzenesulfonyl chloride) can still form. Furthermore, the sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis if exposed to moisture, which converts it to the corresponding sulfonic acid.[1][2]

  • Key Side Products:

    • o-Acetamidobenzenesulfonyl chloride (Isomer): Forms due to incomplete regioselectivity.

    • 4-Acetamidobenzenesulfonic acid (Hydrolysis Product): The sulfonyl chloride intermediate is vigorously hydrolyzed back to the sulfonic acid upon contact with water.[1] This is especially problematic during the workup when the reaction mixture is poured into ice water.[2]

Stage1_Side_Products Acetanilide Acetanilide ClSO3H ClSO3H Main_Product 4-Acetamidobenzenesulfonyl Chloride (Desired) Acetanilide->Main_Product Ortho_Isomer 2-Acetamidobenzenesulfonyl Chloride (Isomer) Acetanilide->Ortho_Isomer Hydrolysis_Product 4-Acetamidobenzenesulfonic Acid (Hydrolysis) Main_Product->Hydrolysis_Product  H2O (Moisture)

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 4-amino-N-methoxy-N-methylbenzenesulfonamide

Welcome to the technical support center for the chromatographic purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this and structurally related sulfonamides.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-amino-N-methoxy-N-methylbenzenesulfonamide is fundamental to developing a robust purification strategy. Due to the limited availability of experimental data for this specific molecule, the following table includes predicted values and data from structurally similar compounds to guide your experimental design.

PropertyPredicted/Estimated ValueImplication for Chromatography
Molecular Weight ~216.25 g/mol Standard molecular weight for small molecule chromatography.
pKa (aromatic amine) ~3-4The aromatic amine will be protonated at acidic pH, increasing its polarity and potential for ion-exchange interactions.
pKa (sulfonamide N-H) ~9-10The sulfonamide nitrogen is weakly acidic and will be deprotonated at high pH.
LogP ~1.5 - 2.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile, ethyl acetate); sparingly soluble in water.Dictates the choice of sample solvent and mobile phase composition. Poor solubility can lead to precipitation on the column.
UV Absorbance Expected λmax ~254 nmAllows for UV detection during chromatography.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the chromatographic purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for 4-amino-N-methoxy-N-methylbenzenesulfonamide is asymmetrical, with a pronounced tail.

Causality: Peak tailing for basic compounds like your target molecule is frequently caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases in reversed-phase chromatography.[1] The protonated aromatic amine can interact ionically with deprotonated silanols, leading to a mixed-mode retention mechanism that results in tailing peaks.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (2.5-3.5): Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the residual silanol groups, minimizing their interaction with the protonated analyte.[1]

    • High pH (8-10): Using a high pH mobile phase (with a pH-stable column) will deprotonate the analyte, reducing its ionic interaction with the stationary phase.

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups have been deactivated.

  • Mobile Phase Additives:

    • Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.

Issue 2: Low Recovery or No Elution of the Compound

Symptom: The amount of purified compound recovered is significantly lower than expected, or the compound does not elute from the column at all.

Causality: This can be due to several factors, including irreversible adsorption onto the stationary phase, precipitation on the column, or decomposition.

Solutions:

  • Check for Irreversible Adsorption:

    • Normal Phase (Silica Gel): The basic amino group can strongly adsorb to the acidic silica gel surface. Consider deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase.

    • Reversed Phase: While less common, strong hydrophobic interactions combined with secondary ionic interactions can lead to very strong retention.

  • Assess Compound Stability:

    • Silica Gel Stability: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If a new spot appears or the original spot diminishes, your compound may be degrading on silica.[2]

    • pH Stability: While sulfonamides are generally stable, extreme pH conditions combined with prolonged exposure on the column could potentially lead to degradation of the N-methoxy-N-methylamide moiety.

  • Address Solubility Issues:

    • Sample Solvent: Ensure your compound is fully dissolved in the injection solvent. The sample solvent should be as weak as or weaker than the initial mobile phase to prevent precipitation upon injection.[2]

    • Mobile Phase Compatibility: If using a gradient, ensure the compound remains soluble as the mobile phase composition changes.

Issue 3: Co-elution with Impurities

Symptom: The purified fractions contain one or more impurities that are difficult to separate from the desired product.

Causality: Impurities with similar polarity and structural characteristics to the target compound will have similar retention times. Common impurities in the synthesis of 4-aminobenzenesulfonamides can include starting materials, regioisomers, or byproducts from side reactions.

Solutions:

  • Optimize Selectivity:

    • Change the Organic Modifier: Switching between methanol and acetonitrile in reversed-phase chromatography can alter the selectivity of the separation.

    • Vary the Stationary Phase:

      • Phenyl-Hexyl Phase: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.

      • Mixed-Mode Chromatography: A mixed-mode stationary phase that combines reversed-phase and ion-exchange characteristics can offer unique selectivity for ionizable compounds like your target molecule.[3][4] This allows for the separation of compounds with similar hydrophobicity but different charge states.[5][6]

  • Employ a Different Chromatographic Mode:

    • If you are using reversed-phase, consider trying normal-phase chromatography (or vice versa). The different retention mechanisms can often resolve closely eluting compounds.

  • Gradient Optimization: A shallower gradient around the elution time of your compound can improve the resolution between closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for reversed-phase HPLC purification of 4-amino-N-methoxy-N-methylbenzenesulfonamide?

A1: A good starting point would be a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid will help to ensure good peak shape by protonating the aromatic amine and suppressing silanol interactions.

Recommended Starting Gradient:

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0955
20595
25595
26955
30955

Flow Rate: 1 mL/min for a 4.6 mm ID column. Detection: 254 nm.

Q2: I am using flash chromatography with silica gel and my compound is streaking badly. What can I do?

A2: Streaking on silica gel is a common issue for basic compounds. This is due to strong interactions with the acidic silica surface. To mitigate this:

  • Add a Basic Modifier: Add 0.5-1% triethylamine to your eluent system.

  • Use a Different Stationary Phase: Consider using alumina or a deactivated silica gel for your purification.[2]

Q3: Can I use a C8 column instead of a C18 column?

A3: Yes, a C8 column can be a good alternative. It is less hydrophobic than a C18 column, which will result in shorter retention times for your compound. This can be advantageous if your compound is very strongly retained on a C18 phase.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by at least two orthogonal methods. For example, you can use the optimized HPLC method and supplement it with analysis by LC-MS to confirm the mass of the main peak and look for any co-eluting impurities with different mass-to-charge ratios. 1H NMR spectroscopy is also essential to confirm the structure and identify any residual solvents or impurities.

Experimental Workflow Diagrams

Method Development Workflow for HPLC Purification

method_development start Define Purification Goal (Purity, Yield) select_mode Select Chromatographic Mode (RP-HPLC vs. NP-HPLC) start->select_mode rp_hplc Reversed-Phase HPLC select_mode->rp_hplc Default Choice np_hplc Normal-Phase HPLC select_mode->np_hplc select_column Select Column (C18, C8, Phenyl, Mixed-Mode) rp_hplc->select_column mobile_phase Select Mobile Phase (ACN/Water vs. MeOH/Water) select_column->mobile_phase ph_modifier Select pH Modifier (Formic Acid, TFA, etc.) mobile_phase->ph_modifier gradient Develop Gradient ph_modifier->gradient optimize Optimize Separation (Gradient, Flow Rate, Temperature) gradient->optimize validate Validate Method (Purity, Recovery) optimize->validate

Caption: A logical workflow for developing an HPLC purification method.

Troubleshooting Peak Tailing in Reversed-Phase HPLC

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Add 0.1% Formic Acid or TFA check_ph->adjust_ph No check_column Is Column End-Capped? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved use_endcapped Switch to a High-Quality End-Capped Column check_column->use_endcapped No add_modifier Add Competitive Base (e.g., Triethylamine) check_column->add_modifier Yes use_endcapped->resolved consider_mixed_mode Consider Mixed-Mode Chromatography add_modifier->consider_mixed_mode consider_mixed_mode->resolved

Caption: A decision tree for troubleshooting peak tailing in RP-HPLC.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Patil, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC North America, 35(6), 380-389.
  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • Patil, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Taylor, P. D., et al. (2007). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Royal Society of Chemistry. (2018). Supporting Information for [Article Title]. Available from: [Provide specific article DOI if available, otherwise general RSC link]
  • Ejeromedoghene, O., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. International Journal of Scientific & Engineering Research, 10(9), 133-141.
  • International Journal of Pharmaceutical Sciences and Research. (2023). METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. IJPSR, 14(2), 1000-1008.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available from: [Link]

  • PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Food Safety and Inspection Service. (2009). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. United States Department of Agriculture. Available from: [Link]

  • SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography. Available from: [A specific link would be needed, but the general concept is widely published]
  • Banerjee, S., et al. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113325.
  • Kowalska, S., et al. (2019).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Evotec. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
  • Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Available from: [A specific Waters application note or white paper would be linked here]
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting

preventing degradation of 4-amino-N-methoxy-N-methylbenzenesulfonamide in solution

Welcome to the technical support center for 4-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experiments.

I. Understanding the Stability of 4-Amino-N-methoxy-N-methylbenzenesulfonamide

4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds. While the core sulfonamide structure is relatively stable, the presence of the aromatic amino group and the N-methoxy-N-methyl moiety introduces potential sites for degradation.[1] Understanding these vulnerabilities is the first step toward preventing unwanted degradation.

Based on the known reactivity of sulfonamides and related N-alkoxy compounds, the primary degradation pathways for 4-amino-N-methoxy-N-methylbenzenesulfonamide are anticipated to be hydrolysis , oxidation , and photodegradation .

Diagram of Potential Degradation Pathways

Degradation Pathways Potential Degradation Pathways of 4-amino-N-methoxy-N-methylbenzenesulfonamide A 4-amino-N-methoxy-N-methylbenzenesulfonamide B Hydrolysis (Acidic/Basic Conditions) A->B S-N Bond Cleavage C Oxidation (e.g., H₂O₂) A->C Oxidative Stress D Photodegradation (UV/Visible Light) A->D Light Exposure E 4-Aminobenzenesulfonic Acid (via S-N Cleavage) B->E F N-methoxy-N-methylamine (via S-N Cleavage) B->F G Oxidized Amino Group (e.g., Nitroso, Nitro derivative) C->G I Ring Oxidation/Modification C->I H N-O Bond Cleavage Products (e.g., 4-amino-N-methylbenzenesulfonamide) D->H Homolytic Cleavage D->I

Caption: Proposed degradation pathways for 4-amino-N-methoxy-N-methylbenzenesulfonamide.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide in solution.

Q1: What is the best solvent for dissolving 4-amino-N-methoxy-N-methylbenzenesulfonamide?

For analytical purposes, HPLC-grade acetonitrile or methanol are recommended. The compound's solubility should be experimentally determined for your specific application. For biological assays, dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the aqueous medium should be kept low (typically <0.5%) to avoid solvent effects and potential precipitation.

Q2: What are the optimal storage conditions for a stock solution of this compound?

Stock solutions should be stored at -20°C or lower, protected from light in amber vials. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How does pH affect the stability of 4-amino-N-methoxy-N-methylbenzenesulfonamide in aqueous solutions?

Sulfonamides are generally more stable in neutral to slightly alkaline conditions.[1] Both strongly acidic and strongly basic conditions can promote hydrolysis of the sulfonamide bond. For aqueous buffers, a pH range of 7.0-8.0 is a good starting point for enhanced stability.

Q4: My solution of 4-amino-N-methoxy-N-methylbenzenesulfonamide has turned a yellowish color. What could be the cause?

A color change often indicates degradation, particularly oxidation of the aromatic amino group. This can be triggered by exposure to air (oxygen), light, or the presence of oxidizing agents in the solvent or buffer. Ensure your solvents are of high purity and consider de-gassing aqueous buffers.

Q5: Can I do anything to prevent oxidative degradation?

Yes. If you suspect oxidation is an issue, you can try the following:

  • Use de-gassed solvents: Purge your solvents with an inert gas like nitrogen or argon before use.

  • Add antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial, but their compatibility with your experimental system must be verified.

  • Work under an inert atmosphere: For highly sensitive experiments, preparing and handling solutions in a glove box under a nitrogen or argon atmosphere can minimize exposure to oxygen.

III. Troubleshooting Guide: HPLC Analysis

This guide provides solutions to common problems encountered during the HPLC analysis of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - pH of the mobile phase is close to the pKa of the analyte. - Column degradation.- Use a base-deactivated column. - Adjust the mobile phase pH. For the amino group, a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) will ensure it is protonated and may improve peak shape. - Replace the column.
Ghost Peaks - Carryover from a previous injection. - Contamination in the mobile phase or system.- Implement a robust needle wash program on the autosampler. - Run a blank gradient after each sample. - Prepare fresh mobile phase.
Appearance of New, Unidentified Peaks in a Stored Sample - Degradation of the analyte.- Re-prepare the sample from a fresh stock solution. - Compare the chromatogram to a forced degradation study to tentatively identify the degradants. - Review solution preparation and storage procedures.
Poor Resolution Between Parent Peak and Degradant Peaks - Inadequate chromatographic separation.- Optimize the HPLC method:     - Adjust the gradient slope.     - Try a different organic modifier (e.g., methanol instead of acetonitrile).     - Use a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase).

IV. Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific instrumentation and requirements.

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in acetonitrile.

  • Weighing: Accurately weigh approximately 10 mg of 4-amino-N-methoxy-N-methylbenzenesulfonamide into a clean, 10 mL amber volumetric flask.

  • Dissolution: Add approximately 8 mL of HPLC-grade acetonitrile to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the compound.

  • Dilution to Volume: Allow the solution to return to room temperature, then add acetonitrile to the 10 mL mark.

  • Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an amber vial and store at -20°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under various stress conditions and to develop a stability-indicating analytical method.[2]

Diagram of Forced Degradation Workflow

Forced Degradation Workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution of 4-amino-N-methoxy-N-methylbenzenesulfonamide B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress Conditions C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress Conditions D Oxidative Degradation (3% H₂O₂, RT) A->D Expose to Stress Conditions E Thermal Degradation (Solid & Solution, 80°C) A->E Expose to Stress Conditions F Photodegradation (UV & Fluorescent Light) A->F Expose to Stress Conditions G Time-Point Sampling (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize (if necessary) and Dilute Samples G->H I Analyze by Stability-Indicating HPLC Method H->I J Evaluate Degradation Profile I->J

Caption: Workflow for conducting a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate the stock solution at 80°C.

      • Solid: Place the solid compound in an oven at 80°C.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a combination of UV and visible light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using the stability-indicating HPLC method described below.

Protocol 3: Stability-Indicating HPLC Method

This method is a starting point for the separation of 4-amino-N-methoxy-N-methylbenzenesulfonamide from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

V. References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, (2003). [Link]

  • Baena-Nogueras, R. M., González-Mazo, E., & Lara-Martín, P. A. (2017). Degradation and removal of sulfonamides in wastewater treatment plants. Science of The Total Environment, 575, 1367-1383. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Zheng, W., & Wang, C. (2012). Degradation of sulfonamide antibiotics in aqueous solution by UV and UV/H2O2. Water, Air, & Soil Pollution, 223(7), 4149-4158. [Link]

  • Doll, T. E., & Frimmel, F. H. (2004). Fate of pharmaceuticals—photodegradation by simulated solar UV-light. Chemosphere, 57(8), 957-969. [Link]

  • Löffler, D., & Ternes, T. A. (2003). Analytical method for the determination of the aminoglycoside gentamicin in hospital wastewater via liquid chromatography–electrospray–tandem mass spectrometry. Journal of Chromatography A, 1000(1-2), 583-588. [Link]

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health. Journal of hazardous materials, 196, 1-15. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.

Synthetic Scheme Overview

The synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide is a multi-step process that requires careful control of reaction conditions at each stage to ensure high yield and purity, especially during scale-up. The overall synthetic pathway is illustrated below.

Synthetic_Pathway Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ProtectedSulfonamide 4-Acetamido-N-methoxy-N- methylbenzenesulfonamide SulfonylChloride->ProtectedSulfonamide Sulfonamide Formation Dimethylhydroxylamine N,O-Dimethylhydroxylamine HCl + Base FinalProduct 4-Amino-N-methoxy-N- methylbenzenesulfonamide ProtectedSulfonamide->FinalProduct Deprotection Deprotection Acid or Base Hydrolysis

Caption: Overall synthetic pathway for 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the scale-up of each synthetic step in a question-and-answer format.

Step 1 & 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The initial chlorosulfonation of acetanilide is a critical step that can be challenging to control on a larger scale.

Question 1: We are experiencing low yields and incomplete reactions during the chlorosulfonation of acetanilide. What are the likely causes and how can we optimize this step?

Answer:

Low yields in this step are often traced back to a few key factors, primarily moisture sensitivity and reaction temperature.

  • Moisture Sensitivity: Chlorosulfonic acid is highly reactive with water, leading to its decomposition into sulfuric acid and hydrochloric acid, which will not react with acetanilide.[1] It is imperative to use thoroughly dried glassware and anhydrous starting materials. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[2]

  • Reaction Temperature and Time: The reaction is typically exothermic. Insufficient cooling can lead to side reactions and degradation of the starting material and product. Conversely, if the temperature is too low, the reaction rate will be significantly reduced. A common procedure involves cooling the acetanilide in an ice bath before the slow, portion-wise addition of chlorosulfonic acid.[1] After the initial vigorous reaction subsides, a controlled increase in temperature (e.g., to 40-50 °C) for a defined period (e.g., 2 hours) can drive the reaction to completion.[3]

  • Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure that your reactor is equipped with an appropriate overhead stirrer that can handle the viscosity of the reaction mixture.

Question 2: We are observing the formation of a significant amount of the meta-isomer as an impurity. How can we improve the para-selectivity?

Answer:

The acetamido group is an ortho, para-director. The formation of the meta-isomer is generally minimal. However, if you are seeing significant quantities, it could be due to the reaction conditions. The use of a large excess of chlorosulfonic acid can sometimes lead to the formation of undesired isomers. A patented method suggests that using a near-stoichiometric amount of chlorosulfonic acid can reduce the formation of meta-impurities, resulting in a product with over 99.0% purity.[3]

Question 3: What is the safest and most efficient way to handle and quench large volumes of unreacted chlorosulfonic acid during workup?

Answer:

Quenching excess chlorosulfonic acid is a highly exothermic and potentially hazardous process due to the evolution of HCl gas.[1] On a large scale, this must be done with extreme care.

  • Controlled Reverse Quench: The safest method is a controlled reverse quench. Slowly and carefully add the reaction mixture to a vigorously stirred vessel containing crushed ice or a mixture of ice and water. This allows for better temperature control.

  • Temperature Monitoring: The temperature of the quench vessel should be continuously monitored and maintained below a certain threshold (e.g., 20-25 °C) by adjusting the addition rate and, if necessary, using an external cooling bath.

  • Adequate Ventilation: The quench must be performed in a well-ventilated fume hood or a reactor with a dedicated scrubbing system to handle the large volumes of HCl gas that will be evolved.

Question 4: After quenching, our product is a dark, oily substance instead of a crystalline solid. What could be the cause, and how can we improve the product quality?

Answer:

The formation of an oily product suggests the presence of impurities or incomplete reaction.

  • Incomplete Reaction: If a significant amount of acetanilide remains, it can lead to an oily product. Monitor the reaction to completion using an appropriate analytical technique like TLC or HPLC.

  • Degradation: Overheating during the reaction or quench can cause degradation of the product. Strict temperature control is crucial.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield a crystalline solid.

Step 3: Formation of 4-acetamido-N-methoxy-N-methylbenzenesulfonamide

The reaction of 4-acetamidobenzenesulfonyl chloride with N,O-dimethylhydroxylamine is a standard sulfonamide formation.

Question 1: The reaction to form the sulfonamide is sluggish and does not seem to go to completion, even after extended reaction times. What can we do to improve the reaction rate?

Answer:

A sluggish reaction is often due to issues with the reactants' quality, the choice of base, or the reaction temperature.

  • Quality of Sulfonyl Chloride: The 4-acetamidobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid, which is unreactive.[2] Ensure that the sulfonyl chloride is dry and used promptly after preparation or stored under anhydrous conditions.

  • Choice and Amount of Base: A non-nucleophilic organic base like pyridine or triethylamine is typically used to neutralize the HCl byproduct.[2] Using a slight excess of the base (e.g., 1.5 equivalents) can help drive the reaction forward. The base also acts as a catalyst in some cases.

  • Temperature: While the initial addition may be done at a lower temperature (e.g., 0 °C) to control the exotherm, allowing the reaction to warm to room temperature or gently heating it (e.g., to 40-50 °C) can increase the reaction rate.[2] Monitor the reaction for any potential degradation at higher temperatures.

Question 2: We are observing a significant side product that we suspect is a bis-sulfonated species. How can we prevent its formation?

Answer:

While N,O-dimethylhydroxylamine is a secondary amine and should not form a bis-sulfonated product, if there are primary amine impurities in your starting materials, this could be an issue. Ensure the purity of your N,O-dimethylhydroxylamine.

Question 3: We are having difficulty removing the base (pyridine or triethylamine) and its corresponding hydrochloride salt during the workup. What are some effective methods for their removal on a larger scale?

Answer:

Removing these basic impurities is a common challenge.

  • Aqueous Washes: A series of aqueous washes with dilute acid (e.g., 1M HCl) will protonate the excess base, making it water-soluble and easily removed in the aqueous layer. Be cautious if your product has acid-labile functional groups.

  • Brine Wash: A final wash with saturated sodium chloride solution (brine) can help to break any emulsions and remove residual water from the organic layer.

  • Solvent Swaps: If the product is a solid, precipitating it from the reaction mixture and then washing the solid with a solvent in which the impurities are soluble can be an effective purification strategy.

Step 4: Deprotection to 4-amino-N-methoxy-N-methylbenzenesulfonamide

The final deprotection step is crucial for obtaining the desired product.

Question 1: Our deprotection reaction is incomplete, and we are left with a mixture of the starting material and the final product. How can we drive the reaction to completion?

Answer:

Incomplete deprotection can be addressed by adjusting the reaction conditions.

  • Acid Hydrolysis: If using acidic conditions (e.g., HCl in ethanol), increasing the concentration of the acid, the reaction temperature, or the reaction time can help. However, be mindful of potential side reactions or degradation.

  • Base Hydrolysis: For basic hydrolysis (e.g., NaOH in methanol/water), similar adjustments to the base concentration, temperature, and time can be effective.

  • Monitoring: It is essential to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions.

Question 2: We are observing some degradation of our final product during the deprotection step. What are the likely causes, and how can we mitigate this?

Answer:

The final product, being an aniline derivative, can be susceptible to oxidation, especially at elevated temperatures and in the presence of air.

  • Inert Atmosphere: Conducting the deprotection under an inert atmosphere (nitrogen or argon) can minimize oxidative degradation.

  • Temperature Control: Avoid excessive heating. Use the minimum temperature required to achieve a reasonable reaction rate.

  • Workup: Prompt workup and purification after the reaction is complete can prevent prolonged exposure to conditions that may cause degradation.

Question 3: The final product is proving difficult to purify, and we are struggling to achieve the desired purity specifications. What are the recommended purification methods for this compound at scale?

Answer:

Purification of the final product is key to meeting quality standards.

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. It is typically reserved for high-value products or when recrystallization is not feasible.

  • Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product has low solubility can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

What are the critical quality attributes of the starting materials for this synthesis?

The quality of your starting materials is paramount for a successful and reproducible synthesis.

  • Acetanilide: Should be dry and free of aniline.

  • Chlorosulfonic Acid: Should be of high purity and handled under anhydrous conditions.

  • N,O-Dimethylhydroxylamine Hydrochloride: Should be of high purity to avoid side reactions.

How can we effectively monitor the progress of each reaction on a large scale?

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. This is the preferred method for in-process control in a manufacturing setting.

  • Gas Chromatography (GC): Can be useful for monitoring volatile starting materials or byproducts.

What are the key safety considerations when scaling up this synthesis?

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[1] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat. Handle in a well-ventilated area.

  • HCl Gas Evolution: The chlorosulfonation and quenching steps evolve large amounts of HCl gas.[1] Ensure adequate ventilation and consider using a scrubber to neutralize the gas.

  • Exothermic Reactions: The chlorosulfonation and quenching steps are highly exothermic. Use appropriate cooling and controlled addition rates to manage the heat generated.

What are the recommended analytical methods for characterizing the final product?

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups.

  • Melting Point: As an indicator of purity.

  • HPLC: To determine the purity of the final product.

Experimental Protocols

The following are representative experimental protocols. These should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Charge a dry, inerted reactor with acetanilide (1.0 eq).

  • Cool the reactor to 0-5 °C with an external cooling bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) to the stirred acetanilide, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully add the reaction mixture to the ice/water slurry with vigorous stirring, maintaining the temperature of the quench vessel below 20 °C.

  • The product will precipitate as a solid. Filter the solid and wash it with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 4-acetamidobenzenesulfonyl chloride.

Protocol 2: Synthesis of 4-acetamido-N-methoxy-N-methylbenzenesulfonamide

  • Charge a dry, inerted reactor with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the mixture to 0-5 °C and add a non-nucleophilic base such as triethylamine (2.5 eq) or pyridine (2.5 eq) dropwise.

  • In a separate vessel, dissolve the 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent.

  • Slowly add the solution of the sulfonyl chloride to the stirred amine mixture, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or HPLC.[2]

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Deprotection to 4-amino-N-methoxy-N-methylbenzenesulfonamide

  • Charge a reactor with the 4-acetamido-N-methoxy-N-methylbenzenesulfonamide (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Add concentrated hydrochloric acid (3-5 eq) and heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Data Presentation

Table 1: Recommended Solvents and Bases for Sulfonamide Formation

SolventBaseKey Considerations
Dichloromethane (DCM)Pyridine, TriethylamineGood solubility for reactants, easy to remove.
Tetrahydrofuran (THF)Pyridine, TriethylamineGood solubility, but peroxide formation is a risk.
AcetonitrileTriethylamineCan be used, but may be more reactive.

Table 2: Typical Reaction Conditions and Yields

StepKey ParametersTypical Yield
Chlorosulfonation0-50 °C, 2-4 hours80-90%
Sulfonamide Formation0 °C to RT, 2-12 hours85-95%
DeprotectionReflux, 2-6 hours90-98%

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Sulfonamide Formation CheckMoisture Check for Moisture in Reactants and Solvents? Start->CheckMoisture DryReactants Thoroughly Dry All Reactants and Solvents. Use Inert Atmosphere. CheckMoisture->DryReactants Yes CheckBase Is the Base Stoichiometry and Type Correct? CheckMoisture->CheckBase No DryReactants->CheckBase OptimizeBase Use a Slight Excess of a Non-Nucleophilic Base (e.g., 1.5 eq Pyridine). CheckBase->OptimizeBase No CheckTemp Is the Reaction Temperature Optimal? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp OptimizeTemp Allow Reaction to Warm to RT or Gently Heat (40-50 °C). Monitor for Degradation. CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes OptimizeTemp->Success

Caption: Troubleshooting decision tree for low yield in the sulfonamide formation step.

References

  • Vertex AI Search. "Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2". Accessed January 24, 2026.
  • Thieme.
  • BenchChem. "common issues in sulfonamide synthesis and solutions". Accessed January 24, 2026.
  • Theochem @ Mercer University. "THE SYNTHESIS OF SULFA DRUGS". Accessed January 24, 2026.
  • ACS Publications. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters". Accessed January 24, 2026.
  • ResearchGate.
  • NIH.
  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling". Accessed January 24, 2026.
  • DergiPark. "Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY". Accessed January 24, 2026.
  • Google Patents. "CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride". Accessed January 24, 2026.
  • Chegg. "For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?". Accessed January 24, 2026.
  • Google Patents. "CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline". Accessed January 24, 2026.
  • The Royal Society of Chemistry. "Supporting Information for - The Royal Society of Chemistry". Accessed January 24, 2026.
  • ResearchGate. "(PDF) 4-Methoxy-N-methylbenzamide". Accessed January 24, 2026.
  • The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Managing Poor Solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide in Assays

Welcome to the technical support center for managing the experimental challenges associated with 4-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the experimental challenges associated with 4-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and foundational knowledge to address the poor aqueous solubility of this compound in various assay formats.

Introduction: Understanding the Solubility Challenge

Poor aqueous solubility is a frequent hurdle in drug discovery, leading to unreliable assay results and hindering the accurate assessment of a compound's biological activity.[1][2] 4-amino-N-methoxy-N-methylbenzenesulfonamide, with its aromatic rings and sulfonamide group, presents a classic case of a hydrophobic molecule with limited solubility in aqueous buffers commonly used in biological assays. This guide will equip you with the knowledge and protocols to overcome these challenges.

The core of the issue lies in the molecule's structural characteristics. The benzene ring is inherently hydrophobic, while the amino and sulfonamide groups can participate in hydrogen bonding and ionization, which are key to aqueous solubility. The N-methoxy and N-methyl substitutions on the sulfonamide nitrogen further modulate its physicochemical properties.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Q1: What is the best solvent to prepare a stock solution of 4-amino-N-methoxy-N-methylbenzenesulfonamide?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its ability to dissolve a broad range of organic compounds.[3] However, it's crucial to be aware that some compounds can precipitate from high-concentration DMSO stocks upon freeze-thaw cycles.[3] If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[4]

Q2: I see precipitation after diluting my DMSO stock into aqueous assay buffer. What should I do?

A2: This is a common occurrence known as "precipitation upon dilution." It happens when the compound, highly soluble in the organic stock solvent, is introduced into an aqueous environment where its solubility is much lower. To address this, you can:

  • Decrease the final assay concentration: This is the simplest solution if the compound's potency allows for it.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer: Be cautious, as high concentrations of organic solvents can interfere with biological assays.[3]

  • Use surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility.

  • Adjust the pH of the assay buffer: The solubility of ionizable compounds is pH-dependent.

Q3: How does pH affect the solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide?

A3: The 4-amino-N-methoxy-N-methylbenzenesulfonamide molecule has both a basic amino group and an acidic sulfonamide proton. The solubility of such amphoteric molecules is lowest at their isoelectric point (pI) and increases at pH values above or below the pI.[5]

  • At acidic pH (below the pKa of the amino group), the amine will be protonated, increasing its polarity and potentially its aqueous solubility.

  • At alkaline pH (above the pKa of the sulfonamide proton), the sulfonamide will be deprotonated, forming a salt and increasing its aqueous solubility.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility is the concentration of a compound that dissolves when a solution is prepared by adding the compound from a concentrated organic stock (like DMSO) to an aqueous buffer. It represents a supersaturated, metastable state and is often higher than the thermodynamic solubility.[6][7] This is what is most relevant for many in vitro assays.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is a more stable and generally lower value, crucial for formulation and late-stage development.[6][7]

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a systematic approach to diagnosing and solving solubility issues in your assays.

Visualizing the Troubleshooting Workflow

G start Precipitation Observed in Assay check_conc Is the final concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_cosolvent Is co-solvent percentage sufficient? check_conc->check_cosolvent No end_success Reliable Assay Data lower_conc->end_success inc_cosolvent Increase co-solvent (e.g., DMSO) check_cosolvent->inc_cosolvent No check_ph Is the buffer pH optimal? check_cosolvent->check_ph Yes solubility_assay Perform a formal solubility assay inc_cosolvent->solubility_assay adjust_ph Adjust buffer pH check_ph->adjust_ph No use_surfactant Add a surfactant (e.g., Tween-20) check_ph->use_surfactant Yes adjust_ph->solubility_assay use_surfactant->solubility_assay solubility_assay->end_success Solubility Improved end_fail Compound unsuitable for assay conditions solubility_assay->end_fail Insoluble

Caption: A decision tree for troubleshooting compound precipitation in assays.

Step-by-Step Troubleshooting
  • Confirm Precipitation: Visually inspect your assay plates for turbidity, cloudiness, or solid particles. This can sometimes be subtle, so comparing to a vehicle-only control is important.

  • Review Compound Concentration: Is the final concentration of 4-amino-N-methoxy-N-methylbenzenesulfonamide in the assay pushing the limits of its expected solubility? If possible, perform a dose-response experiment to determine if a lower, more soluble concentration still yields a measurable biological effect.

  • Evaluate Co-solvent Concentration: Most assays have a tolerance for organic co-solvents like DMSO.

    • Action: If your current assay protocol uses a low percentage of DMSO (e.g., <0.5%), consider cautiously increasing it.

    • Caveat: Always run a co-solvent tolerance control to ensure the solvent itself is not affecting the assay readout.

  • pH Modification: The ionization state of the amino and sulfonamide groups is pH-dependent.

    • Action: Prepare your assay buffer at a range of pH values (e.g., 6.0, 7.4, and 8.5) to determine if solubility improves. Remember that the activity of your biological target may also be pH-sensitive.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, keeping them in solution.

    • Action: Add a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01% to 0.05% v/v) to your assay buffer.

    • Caveat: As with co-solvents, verify that the surfactant does not interfere with your assay.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide under your specific assay conditions.

Materials:

  • 4-amino-N-methoxy-N-methylbenzenesulfonamide

  • DMSO

  • Aqueous assay buffer (at the desired pH)

  • 96-well microplate (clear bottom for UV, or black for nephelometry)

  • Plate reader with UV-Vis or nephelometry capabilities

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the 10 mM stock in DMSO.

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to the corresponding wells of the assay plate containing your aqueous buffer. This will create a range of final compound concentrations with a fixed DMSO percentage.

  • Incubation: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Detection:

    • Nephelometry: Measure the light scattering at a wavelength where the compound does not absorb. An increase in scattering indicates precipitation.

    • UV-Vis: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare this to a standard curve prepared in a solvent system where the compound is fully soluble to determine the concentration in solution.

Data Interpretation
Measurement MethodObservationInterpretation
Nephelometry Sharp increase in light scattering above a certain concentration.The kinetic solubility limit has been exceeded.
UV-Vis The measured concentration in the supernatant plateaus despite increasing nominal concentration.The plateau represents the kinetic solubility limit.
Protocol 2: pH-Dependent Solubility Profiling

This experiment will help you understand how pH influences the solubility of your compound.

Materials:

  • Same as Protocol 1.

  • A set of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

Procedure:

  • Follow the steps in Protocol 1, but in parallel for each of the different pH buffers.

  • Determine the kinetic solubility at each pH.

Expected Outcome: You will likely observe a "U-shaped" solubility curve, with the lowest solubility near the compound's isoelectric point and higher solubility at more acidic and basic pH values.

Advanced Strategies

If the above troubleshooting steps are insufficient, you might consider more advanced formulation strategies, although these are more commonly employed in later-stage drug development:

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix to improve its dissolution rate and solubility.

Conclusion

Managing the poor solubility of 4-amino-N-methoxy-N-methylbenzenesulfonamide requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can overcome these challenges to generate reliable and reproducible data in your assays. Remember that each assay system is unique, and some level of empirical optimization will always be necessary.

References

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  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Preclinical Antibacterial Efficacy of 4-amino-N-methoxy-N-methylbenzenesulfonamide (AMS-101)

A Senior Application Scientist's Guide to Evaluating a Novel Sulfonamide Antibiotic In the landscape of rising antimicrobial resistance, the evaluation of new chemical entities for their antibacterial potential is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Sulfonamide Antibiotic

In the landscape of rising antimicrobial resistance, the evaluation of new chemical entities for their antibacterial potential is a critical endeavor. This guide provides a comparative framework for assessing the preclinical efficacy of a novel investigational compound, 4-amino-N-methoxy-N-methylbenzenesulfonamide (herein referred to as AMS-101), against established antibacterial agents.

The structural backbone of AMS-101, a benzenesulfonamide, places it in a well-established class of antibiotics.[1] This guide will compare its hypothetical efficacy profile against two clinically relevant drugs: Sulfamethoxazole , a classic sulfonamide, and Levofloxacin , a broad-spectrum fluoroquinolone. This comparison against both a mechanistically similar drug and a drug from a different class provides a robust benchmark for evaluating the potential of AMS-101.

Section 1: Mechanisms of Action - A Tale of Two Pathways

A thorough understanding of a drug's mechanism of action is fundamental to its development and rational use. Based on its structural similarity to other antibacterial sulfonamides, AMS-101 is hypothesized to function as a competitive inhibitor of a key bacterial enzyme.[1][2][3]

1.1. The Folate Synthesis Pathway: A Target for Sulfonamides

Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo.[][5] This metabolic pathway is therefore an excellent target for selective toxicity.

  • AMS-101 (Hypothesized) and Sulfamethoxazole: Both compounds are structural analogs of para-aminobenzoic acid (PABA).[5] They are believed to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway.[2][5][6][7] By blocking DHPS, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate.[5][6][7] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA replication and bacterial growth.[5][8] This inhibition ultimately results in a bacteriostatic effect, meaning it halts bacterial proliferation.[][7]

  • Levofloxacin: In contrast, Levofloxacin belongs to the fluoroquinolone class and has a completely different mechanism of action.[9][10] It is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] By inhibiting these topoisomerases, Levofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[9][11][13]

G cluster_0 Folate Synthesis Pathway cluster_1 DNA Replication Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Precursors THF->NucleicAcids AMS101 AMS-101 AMS101->DHPS Inhibits SMX Sulfamethoxazole SMX->DHPS Inhibits DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication & Cell Division Gyrase->Replication TopoIV->Replication Levo Levofloxacin Levo->Gyrase Inhibits Levo->TopoIV Inhibits

Caption: Comparative Mechanisms of Action.
Section 2: In Vitro Efficacy Assessment

The initial evaluation of a new antimicrobial agent begins with a series of in vitro tests to determine its intrinsic activity against a panel of relevant microorganisms.[14][15][16]

2.1. Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a defined incubation period.[17][18][19][20] It is a fundamental measure of an antibiotic's potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: A two-fold serial dilution of each test compound (AMS-101, Sulfamethoxazole, Levofloxacin) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19][21]

  • Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated under standard conditions (e.g., 35°C for 18-24 hours).[17]

  • Reading: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.[19]

Table 1: Hypothetical MIC Data (µg/mL) for AMS-101 and Comparator Drugs

OrganismAMS-101SulfamethoxazoleLevofloxacin
Staphylococcus aureus (ATCC 29213)4160.25
Escherichia coli (ATCC 25922)8320.125
Pseudomonas aeruginosa (ATCC 27853)>128>10241
Streptococcus pneumoniae (ATCC 49619)281

This hypothetical data suggests AMS-101 may have improved potency against Gram-positive and some Gram-negative bacteria compared to Sulfamethoxazole, but is less potent than Levofloxacin and likely ineffective against P. aeruginosa.

2.2. Time-Kill Kinetics

Time-kill assays provide dynamic information about the antimicrobial effect over time, distinguishing between bacteriostatic and bactericidal activity.[14][22][23][24] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Experimental Protocol: Time-Kill Assay

  • Setup: Bacterial cultures are grown to the logarithmic phase and then diluted. The test compounds are added at concentrations corresponding to multiples of their MIC (e.g., 4x MIC).

  • Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).[23]

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log10 CFU/mL is plotted against time.[23]

Based on its proposed mechanism, AMS-101 would be expected to show a bacteriostatic profile, similar to Sulfamethoxazole, preventing further growth but not causing a rapid decrease in bacterial count. Levofloxacin would be expected to demonstrate a clear bactericidal effect.

Section 3: Preclinical Safety Assessment - In Vitro Cytotoxicity

An essential early step is to ensure the compound is selectively toxic to bacteria and not to mammalian cells. This is assessed through cytotoxicity assays.

Experimental Protocol: MTT Assay for Mammalian Cell Viability

  • Cell Culture: A mammalian cell line (e.g., HEK293 or HepG2) is seeded in 96-well plates and incubated to allow for cell attachment.

  • Treatment: Cells are exposed to serial dilutions of AMS-101 and control drugs for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[25] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[25][26]

  • Solubilization: A detergent is added to solubilize the formazan crystals.[25]

  • Measurement: The absorbance is read on a microplate reader (typically at 570 nm), which correlates with the number of viable cells.[25][26]

The result is often expressed as the CC50 (50% cytotoxic concentration). A high CC50 value is desirable, indicating low toxicity to mammalian cells.

Section 4: In Vivo Efficacy - The Murine Thigh Infection Model

Animal models are indispensable for evaluating how a drug performs in a complex biological system.[27][28] The neutropenic murine thigh infection model is a standard for assessing the efficacy of antimicrobial agents against localized soft tissue infections.[29][30][31]

Experimental Workflow

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Infection Induce Thigh Infection (IM injection of bacteria) Neutropenia->Infection Treatment Administer Treatment (AMS-101, Comparators, Vehicle) 2h post-infection Infection->Treatment Sacrifice Sacrifice Mice (24h post-treatment) Treatment->Sacrifice Homogenize Aseptically Dissect & Homogenize Thigh Tissue Sacrifice->Homogenize Plate Plate Serial Dilutions Homogenize->Plate CFU Count CFU/gram tissue Plate->CFU

Caption: Murine Thigh Infection Model Workflow.

Protocol Outline

  • Immunosuppression: Mice are rendered neutropenic using cyclophosphamide to eliminate the confounding effects of the host immune system.[30]

  • Infection: At day 4, a standardized inoculum of the target bacterium (e.g., S. aureus) is injected into the thigh muscle.[29][31]

  • Treatment: Treatment with AMS-101, comparator drugs, or a vehicle control is initiated 2 hours post-infection.[29][31] A range of doses is typically tested.

  • Endpoint: At 24 hours post-treatment, mice are euthanized, and the thighs are aseptically removed and homogenized.[29] The bacterial load (CFU/gram of tissue) is determined by plating serial dilutions.

  • Analysis: The efficacy is measured by the reduction in bacterial load (log10 CFU/g) compared to the vehicle control group.

Table 2: Hypothetical In Vivo Efficacy in Murine Thigh Model (S. aureus)

CompoundDose (mg/kg)Mean Bacterial Load Reduction (log10 CFU/g) vs. Control
AMS-101 501.8
1002.5
Sulfamethoxazole 1001.5
Levofloxacin 203.5
Vehicle Control -0 (Growth of ~2 log10)

This hypothetical data would suggest that AMS-101 demonstrates dose-dependent efficacy in vivo, potentially superior to Sulfamethoxazole at an equivalent dose, but less effective than the bactericidal agent Levofloxacin.

Section 5: Summary and Future Directions

This guide outlines a foundational preclinical strategy for comparing the antibacterial efficacy of the novel sulfonamide, 4-amino-N-methoxy-N-methylbenzenesulfonamide (AMS-101), against Sulfamethoxazole and Levofloxacin. The proposed experiments systematically evaluate its mechanism, in vitro potency, safety, and in vivo efficacy.

Based on the hypothetical data presented, AMS-101 shows promise as a potential bacteriostatic agent with improved potency over the classic sulfonamide, Sulfamethoxazole. While it does not match the bactericidal power of Levofloxacin, its distinct mechanism of action could be valuable, particularly in combination therapies or against pathogens where fluoroquinolones are not indicated.

Further research should focus on expanding the panel of bacterial strains tested (including resistant isolates), conducting pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and exploring its potential for synergy with other antibiotics.

References

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Comparative

A Researcher's Guide to the Biological Target Validation of 4-amino-N-methoxy-N-methylbenzenesulfonamide

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and multifaceted. A critical juncture in this process is the definitive id...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and multifaceted. A critical juncture in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to approach the target validation of a novel compound, specifically 4-amino-N-methoxy-N-methylbenzenesulfonamide .

While this compound is a known chemical entity, its precise biological target and mechanism of action are not yet fully elucidated in public literature.[1][2] This guide, therefore, presents a comprehensive, multi-pronged strategy to deorphanize this molecule, moving from broad, unbiased screening to rigorous, high-confidence validation. We will explore a logical progression of experiments, explaining the causality behind each choice and providing actionable protocols.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, famously found in carbonic anhydrase inhibitors and sulfa drugs that target dihydropteroate synthase in the folate synthesis pathway.[3][4] Based on this chemical precedent, a plausible, though unconfirmed, hypothesis is that 4-amino-N-methoxy-N-methylbenzenesulfonamide may interact with metalloenzymes like carbonic anhydrases. This guide will use carbonic anhydrase II (CA-II) as a hypothetical target to illustrate the validation workflow, while also presenting unbiased methods to discover unanticipated targets.

The Strategic Workflow: From Hypothesis to Validation

A robust target validation plan should be a self-validating system, where orthogonal methods are employed to build a cohesive and compelling body of evidence. Our approach integrates biophysical, proteomic, and genetic techniques to not only identify the direct binding partner but also to confirm its functional relevance in a cellular context.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (Biophysical) cluster_2 Phase 3: Functional Validation (Genetic) APMS Affinity Purification- Mass Spectrometry (AP-MS) CETSA_MS CETSA-MS (Thermal Proteome Profiling) APMS->CETSA_MS Orthogonal Confirmation CETSA_WB Cellular Thermal Shift Assay (CETSA) - Western Blot APMS->CETSA_WB Candidate Target(s) CETSA_MS->CETSA_WB ITDRF Isothermal Dose-Response Fingerprinting (ITDRF) CETSA_WB->ITDRF Quantification CRISPR_KO CRISPR/Cas9 Knockout ITDRF->CRISPR_KO Confirmed Target Pheno Phenotypic Assay CRISPR_KO->Pheno Test for Resistance end End: Validated Target Pheno->end start Start: Novel Compound start->APMS

Caption: A multi-phase workflow for target deorphanization and validation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify all potential protein interactors of 4-amino-N-methoxy-N-methylbenzenesulfonamide within a complex biological system, such as a cell lysate or intact cells. This unbiased approach is crucial to avoid confirmation bias and to discover potentially novel mechanisms of action.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to isolate binding partners from a proteome.[5][6] It involves immobilizing the small molecule (the "bait") and using it to "fish" for interacting proteins ("prey") from a cell lysate.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of where to attach the linker for immobilization is critical. For 4-amino-N-methoxy-N-methylbenzenesulfonamide, the primary amino group is a logical and synthetically accessible point for conjugation to a solid support (e.g., NHS-activated sepharose beads) that is least likely to obstruct potential binding interactions.

  • Control Experiments: The trustworthiness of AP-MS hinges on rigorous controls. We will compare proteins pulled down by our compound-conjugated beads against two controls: beads conjugated with a structurally similar but biologically inactive analog, and beads with no conjugated molecule (mock). This allows for the confident identification of specific binders versus non-specific background proteins.

  • Bait Preparation: Synthesize a derivative of 4-amino-N-methoxy-N-methylbenzenesulfonamide with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., a carboxylic acid) for conjugation. Covalently couple this derivative to NHS-activated agarose beads.

  • Lysate Preparation: Culture a relevant cell line (e.g., K562) to high density. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) and clarify the lysate by high-speed centrifugation.

  • Affinity Pulldown: Incubate the clarified lysate with the compound-conjugated beads, inactive analog beads, and mock beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., 8M urea or by boiling in SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the 4-amino-N-methoxy-N-methylbenzenesulfonamide pulldown compared to both control pulldowns.

Thermal Proteome Profiling (CETSA-MS)

As an orthogonal approach, we will use thermal proteome profiling. This method is based on the principle that a protein's thermal stability increases upon ligand binding.[7][8] By heating cell lysates to various temperatures in the presence or absence of our compound and then quantifying the remaining soluble proteins using mass spectrometry, we can identify which proteins are stabilized by the compound.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells/lysate with Compound vs. DMSO B Aliquot and Heat at Temperature Gradient A->B C Separate Soluble and Aggregated Fractions B->C D Quantify Soluble Proteins (Western Blot or MS) C->D F Target Protein is Stabilized (Remains Soluble at Higher Temps) D->F Data Analysis Reveals

Caption: The general workflow of the Cellular Thermal Shift Assay (CETSA).

Phase 2: Target Engagement and Biophysical Characterization

Once a list of candidate targets is generated, the next step is to confirm direct binding in a cellular context and to quantify the interaction.

Cellular Thermal Shift Assay (CETSA) with Western Blot

Before scaling to mass spectrometry, a standard CETSA experiment followed by Western blotting is a rapid and cost-effective way to validate a specific candidate protein identified in Phase 1 (e.g., our hypothetical target, Carbonic Anhydrase II).[9]

Causality Behind Experimental Choices:

  • Intact Cells: Performing the initial heating step on intact cells better reflects the physiological environment, accounting for factors like cell permeability and intracellular concentrations.

  • Melt Curve: Generating a full "melt curve" by heating aliquots across a range of temperatures provides a detailed view of the target's thermal stability and allows for the precise calculation of the shift in melting temperature (Tm) upon compound binding.

  • Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing CA-II) with 4-amino-N-methoxy-N-methylbenzenesulfonamide (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the protein levels in the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the candidate target (e.g., anti-CA-II).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates target engagement.

Isothermal Dose-Response Fingerprinting (ITDRF)

To quantify the potency of the compound in a cellular environment, we perform an ITDRF experiment.[10] This involves keeping the temperature constant (a temperature that causes significant, but not complete, protein denaturation) and varying the concentration of the compound.

Data Presentation: Comparison of Compounds

CompoundTarget (Hypothetical)MethodEndpointCellular EC₅₀ (µM)Notes
4-amino-N-methoxy-N-methylbenzenesulfonamideCarbonic Anhydrase IIITDRFEC₅₀To be determinedThe experimental compound.
AcetazolamideCarbonic Anhydrase IIITDRFEC₅₀~1.5Positive control; a known CA-II inhibitor.
4-aminobenzenesulfonamide (inactive analog)Carbonic Anhydrase IIITDRFEC₅₀> 100Negative control; lacks key binding features.

Phase 3: Genetic Validation of Functional Target

Confirming that a compound binds to a protein is not sufficient. We must prove that this binding event is responsible for the compound's ultimate biological effect. Genetic methods, particularly CRISPR/Cas9, are the gold standard for this level of validation.[11][12]

CRISPR/Cas9-Mediated Target Knockout

By using CRISPR/Cas9 to create a cell line in which the candidate target gene is knocked out, we can directly test whether the protein is required for the compound's activity.[13]

Causality Behind Experimental Choices:

  • Phenotypic Anchor: This experiment requires a measurable cellular phenotype that is modulated by the compound (e.g., inhibition of cell proliferation, induction of a reporter gene). If no phenotype is known, one must first be identified through broader screening.

  • Rescue Experiment: The "gold standard" validation involves re-introducing the wild-type target protein into the knockout cells. If this "rescue" restores sensitivity to the compound, it provides definitive evidence that the compound's effect is mediated through that specific target.

  • gRNA Design & Delivery: Design and validate guide RNAs (gRNAs) targeting an early exon of the candidate target gene (e.g., CA2). Deliver the gRNAs and Cas9 nuclease into the chosen cell line via transfection or lentiviral transduction.

  • Clonal Selection & Validation: Isolate single-cell clones and screen for successful gene knockout by PCR, Sanger sequencing, and Western blot to confirm the absence of the target protein.

  • Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with a dose-response of 4-amino-N-methoxy-N-methylbenzenesulfonamide.

  • Data Analysis: Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo). If the target is required for the compound's action, the KO cells should exhibit significant resistance to the compound compared to the WT cells.

G cluster_0 CRISPR Validation Logic WT Wild-Type Cells (Target Present) WT_Treat Treat with Compound WT->WT_Treat KO Knockout Cells (Target Absent) KO_Treat Treat with Compound KO->KO_Treat WT_Result Phenotypic Effect (e.g., Cell Death) WT_Treat->WT_Result KO_Result No Phenotypic Effect (Resistance) KO_Treat->KO_Result Conclusion Conclusion: Target is required for compound's activity WT_Result->Conclusion KO_Result->Conclusion

Caption: Logical flow of a CRISPR-based target validation experiment.

Conclusion

References

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

  • Everest Chemicals. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Everest Chemicals. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 4-Aminobenzenesulfonamide

<_> Introduction 4-Aminobenzenesulfonamide, commonly known as sulfanilamide, represents the foundational structure for the sulfonamide class of drugs.[1] These compounds have played a pivotal role in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, represents the foundational structure for the sulfonamide class of drugs.[1] These compounds have played a pivotal role in medicinal chemistry as antimicrobial agents and continue to be integral scaffolds in the development of new therapeutic agents, including carbonic anhydrase inhibitors and anticancer drugs.[1][2][3] The efficacy and broad applicability of sulfanilamide and its derivatives necessitate robust, efficient, and scalable synthetic methodologies.[1]

This guide provides a comparative analysis of the primary synthetic routes to 4-aminobenzenesulfonamide, offering an in-depth examination of the classical multi-step synthesis from acetanilide and exploring alternative strategies. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices, protocol validation, and a critical evaluation of each route's advantages and limitations.

The Classical Pathway: A Three-Step Synthesis from Acetanilide

The most established and widely practiced synthesis of sulfanilamide begins with acetanilide and proceeds through three key transformations: chlorosulfonation, amination, and hydrolysis.[4][5] This sequence is designed to control the regioselectivity of the sulfonation and protect the reactive amino group during the initial stages.

Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of Acetanilide

The synthesis commences with the chlorosulfonation of acetanilide to form p-acetamidobenzenesulfonyl chloride.[5] The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions with the highly reactive chlorosulfonic acid.[6] Furthermore, the bulky acetamido group directs the electrophilic sulfonation to the para position due to steric hindrance, ensuring the desired regioselectivity.[6]

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonyl Chloride
  • In a fume hood, carefully add 67.5 g (0.5 mole) of dry acetanilide in portions to 290 g (165 mL, 2.49 moles) of chlorosulfonic acid in a flask equipped with a mechanical stirrer, while maintaining the temperature around 15°C using a cooling bath.[7]

  • Once the addition is complete, heat the reaction mixture to 60°C for two hours to drive the reaction to completion, monitoring for the cessation of hydrogen chloride gas evolution.[7]

  • Slowly and with vigorous stirring, pour the resulting viscous liquid onto 1 kg of crushed ice.[7]

  • Collect the precipitated solid, crude p-acetamidobenzenesulfonyl chloride, by vacuum filtration and wash it with cold water.[7] The typical yield of the crude product is between 77-81%.[7]

Causality of Experimental Choices:

  • Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, ensuring complete conversion of the acetanilide.

  • Temperature Control: Initial cooling is crucial to moderate the highly exothermic reaction and prevent side product formation. Subsequent heating ensures the reaction proceeds to completion.[7]

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the desired product, which is insoluble in the aqueous acidic medium.[7]

Step 2: Nucleophilic Substitution: Amination of p-Acetamidobenzenesulfonyl Chloride

The intermediate sulfonyl chloride is then converted to p-acetamidobenzenesulfonamide through a nucleophilic substitution reaction with ammonia.[8] The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia.

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonamide
  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a flask.

  • Add 15 mL of concentrated aqueous ammonia and 15 mL of distilled water.[8]

  • Heat the mixture in a boiling water bath for 5-10 minutes with stirring.[8]

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.[8]

  • Collect the solid p-acetamidobenzenesulfonamide by vacuum filtration and wash it with cold water.[8]

Causality of Experimental Choices:

  • Aqueous Ammonia: The use of aqueous ammonia provides both the nucleophile and a basic medium to neutralize the HCl generated during the reaction.

  • Heating: Gentle heating accelerates the rate of the nucleophilic substitution reaction.[8]

Step 3: Deprotection: Hydrolysis of the Acetamido Group

The final step involves the selective hydrolysis of the acetamido group to unveil the primary amine, yielding 4-aminobenzenesulfonamide.[9] This is typically achieved under acidic conditions, which protonate the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[10][11]

Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)
  • Combine the crude p-acetamidobenzenesulfonamide with a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of water in a round-bottom flask.[5]

  • Heat the mixture to reflux for approximately one hour.[12]

  • After cooling, if any solid precipitates, continue heating for a short duration.

  • Decolorize the solution by adding activated charcoal and boiling for 15 minutes, followed by hot filtration.

  • Neutralize the filtrate by slowly adding solid sodium carbonate until the solution is neutral to litmus paper.

  • Cool the neutralized solution in an ice bath to crystallize the sulfanilamide.

  • Collect the product by vacuum filtration and wash with cold water.

Causality of Experimental Choices:

  • Acid-Catalyzed Hydrolysis: The sulfonamide group is stable to acidic hydrolysis, allowing for the selective removal of the acetamido protecting group.[9]

  • Neutralization: The addition of a base is necessary to deprotonate the anilinium salt formed under acidic conditions, leading to the precipitation of the free amine, sulfanilamide.

Alternative Synthetic Strategies

While the classical route is reliable, its reliance on harsh reagents like chlorosulfonic acid and the generation of significant acidic waste has prompted the exploration of alternative, more environmentally benign methods.

Route 2: Synthesis from 4-Nitrobenzenesulfonamide

An alternative approach involves the reduction of a nitro group, which circumvents the need for a protecting group strategy.

Two-Step Process:
  • Formation of 4-Nitrobenzenesulfonamide: This intermediate can be synthesized from nitrobenzene through chlorosulfonation followed by amination.

  • Reduction of the Nitro Group: The nitro group of 4-nitrobenzenesulfonamide is then reduced to a primary amine. A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid.[13]

Experimental Protocol: Reduction of 4-Nitrobenzenesulfonamide
  • Dissolve 5.9 g of 4-nitrobenzenesulfonamide in 100 mL of methanol.[13]

  • Add a catalytic amount of concentrated hydrochloric acid, followed by 4.2 g of reduced iron powder.[13]

  • Stir the mixture at room temperature for 2 hours.[13]

  • Filter the reaction mixture to remove the iron and iron oxides.

  • Evaporate the methanol under reduced pressure.

  • Make the residue basic with a 4N sodium hydroxide solution to precipitate the product along with any remaining iron oxides.[13]

  • Collect the precipitate and dissolve it in acetone to separate the soluble 4-aminobenzenesulfonamide from the insoluble iron oxides.[13]

  • Evaporate the acetone to obtain the final product.[13]

Modern and Greener Approaches

Recent research has focused on developing more sustainable methods for sulfonamide synthesis. These often involve direct C-S and S-N bond formation, avoiding harsh chlorinating agents.

  • Direct Sulfonylation of Amines: Methods are being developed for the direct reaction of sulfonic acids or their salts with amines, often facilitated by microwave irradiation or coupling agents.[14]

  • Oxidative Chlorination of Thiols: Sustainable methods utilizing oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) allow for the in-situ generation of sulfonyl chlorides from thiols, which can then react with amines in environmentally friendly solvents like water or ethanol.[15] This approach offers a simple, solvent-free workup.[15]

  • Catalytic Couplings: Modern organic chemistry offers sophisticated methods like the Ullmann condensation and Buchwald-Hartwig amination, which utilize copper or palladium catalysts, respectively, to form the crucial S-N bond under milder conditions.[16][17]

Comparative Analysis of Synthetic Routes

FeatureClassical Acetanilide Route4-Nitrobenzenesulfonamide RouteGreen Chemistry Approaches
Starting Material AcetanilideNitrobenzeneThiols, Aryl Halides/Boronic Acids
Key Reagents Chlorosulfonic acid, Ammonia, HClChlorosulfonic acid, Ammonia, Fe/HClVarious (e.g., NaDCC, Catalysts)
Number of Steps 32 (from 4-nitrobenzenesulfonamide)1-2
Overall Yield Good (typically >60%)[7]GoodVariable, often high
Scalability Well-established for industrial scaleScalableOften demonstrated on a lab scale
Safety Concerns Use of highly corrosive chlorosulfonic acid, evolution of HCl gas.[18]Use of strong acids and handling of nitroaromatics.Generally milder conditions, but catalysts can be toxic.
Environmental Impact Significant acid waste generation.[19]Acid waste and heavy metal (iron) waste.Reduced waste, use of greener solvents.[15][20]

Visualization of Synthetic Pathways

Classical Synthesis from Acetanilide

classical_synthesis acetanilide Acetanilide pasc p-Acetamidobenzenesulfonyl Chloride acetanilide->pasc ClSO3H (Chlorosulfonation) pas p-Acetamidobenzenesulfonamide pasc->pas NH3 (Amination) sulfanilamide 4-Aminobenzenesulfonamide pas->sulfanilamide H3O+ (Hydrolysis) alternative_synthesis nitrobenzene Nitrobenzene nbsc 4-Nitrobenzenesulfonyl Chloride nitrobenzene->nbsc 1. ClSO3H 2. NH3 nbs 4-Nitrobenzenesulfonamide nbsc->nbs NH3 sulfanilamide 4-Aminobenzenesulfonamide nbs->sulfanilamide Fe, HCl (Reduction)

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-amino-N-methoxy-N-methylbenzenesulfonamide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investiga...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the primary analytical methods used to confirm the structure of a novel sulfonamide, 4-amino-N-methoxy-N-methylbenzenesulfonamide. We will delve into the causality behind experimental choices, present expected data, and compare it with potential alternative analytical techniques.

Introduction: The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug discovery, even minor structural ambiguities can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for the validation of a newly synthesized compound like 4-amino-N-methoxy-N-methylbenzenesulfonamide. This N,N-disubstituted sulfonamide, with its distinct functional groups, presents a clear case for the synergistic use of modern spectroscopic techniques.

Proposed Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide

  • Sulfonylation of N,O-dimethylhydroxylamine: Commercially available 4-acetylaminobenzenesulfonyl chloride would be reacted with N,O-dimethylhydroxylamine in the presence of a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) at a reduced temperature (e.g., 0 °C to room temperature). This reaction forms the N-methoxy-N-methylsulfonamide moiety.

  • Deprotection of the amino group: The acetyl protecting group on the aromatic amine would then be removed under acidic or basic conditions. A common and effective method is acidic hydrolysis using hydrochloric acid in a protic solvent like ethanol, followed by neutralization to yield the final product, 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection 4-acetylaminobenzenesulfonyl_chloride 4-Acetylaminobenzenesulfonyl Chloride Intermediate N-Acetyl-4-(N-methoxy-N-methylsulfamoyl)aniline 4-acetylaminobenzenesulfonyl_chloride->Intermediate + N,O-dimethylhydroxylamine + Base (e.g., Pyridine) in DCM NO_dimethylhydroxylamine N,O-Dimethylhydroxylamine NO_dimethylhydroxylamine->Intermediate Final_Product 4-amino-N-methoxy-N- methylbenzenesulfonamide Intermediate->Final_Product Acidic Hydrolysis (e.g., HCl/EtOH) then Neutralization MS_Fragmentation M_H [M+H]⁺ m/z 217 Loss_CH3O [M+H - CH₃O]⁺ m/z 186 M_H->Loss_CH3O - CH₃O• Loss_N_CH3O_CH3 [M+H - N(CH₃)OCH₃]⁺ m/z 157 M_H->Loss_N_CH3O_CH3 - •N(CH₃)OCH₃ SO2_loss [C₆H₆N]⁺ m/z 92 Loss_N_CH3O_CH3->SO2_loss - SO₂

Caption: Plausible ESI-MS/MS fragmentation pathway for 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS form the primary toolkit for structural confirmation, other techniques can provide valuable, often definitive, information.

Technique Principle Advantages for this Molecule Disadvantages When to Use
X-ray Crystallography Diffraction of X-rays by a single crystalProvides unambiguous 3D structure, bond lengths, and angles.Requires a suitable single crystal, which can be difficult to grow.When absolute stereochemistry or detailed conformational analysis is required, and a crystal can be obtained.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and S.Confirms the empirical and molecular formula.Provides no information on connectivity or isomerism. Can be affected by impurities.As a complementary technique to confirm purity and elemental composition.
High-Resolution Mass Spectrometry (HRMS) Provides a very accurate mass measurement.Can definitively determine the molecular formula by matching the exact mass to a single possible composition.Does not provide structural information beyond the formula.Routinely used in conjunction with standard MS to confirm the molecular formula with high confidence.

Conclusion: A Self-Validating System for Structural Integrity

The structural confirmation of a synthesized molecule like 4-amino-N-methoxy-N-methylbenzenesulfonamide is a process of building a self-validating case. The expected data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, when taken together, provide a comprehensive and robust confirmation of the target structure. The ¹H NMR confirms the number and environment of all protons, the ¹³C NMR maps out the carbon skeleton, the IR spectrum identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation clues.

By understanding the principles behind each technique and the expected spectral features for the target molecule, researchers can confidently confirm the identity and purity of their synthesized compounds. When ambiguities arise, or when a higher level of structural detail is required, alternative techniques such as X-ray crystallography and HRMS offer powerful complementary data. This integrated analytical approach ensures the scientific integrity of the research and provides a solid foundation for subsequent studies in drug development and other scientific disciplines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 4-amino-N-methoxy-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Gómez-Bombarelli, R., et al. (2016). Automatic Chemical Design Using a Data-Driven Continuous Representation of Molecules. ACS Central Science, 2(10), 734-743. [Link]

  • Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

Validation

A Comparative Guide to Analytical Standards for 4-Amino-N-methoxybenzenesulfonamide

A Note on the Analyte: Initial searches for "4-amino-N-methoxy-N-methylbenzenesulfonamide" did not yield a definitive chemical entity with established analytical data. It is presumed that this may be a typographical erro...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyte: Initial searches for "4-amino-N-methoxy-N-methylbenzenesulfonamide" did not yield a definitive chemical entity with established analytical data. It is presumed that this may be a typographical error. This guide will therefore focus on the structurally related and commercially available compound, 4-amino-N-methoxybenzenesulfonamide (CAS No. 39235-27-3). The principles and methodologies discussed herein are broadly applicable to related sulfonamides and will serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Analytical Standards

In the landscape of pharmaceutical development and chemical research, the purity and identity of a compound are paramount. For sulfonamides, a class of compounds with significant therapeutic applications, rigorous analytical characterization is essential. This guide provides a comparative overview of the primary analytical techniques for establishing the identity, purity, and quality of 4-amino-N-methoxybenzenesulfonamide. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantitative precision, the limits of detection, or the confirmation of structural identity. This guide will provide the foundational knowledge to make informed decisions in the selection and implementation of these techniques.

Physicochemical Properties of 4-Amino-N-methoxybenzenesulfonamide

A thorough understanding of the physicochemical properties of an analyte is the cornerstone of developing effective analytical methods.

PropertyValueSignificance for Analytical Method Development
Molecular Formula C₇H₁₀N₂O₃SDetermines the exact mass for mass spectrometry.
Molecular Weight 202.23 g/mol Essential for preparing standard solutions of known concentration.
Appearance SolidInfluences sample preparation procedures.
Solubility Soluble in polar organic solventsGuides the selection of appropriate solvents for sample preparation and mobile phases in HPLC.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical step in the characterization of a chemical standard. Below is a comparison of the most relevant methods for 4-amino-N-methoxybenzenesulfonamide.

TechniquePrincipleStrengthsLimitationsPrimary Application
HPLC-UV Differential partitioning of the analyte between a stationary and a mobile phase, with detection by UV absorbance.Excellent quantitative precision and accuracy; robust and widely available.Moderate sensitivity; may require chromophores for sensitive detection.Purity assessment and routine quality control.
GC-MS Separation of volatile compounds followed by ionization and mass-based detection.[1]High sensitivity and selectivity; provides structural information from fragmentation patterns.Requires derivatization for non-volatile compounds; potential for thermal degradation.Trace-level impurity identification.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unrivaled for structural elucidation; provides detailed information about the molecular environment of each atom.Relatively low sensitivity; requires higher sample concentrations.Definitive structural confirmation and identification of impurities.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols that serve as a starting point for the analysis of 4-amino-N-methoxybenzenesulfonamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high precision and reliability. A reverse-phase method is generally suitable for sulfonamides.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Standard prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Isocratic/Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for HPLC Purity Analysis.

Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of 4-amino-N-methoxybenzenesulfonamide and dissolve it in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water).

    • Elution: Isocratic or gradient elution can be optimized. A starting point could be 30% acetonitrile for 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For a non-volatile compound like a sulfonamide, derivatization is typically required to increase its volatility.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Dissolve Sample prep2 Add Derivatizing Agent prep1->prep2 prep3 Heat Reaction Mixture prep2->prep3 gcms1 Inject Derivatized Sample prep3->gcms1 gcms2 Temperature Programmed Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection gcms2->gcms3 data1 Identify Peaks by Mass Spectrum gcms3->data1 data2 Quantify Impurities data1->data2

Caption: Workflow for GC-MS Impurity Analysis.

Protocol:

  • Derivatization: Dissolve a known amount of the sample in a suitable solvent. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture to ensure complete reaction.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.

    • Carrier Gas: Helium

    • Temperature Program: An initial temperature of 100°C, ramped to 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the gold standard for the unambiguous identification and structural elucidation of organic molecules.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 nmr1 Acquire 1H NMR Spectrum prep2->nmr1 nmr2 Acquire 13C NMR Spectrum prep2->nmr2 nmr3 (Optional) 2D NMR prep2->nmr3 data1 Process and Analyze Spectra nmr1->data1 nmr2->data1 nmr3->data1 data2 Confirm Structure data1->data2

Sources

Comparative

A Comparative Guide to the Spectral Interpretation of 4-amino-N-methoxy-N-methylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectral data for 4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectral data for 4-amino-N-methoxy-N-methylbenzenesulfonamide, a sulfonamide derivative of interest. By juxtaposing its spectral characteristics with those of structurally related analogs, we aim to provide a clear framework for its identification and characterization.

The choice of analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—is foundational to the structural determination of organic molecules. Each technique probes different aspects of the molecular structure, and a combinatorial approach is essential for unambiguous characterization. In this guide, we will dissect the spectral data, explaining the causal relationships between the observed signals and the underlying molecular features.

Comparative Spectral Analysis

To fully appreciate the spectral features of 4-amino-N-methoxy-N-methylbenzenesulfonamide, we will compare its data with three key compounds:

  • 4-aminobenzenesulfonamide (Sulfanilamide): A primary sulfonamide, which will highlight the spectral changes upon N-substitution.

  • N-methylbenzenesulfonamide: A secondary sulfonamide, which will help to isolate the electronic and steric effects of the N-methoxy group.

  • 4-amino-N-methylbenzenesulfonamide: A secondary sulfonamide that will serve as a close analog to delineate the impact of the N-methoxy versus an N-H group.

Due to the limited availability of experimental spectra for the title compound, predicted spectral data, generated from validated computational models, will be utilized for comparative purposes.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies are summarized in the table below.

Functional Group4-amino-N-methoxy-N-methylbenzenesulfonamide (Predicted)4-aminobenzenesulfonamideN-methylbenzenesulfonamide4-amino-N-methylbenzenemethanesulfonamide
N-H Stretch (Amine) ~3400-3300 cm⁻¹ (asymmetric & symmetric)3475, 3380 cm⁻¹-~3400-3300 cm⁻¹
N-H Stretch (Sulfonamide) -3340, 3250 cm⁻¹~3250 cm⁻¹~3250 cm⁻¹
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H Stretch (Aliphatic) ~2950 cm⁻¹ (N-CH₃), ~2850 cm⁻¹ (O-CH₃)-~2950 cm⁻¹~2950 cm⁻¹
S=O Stretch (Sulfonamide) ~1350 cm⁻¹ (asymmetric), ~1160 cm⁻¹ (symmetric)1315, 1150 cm⁻¹1325, 1160 cm⁻¹1310, 1150 cm⁻¹
C-N Stretch ~1300 cm⁻¹~1300 cm⁻¹-~1300 cm⁻¹
C-O Stretch ~1050 cm⁻¹---

Key Insights from IR Spectra:

  • The presence of two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region for 4-amino-N-methoxy-N-methylbenzenesulfonamide is characteristic of a primary aromatic amine.

  • Crucially, the absence of N-H stretching bands associated with the sulfonamide group (around 3250 cm⁻¹) in the spectrum of the title compound is a direct consequence of its tertiary nature, a key differentiating feature from primary and secondary sulfonamides like 4-aminobenzenesulfonamide and N-methylbenzenesulfonamide.

  • The strong asymmetric and symmetric S=O stretching vibrations are characteristic of the sulfonamide group and are present in all the compared molecules.

  • The appearance of C-H stretching vibrations for the N-methyl and O-methyl groups in the aliphatic region, and a C-O stretching band, are unique features of 4-amino-N-methoxy-N-methylbenzenesulfonamide when compared to 4-aminobenzenesulfonamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Proton Environment4-amino-N-methoxy-N-methylbenzenesulfonamide (Predicted)4-aminobenzenesulfonamideN-methylbenzenesulfonamide
Aromatic H (ortho to NH₂) ~6.7 ppm (d, 2H)~6.7 ppm (d, 2H)-
Aromatic H (meta to NH₂) ~7.6 ppm (d, 2H)~7.7 ppm (d, 2H)~7.5-7.9 ppm (m, 5H)
NH₂ ~4.1 ppm (s, 2H)~5.9 ppm (s, 2H)-
SO₂NH -~7.2 ppm (s, 2H)~5.0 ppm (q, 1H)
N-CH₃ ~2.9 ppm (s, 3H)-~2.5 ppm (d, 3H)
O-CH₃ ~3.6 ppm (s, 3H)--

Key Insights from ¹H NMR Spectra:

  • The aromatic region of 4-amino-N-methoxy-N-methylbenzenesulfonamide is expected to show a characteristic AA'BB' splitting pattern for the para-substituted benzene ring, similar to 4-aminobenzenesulfonamide. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield) compared to the protons meta to the amino group.

  • The absence of a sulfonamide N-H proton signal is a definitive marker for the tertiary nature of the sulfonamide in the title compound. In contrast, 4-aminobenzenesulfonamide shows a broad singlet for the two equivalent SO₂NH₂ protons, and N-methylbenzenesulfonamide exhibits a quartet for the SO₂NH proton due to coupling with the N-methyl protons.

  • The presence of two distinct singlets for the N-methyl and O-methyl groups in the aliphatic region is a key signature of 4-amino-N-methoxy-N-methylbenzenesulfonamide. The chemical shift of these groups is influenced by the electronegativity of the adjacent atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Carbon Environment4-amino-N-methoxy-N-methylbenzenesulfonamide (Predicted)4-aminobenzenesulfonamideN-methylbenzenesulfonamide
Aromatic C (C-S) ~130 ppm~130 ppm~140 ppm
Aromatic C (C-NH₂) ~152 ppm~152 ppm-
Aromatic C (ortho to NH₂) ~113 ppm~113 ppm-
Aromatic C (meta to NH₂) ~129 ppm~129 ppm~127-133 ppm
N-CH₃ ~35 ppm-~30 ppm
O-CH₃ ~62 ppm--

Key Insights from ¹³C NMR Spectra:

  • The carbon attached to the electron-donating amino group (C-NH₂) in 4-amino-N-methoxy-N-methylbenzenesulfonamide and 4-aminobenzenesulfonamide is significantly shielded and appears at a lower chemical shift compared to the other aromatic carbons.

  • The presence of two distinct signals in the aliphatic region for the N-methyl and O-methyl carbons is a clear indicator of the structure of the title compound. The O-methyl carbon is expected to be deshielded (higher chemical shift) compared to the N-methyl carbon due to the higher electronegativity of oxygen.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns.

4-amino-N-methoxy-N-methylbenzenesulfonamide:

  • Expected Molecular Ion (M⁺): m/z = 216

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 185.

    • Cleavage of the S-N bond, leading to the formation of the 4-aminobenzenesulfonyl cation (m/z = 156) and the N-methoxy-N-methylaminyl radical.

    • Loss of SO₂ to give a fragment at m/z = 152.

    • Formation of the anilinium ion (m/z = 93) through cleavage of the C-S bond.

Comparative Fragmentation:

  • 4-aminobenzenesulfonamide (M⁺ = 172): Shows a characteristic loss of SO₂NH₂ (m/z = 92, aniline).

  • N-methylbenzenesulfonamide (M⁺ = 171): Fragments via loss of the methyl group (m/z = 156) and cleavage of the S-N bond.

The fragmentation pattern of 4-amino-N-methoxy-N-methylbenzenesulfonamide provides a unique fingerprint that distinguishes it from its structural analogs.

Experimental Protocols

General Procedure for Sulfonamide Synthesis

The synthesis of sulfonamides, such as the comparators used in this guide, typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[1][2] For instance, N-methylbenzenesulfonamide can be synthesized by reacting methylamine with benzenesulfonyl chloride. The synthesis of N-alkoxy-N-alkyl-aminobenzenesulfonamides would involve a multi-step process, likely starting from the corresponding sulfonyl chloride and reacting it with an N-alkoxy-N-alkylamine.

SynthesisWorkflow amine Amine (e.g., Methylamine) reaction Reaction Vessel amine->reaction sulfonyl_chloride Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) sulfonyl_chloride->reaction base Base (e.g., Pyridine) base->reaction Catalyst sulfonamide Sulfonamide Product reaction->sulfonamide

Caption: General workflow for the synthesis of sulfonamides.

Data Acquisition and Interpretation Workflow

The characterization of a novel compound like 4-amino-N-methoxy-N-methylbenzenesulfonamide follows a logical progression of analytical techniques.

SpectralAnalysisWorkflow start Synthesized Compound ir IR Spectroscopy (Functional Group Identification) start->ir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Connectivity) start->nmr ms Mass Spectrometry (Molecular Weight & Formula) start->ms structure Structural Elucidation ir->structure nmr->structure ms->structure comparison Comparison with Analogs structure->comparison final Final Structure Confirmation comparison->final

Caption: Workflow for the spectral characterization of an organic compound.

Conclusion

The structural elucidation of 4-amino-N-methoxy-N-methylbenzenesulfonamide relies on a careful and comparative interpretation of its spectral data. By understanding the characteristic IR absorptions, NMR chemical shifts, and mass spectrometric fragmentation patterns, and by comparing them to structurally related sulfonamides, researchers can confidently identify and characterize this molecule. The key distinguishing features arise from the tertiary nature of the sulfonamide nitrogen and the presence of the N-methoxy and N-methyl substituents, which give rise to unique signals in each spectroscopic technique. This guide provides a foundational framework for such analyses, empowering researchers in their drug discovery and development endeavors.

References

[3] Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. 2020-02-25. [Link] [1] Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak J Pharm Sci. 2016 Sep;29(5):1489-1496. [Link] [2] Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. [Link] [4] Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B. [Link] [5] N-Methylbenzenesulfonamide. PubChem. [Link] [6] 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. [Link] [7] N-Methoxy-N-methylbenzamide. PubChem. [Link]

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Validation

A Senior Application Scientist's Guide to Bioassay Validation for Novel Sulfonamides: A Case Study with 4-amino-N-methoxy-N-methylbenzenesulfonamide

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of bioassay validation strategies for assessing the activity of novel sulfonamide compounds, u...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of bioassay validation strategies for assessing the activity of novel sulfonamide compounds, using the specific molecule 4-amino-N-methoxy-N-methylbenzenesulfonamide as a central case study. This document moves beyond rigid templates to offer a narrative grounded in scientific expertise, emphasizing the rationale behind experimental choices and adherence to rigorous validation standards.

Introduction: The Imperative for Robust Bioassay Validation

Regulatory bodies like the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation.[4][5] These guidelines are critical because they ensure that the data generated are accurate, precise, and reproducible, forming the basis for pivotal decisions in the drug development pipeline.[6][7] This guide will dissect the process of selecting, developing, and validating a bioassay for a novel sulfonamide, providing both the "how" and the critical "why" for each step.

Understanding the Target: The Sulfonamide Mechanism of Action

The choice of a bioassay is fundamentally dictated by the compound's mechanism of action (MoA). For sulfonamides, two primary targets are of significant interest:

  • Dihydropteroate Synthase (DHPS): In many bacteria, DHPS is a critical enzyme in the folate biosynthesis pathway.[8][9] Folic acid is essential for the synthesis of nucleotides, and its disruption halts bacterial replication.[10] Sulfonamides are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA), and act as competitive inhibitors.[9] This makes DHPS a prime target for antibacterial screening.

  • Carbonic Anhydrases (CAs): These enzymes are vital in humans and other organisms for catalyzing the hydration of carbon dioxide.[11] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[2] Many sulfonamides are potent CA inhibitors.

The initial step, therefore, is to hypothesize the likely target of 4-amino-N-methoxy-N-methylbenzenesulfonamide based on its structure and intended application. For this guide, we will proceed with the assumption of antibacterial activity via DHPS inhibition, a classic sulfonamide MoA.

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Comparative Analysis of Bioassay Platforms

Once a target is hypothesized, the next decision is which assay platform to employ. The choice involves a trade-off between biological relevance, throughput, and complexity.

Assay TypePrincipleProsConsBest For
Target-Based (Enzymatic) Assay Measures direct interaction with the isolated target protein (e.g., purified DHPS).High throughput, mechanistic clarity, low variability.Lacks biological context (e.g., cell permeability, metabolism).Primary screening, SAR studies.
Cell-Based (Phenotypic) Assay Measures the overall effect on whole organisms (e.g., bacterial growth inhibition).[12]High biological relevance, accounts for cell entry and stability.Lower throughput, complex data interpretation (off-target effects).Secondary screening, confirming in-situ activity.
Analytical Chemistry Method (e.g., HPLC) Quantifies the concentration of the analyte in a sample.[13][14]High precision and accuracy for quantification.Does not measure biological activity.Pharmacokinetic studies, purity analysis.

For a comprehensive evaluation, a tiered approach is optimal. An initial screen using a target-based assay can identify potent inhibitors, which are then confirmed in a more biologically relevant cell-based assay.

The Core of Confidence: Bioassay Validation Parameters

Validation demonstrates that a bioanalytical method is reliable for its intended purpose.[5] According to ICH and FDA guidelines, the following parameters are critical for a full validation.[4][15]

ParameterDefinition & PurposeTypical Acceptance Criteria
Accuracy Closeness of measured value to the true value. Assesses systematic error.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Agreement between a series of measurements. Assesses random error.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte's retention time or signal.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%.
Linearity & Range The range of concentrations over which the assay is accurate, precise, and linear.A calibration curve with a correlation coefficient (r²) ≥ 0.99 is desirable.
Stability Chemical stability of the analyte in a given matrix under specific conditions (e.g., freeze-thaw, bench-top).Analyte concentration should remain within ±15% of the initial value.

LLOQ: Lower Limit of Quantification

Caption: General Workflow for Bioassay Validation.

Experimental Protocols: A Self-Validating System

Here, we provide detailed, step-by-step methodologies for key experiments. The causality behind each step is explained to ensure the protocol is a self-validating system.

Primary Screen: Dihydropteroate Synthase (DHPS) Inhibition Assay
  • Rationale: This assay directly measures the inhibition of the target enzyme, providing a clean, mechanistic readout of the compound's potency. A spectrophotometric assay is often used, monitoring the consumption of a substrate or formation of a product.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

      • Enzyme: Recombinant E. coli DHPS diluted to a final concentration of 50 nM in assay buffer.

      • Substrates: 7,8-dihydropterin pyrophosphate (DHPPP) at 2x final concentration (e.g., 100 µM) and pABA at 2x final concentration (e.g., 200 µM).

      • Test Compound: Prepare a 10 mM stock of 4-amino-N-methoxy-N-methylbenzenesulfonamide in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer. Include a known inhibitor (e.g., Sulfamethoxazole) as a positive control.

    • Assay Procedure (96-well plate format):

      • Add 50 µL of DHPS enzyme solution to each well.

      • Add 25 µL of the test compound dilution (or DMSO for vehicle control).

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

      • Initiate the reaction by adding 25 µL of the mixed substrate solution (DHPPP + pABA).

      • Monitor the increase in absorbance at 340 nm for 20 minutes at 37°C, which corresponds to the formation of dihydropteroate.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well.

      • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Secondary Screen: Bacterial Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: This cell-based assay is the gold standard for determining the antibacterial activity of a compound.[16] It measures the lowest concentration of the drug that prevents visible bacterial growth, providing a more physiologically relevant measure of efficacy.[17][18]

  • Protocol (Broth Microdilution): [19]

    • Bacterial Inoculum Preparation:

      • From a fresh agar plate, pick a single colony of a susceptible bacterial strain (e.g., E. coli ATCC 25922).

      • Inoculate into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

      • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

    • Compound Plate Preparation (96-well plate):

      • Add 100 µL of MHB to wells 2 through 12.

      • Add 200 µL of the test compound at its highest desired concentration (e.g., 256 µg/mL in MHB) to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

      • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

    • Inoculation and Incubation:

      • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

      • The final volume in each well is 200 µL.

      • Incubate the plate at 37°C for 16-20 hours.

    • Reading Results:

      • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20] This can be assessed visually or by reading the optical density at 600 nm.

Counterscreen: Mammalian Cell Cytotoxicity Assay
  • Rationale: It is crucial to ensure that the antibacterial activity is not due to general toxicity.[21] A cytotoxicity assay using a mammalian cell line (e.g., HEK293 or HepG2) determines the compound's therapeutic window.[22][23]

  • Protocol (MTT Assay):

    • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of 4-amino-N-methoxy-N-methylbenzenesulfonamide to the cells and incubate for 24-48 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm. Calculate the concentration that causes 50% cell death (CC₅₀). A high CC₅₀ relative to the MIC indicates selective antibacterial activity.

Data Presentation and Comparison

To objectively compare the performance of 4-amino-N-methoxy-N-methylbenzenesulfonamide, it should be tested alongside a well-characterized reference compound, such as Sulfamethoxazole (SMX).

Table 1: Comparative Activity Profile

CompoundDHPS IC₅₀ (µM)E. coli MIC (µg/mL)HEK293 CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC*)
4-amino-N-methoxy-N-methylbenzenesulfonamide Experimental ValueExperimental ValueExperimental ValueCalculated Value
Sulfamethoxazole (SMX) 0.84>1000>250

*MIC converted to µM for calculation.

Conclusion

The validation of a bioassay is a multifaceted process that underpins the integrity of drug discovery research. For a novel compound like 4-amino-N-methoxy-N-methylbenzenesulfonamide, a systematic, multi-tiered approach is essential. This involves selecting assays based on a clear mechanistic hypothesis, rigorously validating these assays against established regulatory criteria, and employing counterscreens to ensure selectivity. By explaining the causality behind each experimental choice and adhering to principles of accuracy, precision, and reproducibility, researchers can generate a trustworthy data package that confidently defines the biological activity of a new chemical entity.

References

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Jovičić, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • MDPI. (2022). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Retrieved from [Link]

  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • Patsnap. (2024). What are DHPS inhibitors and how do they work?. Retrieved from [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • M-CSA. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • YouTube. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. Retrieved from [Link]

  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

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  • PTM Biolabs. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

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Comparative

A Researcher's Guide to Bridging the In Vitro-In Vivo Gap for 4-amino-N-methoxy-N-methylbenzenesulfonamide

A Senior Application Scientist's Perspective on Preclinical Evaluation For drug development professionals, the journey of a novel chemical entity from the benchtop to a potential therapeutic is fraught with challenges. A...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

For drug development professionals, the journey of a novel chemical entity from the benchtop to a potential therapeutic is fraught with challenges. A critical juncture in this path is the translation of promising in vitro data into tangible in vivo efficacy. This guide provides a comprehensive framework for comparing potential in vitro and in vivo results for the novel compound, 4-amino-N-methoxy-N-methylbenzenesulfonamide. As a member of the sulfonamide class, this molecule holds the potential for a diverse range of biological activities, from antimicrobial to anticancer and beyond.[1][2]

This document eschews a rigid template, instead offering a logical, evidence-based workflow that a researcher would undertake. We will explore the key experimental pathways, the rationale behind methodological choices, and the critical art of interpreting and correlating data from simplified, controlled in vitro systems to the complex biological milieu of an in vivo model.

The Sulfonamide Scaffold: A Legacy of Versatility

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to drugs with a wide array of pharmacological activities.[1][2] These include:

  • Antibacterial agents: The classic mechanism involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1][3][4]

  • Carbonic Anhydrase Inhibitors: Used in the treatment of glaucoma, diuretics, and other conditions by targeting various isoforms of the carbonic anhydrase enzyme.[1][5]

  • Anticancer agents: Emerging research has shown that certain sulfonamides can exert cytotoxic effects on cancer cells through various mechanisms.[6][7]

  • Anti-inflammatory and other activities: The scaffold has been adapted for a range of other therapeutic targets.

Given this versatility, a thorough evaluation of 4-amino-N-methoxy-N-methylbenzenesulfonamide requires a multi-pronged approach, investigating its potential across these key therapeutic areas.

Section 1: Investigating Antimicrobial Potential

The primary and most well-known application of sulfonamides is in combating bacterial infections.[4] Therefore, the first line of investigation is to determine the compound's antimicrobial spectrum and potency.

In Vitro Assessment: Minimum Inhibitory Concentration (MIC)

The foundational in vitro assay for any potential antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). This quantifies the lowest concentration of the drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound: A stock solution of 4-amino-N-methoxy-N-methylbenzenesulfonamide is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The choice of CAMHB is critical as it is the standardized medium for susceptibility testing of most non-fastidious bacteria, ensuring reproducibility and comparability of results.

  • Bacterial Inoculum: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are grown to a logarithmic phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL). This standardization is crucial for consistent results.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Hypothetical In Vitro Antimicrobial Activity Data

Organism4-amino-N-methoxy-N-methylbenzenesulfonamide MIC (µg/mL)Sulfamethoxazole MIC (µg/mL) [Comparator]
Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 259223264
Pseudomonas aeruginosa ATCC 27853>128>128
Streptococcus pneumoniae ATCC 49619816
In Vivo Assessment: Murine Thigh Infection Model

Should the in vitro MIC values suggest promising activity, the next logical step is to evaluate efficacy in an animal model of infection. The murine thigh infection model is a standard for assessing the in vivo activity of antibiotics against localized infections.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

  • Animal Model: Immunocompetent mice are rendered neutropenic through the administration of cyclophosphamide. This is a critical step to ensure that the observed antibacterial effect is due to the compound and not the host's immune response.

  • Infection: A standardized inoculum of a susceptible pathogen (e.g., S. aureus or S. pneumoniae, based on MIC data) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. 4-amino-N-methoxy-N-methylbenzenesulfonamide is administered via a clinically relevant route (e.g., oral or intravenous) at various doses.

  • Endpoint Assessment: After a set duration of treatment (e.g., 24 hours), the mice are euthanized, the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group.

Hypothetical In Vivo Efficacy Data

Treatment Group (Dose, mg/kg)Mean Log10 CFU/g Thigh (vs. S. aureus)
Vehicle Control8.5
Compound A (25 mg/kg)6.2
Compound A (50 mg/kg)4.8
Compound A (100 mg/kg)3.1
Bridging the Gap: The Role of Pharmacokinetics/Pharmacodynamics (PK/PD)

A direct comparison of in vitro MIC values and in vivo bacterial reduction is often misleading. The link between the two is the drug's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound.[3] For bacteriostatic agents like sulfonamides, the key PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%T>MIC).[8]

To establish a meaningful correlation, a pharmacokinetic study in mice would be conducted to determine the drug's concentration-time profile in the plasma. This data is then integrated with the MIC values to calculate the %T>MIC required for a static effect or a 1-log reduction in bacterial count. This PK/PD target can then be used to predict effective human doses.

Caption: Workflow for Antimicrobial Evaluation.

Section 2: Exploring Anticancer Activity

The sulfonamide scaffold has also been incorporated into a number of anticancer agents.[7] A comprehensive evaluation of 4-amino-N-methoxy-N-methylbenzenesulfonamide should therefore include screening for potential antiproliferative activity.

In Vitro Assessment: Cancer Cell Line Screening

The initial step is to screen the compound against a panel of human cancer cell lines to identify any potential cytotoxic or cytostatic effects.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: A diverse panel of human cancer cell lines (e.g., from breast, colon, lung, and pancreatic cancer) are cultured in their respective recommended media.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of 4-amino-N-methoxy-N-methylbenzenesulfonamide for a specified period (e.g., 72 hours).

  • MTT Assay: After the incubation period, MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Data Acquisition: The formazan is solubilized, and the absorbance is read on a plate reader. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Hypothetical In Vitro Anticancer Activity Data

Cell LineCancer TypeGI50 (µM) for 4-amino-N-methoxy-N-methylbenzenesulfonamide
MCF-7Breast8.5
HCT116Colon12.2
A549Lung>50
Panc-1Pancreatic5.1
In Vivo Assessment: Xenograft Tumor Model

If the in vitro screening reveals potent activity against a particular cell line, the next step is to test the compound's ability to inhibit tumor growth in vivo.[9] Patient-derived xenograft (PDX) models are increasingly used for their clinical relevance, as they better recapitulate the heterogeneity of human tumors.[10][11]

Experimental Protocol: Pancreatic Cancer Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Panc-1 cells (identified as sensitive in vitro) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups. The compound is administered daily via an appropriate route.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treated groups.

Hypothetical In Vivo Antitumor Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1250-
Compound A (50 mg/kg/day)58053.6
Correlation and Considerations

The correlation between in vitro GI50 and in vivo TGI is often complex. Factors that can lead to discrepancies include:

  • Drug Bioavailability: The compound must reach the tumor at a sufficient concentration to exert its effect.

  • Tumor Microenvironment: The in vivo tumor has a complex microenvironment with stromal cells and a unique vasculature that is absent in a 2D cell culture.

  • Metabolism: The compound may be metabolized in vivo to less active or inactive forms.

Caption: Workflow for Anticancer Evaluation.

Section 3: Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), with therapeutic applications in glaucoma.[5][12]

In Vitro Assessment: Enzyme Inhibition Assay

The inhibitory activity against specific CA isoforms is determined using a biochemical assay.

Experimental Protocol: CA Inhibition Assay

  • Enzyme and Substrate: Recombinant human CA isoforms (particularly CA II and IV, which are relevant to glaucoma) are used. A common substrate is 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to produce a colored product.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of 4-amino-N-methoxy-N-methylbenzenesulfonamide. The reaction is initiated by adding the NPA substrate.

  • Data Measurement: The rate of formation of the colored product is measured spectrophotometrically.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined.

Hypothetical In Vitro CA Inhibition Data

CA IsoformIC50 (nM) for 4-amino-N-methoxy-N-methylbenzenesulfonamideAcetazolamide IC50 (nM) [Comparator]
hCA II2512
hCA IV8074
hCA IX (off-target)>100025
In Vivo Assessment: Ocular Hypertension Model

The ability of a CA inhibitor to lower intraocular pressure (IOP) is assessed in an animal model of glaucoma.

Experimental Protocol: Rabbit Ocular Hypertension Model

  • Animal Model: Ocular hypertension is induced in rabbits, for example, by water loading or other established methods.

  • Drug Administration: The test compound is formulated into a topical solution (eye drops) and administered to one eye, with the vehicle administered to the contralateral eye as a control.

  • IOP Measurement: IOP is measured at baseline and at several time points after drug administration using a tonometer.

  • Data Analysis: The reduction in IOP in the treated eye is compared to the control eye and to baseline.

Hypothetical In Vivo IOP Reduction Data

TreatmentMaximum IOP Reduction (mmHg)Duration of Action (hours)
Compound A (1% solution)5.86
Dorzolamide (2% solution) [Comparator]6.28
Correlation Insights

For topically administered drugs like those for glaucoma, the formulation is paramount. A compound with excellent in vitro potency may fail in vivo if it cannot effectively penetrate the cornea to reach the ciliary body, where CA enzymes are located.[5] Therefore, in addition to potency, physicochemical properties like solubility and permeability are critical for a good in vitro-in vivo correlation.

Synthesis and Forward Look

The preclinical evaluation of a novel compound like 4-amino-N-methoxy-N-methylbenzenesulfonamide is a systematic process of hypothesis generation (in vitro) and validation (in vivo). As we have seen through these illustrative examples, a simple one-to-one comparison of potency is often insufficient.

  • In vitro studies are essential for initial screening, determining mechanism of action, and understanding intrinsic potency in a controlled environment.

  • In vivo studies are indispensable for evaluating efficacy in a complex biological system, where factors like pharmacokinetics, metabolism, and drug delivery to the target site play a decisive role.

The bridge between these two worlds is a deep understanding of pharmacokinetics and pharmacodynamics. By integrating data from MIC, GI50, and IC50 assays with pharmacokinetic profiles, we can begin to understand and predict the in vivo behavior of a compound. This integrated approach, exploring multiple potential therapeutic avenues, is the most robust strategy to unlock the true potential of 4-amino-N-methoxy-N-methylbenzenesulfonamide and guide its journey through the drug development pipeline.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL not available)
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. (URL not available)
  • Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. (URL not available)
  • Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro.
  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. (URL not available)
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. (URL not available)
  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. (URL not available)
  • Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. National Institutes of Health. (URL not available)
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. (URL not available)
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. (URL not available)
  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. PMC. (URL not available)
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (URL not available)
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. (URL not available)
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH. (URL not available)
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  • Antimicrobial sulfonamide drugs.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. (URL not available)
  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. MDPI. (URL not available)
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. (URL not available)
  • Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. (URL not available)
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. (URL not available)
  • Sulfonamide (medicine). Wikipedia. (URL not available)
  • Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL not available)
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. (URL not available)
  • The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. SciSpace. (URL not available)
  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLOS. (URL not available)
  • Sulfonamides - Infectious Diseases. Merck Manual Professional Edition. (URL not available)
  • In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. PubMed. (URL not available)
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. (URL not available)
  • Correlation of in vitro and in vivo Drug Action through Specific Antagonists: Sulphanilamide and P-Aminobenzo
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (URL not available)
  • Carbonic Anhydrase Inhibitors for Glaucoma. Achieve Eye & Laser Specialists. (URL not available)
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  • Carbonic anhydrase inhibitors in glaucoma. GPnotebook. (URL not available)
  • PDX Models: Masters of Diversity. Champions Oncology. (URL not available)
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Validation

A Senior Application Scientist's Guide to Benchmarking 4-amino-N-methoxy-N-methylbenzenesulfonamide Against Sulfanilamide

Introduction: Re-examining the Sulfonamide Scaffold Since their discovery, sulfonamides have remained a cornerstone of medicinal chemistry, demonstrating a remarkable versatility that extends far beyond their initial app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining the Sulfonamide Scaffold

Since their discovery, sulfonamides have remained a cornerstone of medicinal chemistry, demonstrating a remarkable versatility that extends far beyond their initial application as antibacterial agents.[1] The archetypal sulfanilamide, a competitive inhibitor of dihydropteroate synthase (DHPS), paved the way for a vast library of derivatives with diverse pharmacological activities.[2][3] This guide introduces a novel derivative, 4-amino-N-methoxy-N-methylbenzenesulfonamide, and proposes a comprehensive benchmarking framework to evaluate its potential against the foundational compound, sulfanilamide.

The core hypothesis driving this investigation is that N-alkoxy-N-alkyl substitution on the sulfonamide nitrogen (the N1 position) can modulate the physicochemical and pharmacokinetic properties of the parent scaffold, potentially leading to altered efficacy, safety, and drug-like characteristics. This guide provides the theoretical underpinning and detailed experimental protocols for a rigorous head-to-head comparison, designed for researchers in drug discovery and development.

Structural and Mechanistic Overview

Both sulfanilamide and the novel 4-amino-N-methoxy-N-methylbenzenesulfonamide share the essential 4-aminobenzenesulfonamide core, which is critical for their proposed antibacterial activity.[4] This moiety acts as a structural analog of para-aminobenzoic acid (PABA), enabling competitive inhibition of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[2][3] By disrupting folate production, these compounds inhibit the synthesis of purines and pyrimidines, leading to a bacteriostatic effect.[2] Mammalian cells are unaffected as they obtain folic acid from their diet.[2]

The key structural distinction lies in the substitution at the N1 position of the sulfonamide group. Sulfanilamide possesses an unsubstituted -NH2 group, whereas the novel compound features an -N(OCH3)(CH3) group. This modification is expected to significantly impact properties such as pKa, lipophilicity, and metabolic stability, which in turn govern solubility, potency, and pharmacokinetic profiles.[3]

Physicochemical Properties: A Comparative Analysis

A preliminary in silico assessment of the two compounds provides a baseline for our experimental investigation.

PropertySulfanilamide4-amino-N-methoxy-N-methylbenzenesulfonamide (Predicted)Rationale for Predicted Difference
Molecular Weight 172.20 g/mol 216.26 g/mol Addition of methoxy and methyl groups.
LogP (Lipophilicity) -0.63HigherThe N-methoxy and N-methyl groups are expected to increase lipophilicity, potentially enhancing membrane permeability.
pKa ~10.4LowerThe electron-withdrawing nature of the methoxy group is predicted to lower the pKa of the sulfonamide nitrogen, influencing ionization at physiological pH.
Aqueous Solubility Sparingly solublePotentially LowerIncreased lipophilicity may lead to reduced aqueous solubility, a critical factor for formulation and bioavailability.

Proposed Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: N-Substitution cluster_2 Step 3: Deprotection Acetanilide Acetanilide Step1_Product 4-Acetamidobenzenesulfonyl chloride Acetanilide->Step1_Product xs ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Step1_Product Step1_Product_c 4-Acetamidobenzenesulfonyl chloride Step2_Product 4-Acetamido-N-methoxy-N- methylbenzenesulfonamide Step1_Product_c->Step2_Product NMethoxyMethylamine N-Methoxy-N-methylamine (CH3NHOCH3) NMethoxyMethylamine->Step2_Product Pyridine Step2_Product_c 4-Acetamido-N-methoxy-N- methylbenzenesulfonamide Final_Product 4-Amino-N-methoxy-N- methylbenzenesulfonamide Step2_Product_c->Final_Product AcidHydrolysis Acid Hydrolysis (HCl, H2O) AcidHydrolysis->Final_Product

Caption: Proposed synthetic workflow for 4-amino-N-methoxy-N-methylbenzenesulfonamide.

Benchmarking Experimental Protocols

A rigorous comparison requires standardized assays to evaluate antibacterial efficacy, mechanism of action, and potential toxicity.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of each compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology (Broth Microdilution based on CLSI M07): [1][5]

  • Bacterial Strains: A panel of quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) and clinically relevant isolates should be used.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Preparation: Prepare stock solutions of sulfanilamide and 4-amino-N-methoxy-N-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of compounds in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read plates and determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To quantify and compare the inhibitory activity of the compounds against their putative molecular target, DHPS.

Methodology (Coupled Spectrophotometric Assay): [6]

  • Reagents: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), dihydrofolate reductase (DHFR), NADPH.

  • Assay Principle: This is a coupled assay where the product of the DHPS reaction (dihydropteroate) is reduced by DHFR, consuming NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • To a quartz cuvette, add assay buffer, DHPS enzyme, DHFR, and NADPH.

    • Add varying concentrations of the inhibitor (sulfanilamide or the test compound) dissolved in DMSO.[7]

    • Initiate the reaction by adding PABA and DHPP.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of the compounds against a mammalian cell line, providing an early indication of the therapeutic window.

Methodology (MTT Assay): [8][9]

  • Cell Line: A human cell line such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney) is suitable for general cytotoxicity screening.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of sulfanilamide and the test compound for 48-72 hours.[8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Hypothesized Performance and Structure-Activity Relationship (SAR)

Based on established sulfonamide SAR, we can hypothesize the potential impact of the N-methoxy-N-methyl substitution.[4][10]

  • Antibacterial Potency: The increased lipophilicity of 4-amino-N-methoxy-N-methylbenzenesulfonamide may enhance its ability to penetrate the bacterial cell wall, potentially leading to a lower MIC compared to sulfanilamide for some bacterial strains. However, the bulkier N1-substituent might negatively impact binding to the DHPS active site, which could counteract the effect of increased cellular uptake.

  • DHPS Inhibition: The precise effect on DHPS inhibition is difficult to predict without experimental data. The electronic and steric changes at the N1-position will alter the binding interactions within the enzyme's active site.

  • Cytotoxicity: Increased lipophilicity can sometimes correlate with increased non-specific cytotoxicity. Therefore, it is plausible that the CC50 of the novel compound could be lower than that of sulfanilamide. A key outcome of this benchmarking will be the therapeutic index (CC50/MIC), which provides a measure of the compound's selectivity for bacteria over mammalian cells.

  • Pharmacokinetics: Sulfonamides are primarily metabolized in the liver and excreted by the kidneys.[11] The N-methoxy-N-methyl group may alter the metabolic profile of the compound, potentially leading to a longer or shorter half-life compared to sulfanilamide.[12]

SAR_Logic A N-methoxy-N-methyl substitution at N1 B Increased Lipophilicity (LogP) A->B C Altered Steric/Electronic Properties A->C D Enhanced Bacterial Cell Penetration? B->D F Modified Metabolic Profile? B->F E Altered DHPS Binding Affinity? C->E G Potentially Lower MIC D->G H Potentially Higher or Lower IC50 E->H I Altered Pharmacokinetics (e.g., half-life) F->I

Caption: Hypothesized structure-activity relationships for the novel compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel sulfonamide, 4-amino-N-methoxy-N-methylbenzenesulfonamide, against the well-established sulfanilamide. By systematically evaluating its synthesis, physicochemical properties, antibacterial efficacy, mechanism of action, and cytotoxicity, researchers can generate the critical data needed to assess its potential as a new therapeutic agent. The provided protocols, grounded in established standards, ensure the generation of reliable and comparable data, facilitating a clear and objective evaluation of this new entry into the expansive field of sulfonamide research.

References

  • Al-Suhaimi, E. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130632. [Link]

  • Gouveia, A. M., et al. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites, 12(10), 918. [Link]

  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(17), 7533–7543. [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 765–772. [Link]

  • Reddy, P. G., et al. (2017). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 7(57), 35939-35944. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • de Oliveira, M. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 366-376. [Link]

  • Abdelazeem, A. H., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

  • Vree, T. B., et al. (1981). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 29, 68-101. [Link]

  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1022–1031. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Mohammed, H. A., et al. (2025). Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. ResearchGate. [Link]

  • Woolley, J. L., & Sigel, C. W. (1982). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research, 43(5), 768-774. [Link]

  • Zhao, Y., et al. (2006). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 356(2), 233-239. [Link]

  • MSD Manual Professional Edition. (2023). Sulfonamides. MSD Manuals. [Link]

  • Al-Hourani, B. J. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-19. [Link]

  • The Pharma Pedia. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-amino-N-methoxy-N-methylbenzenesulfonamide

Hazard Assessment and Core Principles 4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the classes of aromatic amines and sulfonamides. Aromatic amines are a group of chemicals that should be handled with care due...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

4-amino-N-methoxy-N-methylbenzenesulfonamide belongs to the classes of aromatic amines and sulfonamides. Aromatic amines are a group of chemicals that should be handled with care due to their potential for harmful effects, including carcinogenicity[2]. Sulfonamides can persist in the environment and contribute to the development of antibiotic resistance[3]. Therefore, the disposal procedures for this compound must be approached with the assumption that it is hazardous.

Key Principles for Safe Disposal:

  • Segregation is Crucial: Always segregate waste containing 4-amino-N-methoxy-N-methylbenzenesulfonamide from other laboratory waste streams to prevent unintended chemical reactions[4].

  • Avoid Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain. This practice is strictly prohibited for hazardous pharmaceutical waste by the EPA to prevent aquatic contamination[5][6][7].

  • Professional Disposal is Mandatory: The final disposal of this chemical must be conducted by a licensed and approved waste disposal service[8][9].

Personal Protective Equipment (PPE) and Immediate Safety

Before handling 4-amino-N-methoxy-N-methylbenzenesulfonamide for any purpose, including disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thicknessTo prevent skin contact, as related compounds can cause skin irritation and allergic reactions[1][9].
Eye Protection Safety goggles with side-shieldsTo protect against splashes and dust, as related compounds can cause serious eye irritation[1].
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation of dust or aerosols[8].

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[8][10].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8][10].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[8][10].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[10].

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method depends on the nature and quantity of the waste. This section outlines the procedures for disposing of pure compound, contaminated materials, and solutions.

Workflow for Disposal Decision-Making

DisposalWorkflow start Waste Generated (4-amino-N-methoxy-N-methylbenzenesulfonamide) waste_type Identify Waste Type start->waste_type solid Pure Compound or Contaminated Solids waste_type->solid Solid liquid Solutions in Organic Solvents waste_type->liquid Liquid (Organic) aqueous Aqueous Solutions waste_type->aqueous Liquid (Aqueous) spill Spill Debris waste_type->spill Spill collect_solid Collect in a labeled, sealable container for hazardous solids. solid->collect_solid collect_liquid Collect in a labeled, sealable container for hazardous liquid waste. liquid->collect_liquid collect_aqueous Collect in a labeled, sealable container for hazardous aqueous waste. aqueous->collect_aqueous collect_spill Collect spill debris in a labeled, sealable container. spill->collect_spill storage Store in a designated hazardous waste accumulation area. collect_solid->storage collect_liquid->storage collect_aqueous->storage collect_spill->storage disposal Arrange for pickup by a licensed chemical waste disposal service. storage->disposal

Caption: Decision workflow for the proper segregation and disposal of 4-amino-N-methoxy-N-methylbenzenesulfonamide waste.

Protocol 1: Disposal of Unused or Waste Solid Compound

  • Containerization: Place the solid 4-amino-N-methoxy-N-methylbenzenesulfonamide into a clearly labeled, sealable container. The container should be made of a material compatible with amines and sulfonamides.

  • Labeling: The label must include:

    • The full chemical name: "4-amino-N-methoxy-N-methylbenzenesulfonamide"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents[4].

  • Disposal: Arrange for a licensed professional waste disposal service to collect the hazardous waste. This will typically involve incineration at a high temperature in a facility equipped with scrubbers to neutralize harmful flue gases[8][9].

Protocol 2: Disposal of Contaminated Labware and Materials

  • Segregation: Collect all materials contaminated with 4-amino-N-methoxy-N-methylbenzenesulfonamide, such as gloves, weighing paper, and pipette tips, in a designated, labeled hazardous waste bag or container.

  • Decontamination of Glassware: If glassware is to be reused, rinse it with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. The resulting solvent rinse must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: The contaminated solid materials should be disposed of via a licensed chemical waste disposal service, likely through incineration[8].

Protocol 3: Disposal of Solutions Containing 4-amino-N-methoxy-N-methylbenzenesulfonamide

  • Collection: Collect all solutions containing the target compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Label the container with the chemical name, "Hazardous Waste," the solvent system (e.g., "Methanol solution"), and an approximate concentration of the compound.

  • Storage and Disposal: Store in the designated hazardous waste accumulation area and arrange for collection by a licensed disposal company[11].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel[9].

  • Containment: Prevent the spill from spreading and entering drains[12].

  • Absorption: For small spills, use an inert absorbent material, such as vermiculite or sand, to soak up the material.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal[9][13].

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety officer.

Environmental Considerations

The improper disposal of sulfonamides can have long-lasting negative impacts on the environment. These compounds can be persistent and contribute to the proliferation of antibiotic-resistant bacteria[3]. While biodegradation and photodegradation are natural attenuation pathways, these processes can be slow, and the degradation products may also be of environmental concern[14][15][16][17]. Therefore, the most responsible disposal method is controlled destruction by a professional waste management facility.

By adhering to these protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental protection.

References

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Handling

A Senior Application Scientist's Guide to Handling 4-amino-N-methoxy-N-methylbenzenesulfonamide

Foreword: As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. However, with innovation comes the inherent responsibility of ensuring the utmost safety in ou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. However, with innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 4-amino-N-methoxy-N-methylbenzenesulfonamide. The protocols herein are designed to be a self-validating system, grounded in the principles of chemical causality and established safety standards for analogous compounds.

Hazard Assessment and Triage: Understanding the Risk Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4]

  • Potential for Systemic Toxicity: Aromatic amines can be absorbed through the skin and may have systemic effects.[5]

  • Unknown Long-Term Effects: Due to the novelty of the compound, long-term health effects are unknown. Therefore, minimizing exposure is paramount.[6]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is crucial, but it should be the last line of defense. The primary method for exposure control is to use appropriate engineering controls.

  • Chemical Fume Hood: All weighing, handling, and preparation of 4-amino-N-methoxy-N-methylbenzenesulfonamide should be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of any airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][3]

  • Safety Showers and Eyewash Stations: These should be readily accessible and tested regularly.[2][3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[8][9]The inner glove provides protection in case the outer glove is breached. Powder-free gloves prevent the aerosolization of the compound.[10] Change gloves every 30 minutes or immediately if contaminated.[8][10]
Eye Protection Chemical splash goggles or safety glasses with side shields.[2][11]Protects against splashes and airborne particles.[8]
Body Protection A disposable, long-sleeved gown that closes in the back with tight-fitting cuffs.[8]Prevents skin contact and contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved N95 or higher respirator should be worn, especially when handling the powder outside of a fume hood is unavoidable.[9][12]Protects against inhalation of fine particles.[12]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_clean Doffing Sequence (Clean Area) don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 dof1 1. Gloves dof2 2. Gown dof3 3. Goggles/Face Shield dof4 4. Mask/Respirator dof5 5. Wash Hands

Caption: PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your research.

Preparation and Weighing:

  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) is inside the chemical fume hood.[7]

  • Weighing: Tare a clean weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of 4-amino-N-methoxy-N-methylbenzenesulfonamide using a clean spatula.

  • Aliquotting: If preparing stock solutions, do so immediately within the fume hood. Cap the solution container tightly.

Reaction Setup and Monitoring:

  • Vessel Sealing: All reaction vessels must be securely sealed. If the reaction requires heating, use a condenser to prevent the release of volatile compounds.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

Post-Reaction Workup and Purification:

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.

  • Chromatography: If column chromatography is required, pack and run the column inside the fume hood.

Disposal Plan: Compliant Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1]

Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Chemical Waste Disposal Workflow

Waste_Disposal cluster_waste_streams Waste Generation cluster_containers Waste Collection substance 4-amino-N-methoxy-N- methylbenzenesulfonamide solid_waste Contaminated Solids (Gloves, Weigh Boats) substance->solid_waste liquid_waste Contaminated Liquids (Solutions, Solvents) substance->liquid_waste sharps_waste Contaminated Sharps (Needles, Pipettes) substance->sharps_waste solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal Dispose via Institutional Environmental Health & Safety solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Chemical Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][14]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][14]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material and clean the area with an appropriate decontaminating solution. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety department.

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